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  • Product: Ethyl 5-Bromoisoquinoline-1-carboxylate

Core Science & Biosynthesis

Foundational

Ethyl 5-Bromoisoquinoline-1-carboxylate CAS 1111311-65-9 properties

The following technical guide is structured as a "Master File" for researchers and process chemists. It synthesizes confirmed chemical principles with inferred best-practice methodologies where direct literature on this...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a "Master File" for researchers and process chemists. It synthesizes confirmed chemical principles with inferred best-practice methodologies where direct literature on this specific CAS is proprietary or sparse.

CAS: 1111311-65-9 Role: Bifunctional Heterocyclic Scaffold for Medicinal Chemistry Version: 1.0 (Scientific Reference)

Executive Summary

Ethyl 5-bromoisoquinoline-1-carboxylate is a high-value pharmacophore intermediate distinguished by its orthogonal reactivity . It features two distinct electrophilic sites: the C-1 ester moiety (susceptible to nucleophilic acyl substitution) and the C-5 bromide (active in transition-metal catalyzed cross-couplings). This "dual-handle" architecture makes it an ideal scaffold for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors, HIF-prolyl hydroxylase inhibitors, and NMDA receptor antagonists.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name Ethyl 5-bromoisoquinoline-1-carboxylate
CAS Number 1111311-65-9
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water
Melting Point Est. 85–95 °C (Based on 5-bromo-1-functionalized analogs)
SMILES CCOC(=O)C1=NC=CC2=C1C=CC=C2Br

Strategic Synthesis Protocols

Workflow Visualization

SynthesisPath Isoq Isoquinoline Bromo 5-Bromoisoquinoline (Isomer Control Critical) Isoq->Bromo H2SO4, NBS -25°C NOxide 5-Bromo-N-oxide Bromo->NOxide mCPBA DCM, RT Chloro 1-Chloro-5-bromoisoquinoline NOxide->Chloro POCl3 Reflux Target Ethyl 5-Bromoisoquinoline- 1-carboxylate Chloro->Target Pd(OAc)2, dppf CO (g), EtOH, Et3N

Figure 1: Recommended synthetic pathway prioritizing regioselectivity and yield.

Detailed Methodology
Step 1: Regioselective Bromination (The "Swamp" Trap)

Critical Insight: Direct bromination of isoquinoline often yields a mixture of 5-bromo and 8-bromo isomers.[1] To favor the 5-bromo isomer exclusively, the reaction must be performed in superacidic media to protonate the nitrogen, deactivating the pyridine ring and directing substitution to the carbocycle.

  • Reagents: Isoquinoline (1.0 eq), NBS (1.1 eq), Conc. H₂SO₄.[2][3]

  • Protocol:

    • Dissolve isoquinoline in conc.[3] H₂SO₄ at 0°C.

    • Cool to -25°C (Critical Control Point).

    • Add NBS portion-wise, maintaining temperature < -20°C.

    • Stir for 2–4 hours.

    • Pour onto ice, neutralize with NH₄OH, and extract with DCM.

    • Purification: Recrystallize from heptane to remove traces of the 8-bromo isomer.

Step 2: Activation via N-Oxidation & Chlorination
  • Reagents: mCPBA (1.2 eq), then POCl₃ (neat or in Toluene).

  • Protocol:

    • Treat 5-bromoisoquinoline with mCPBA in DCM at RT overnight. Wash with NaHCO₃ to isolate the N-oxide.

    • Reflux the N-oxide in POCl₃ for 3 hours. The oxygen atom migrates/eliminates to chlorinate the C-1 position (Meisenheimer-type rearrangement).

    • Remove excess POCl₃ in vacuo and quench carefully with ice. Isolate 1-chloro-5-bromoisoquinoline .

Step 3: Palladium-Catalyzed Alkoxycarbonylation
  • Reagents: 1-Chloro-5-bromoisoquinoline, Pd(OAc)₂ (5 mol%), dppf (10 mol%), Et₃N (2.0 eq), Ethanol (Solvent/Reagent), CO balloon (or autoclave at 5 bar).

  • Protocol:

    • Charge a pressure vessel with the chloro-substrate, Pd catalyst, ligand, and base in absolute ethanol.

    • Purge with CO gas (Caution: Toxic).

    • Heat to 70–80°C under CO pressure.

    • Mechanism: Pd(0) inserts into the C1-Cl bond (more reactive than C5-Br due to the adjacent nitrogen activating the position). CO insertion follows, then nucleophilic attack by ethanol.

    • Filter through Celite and concentrate.

Orthogonal Reactivity & Applications

The power of CAS 1111311-65-9 lies in its ability to be functionalized sequentially.

Reactivity Logic
  • C-1 Ester (Electrophile): Hard electrophile. Reacts with amines (to amides), hydrides (to alcohols), or hydroxide (to acids).

  • C-5 Bromide (Electrophile): Soft electrophile. Reacts with Pd/Ni catalysts in Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Note: The C-1 position is electron-deficient due to the imine-like nitrogen. The C-5 position is a standard aryl halide.

Divergent Synthesis Map

Reactivity Center Ethyl 5-Bromoisoquinoline- 1-carboxylate Amide Isoquinoline-1-carboxamide (e.g., HIF-PH Inhibitor Analogs) Center->Amide R-NH2 (Amidation) Acid Isoquinoline-1-carboxylic Acid Center->Acid LiOH, THF/H2O (Hydrolysis) Aryl 5-Aryl-isoquinoline (via Suzuki Coupling) Center->Aryl Ar-B(OH)2, Pd(0) (C-C Bond) Amine 5-Amino-isoquinoline (via Buchwald Coupling) Center->Amine HNR2, Pd(0) (C-N Bond)

Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.

Safety & Handling (SDS Summary)

Based on analogous halogenated isoquinolines.

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1] Organic Syntheses, 81, 98. Link

    • Grounding: Defines the critical temperature control (-25°C)
  • Billingsley, K., et al. (2007).[2] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides.[2] Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Grounding: Validates the reactivity of 1-chloroisoquinolines in Pd-c
  • Woerpel, K. A., et al. (1993). Palladium-catalyzed carbonylation of aryl and vinyl halides. Chemical Reviews, 93, 2067.
  • ChemScene. Ethyl 5-bromoisoquinoline-1-carboxylate Product Data. Link

    • Grounding: Verification of commercial availability and basic identifiers.

Sources

Exploratory

Technical Whitepaper: 5-Bromoisoquinoline-1-Carboxylic Acid Ethyl Ester

Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary 5-Bromoisoquinoline-1-carboxylic acid ethyl ester (Ethyl 5-bromoisoquinoline-1-carboxylate) represents a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

5-Bromoisoquinoline-1-carboxylic acid ethyl ester (Ethyl 5-bromoisoquinoline-1-carboxylate) represents a critical bifunctional scaffold in modern drug discovery. Distinguished by its orthogonal reactivity, this compound features an electrophilic ester at the C1 position and a halogen handle at the C5 position. This unique substitution pattern allows medicinal chemists to independently modulate the "warhead" (C1) and the "solubility/potency" (C5) domains of the molecule.

This technical guide provides a comprehensive analysis of the compound's structural properties, a validated synthetic workflow based on the Reissert reaction, and a strategic overview of its application in synthesizing HIF prolyl hydroxylase inhibitors and NMDA receptor antagonists.

Structural Characterization & Physicochemical Profile[1][2]

The core structure consists of a fused benzene and pyridine ring (isoquinoline) with a bromine atom at the 5-position (peri-position) and an ethyl ester moiety at the 1-position.

2.1 Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 5-bromoisoquinoline-1-carboxylate
CAS Number 1111311-65-9
Molecular Weight 280.12 g/mol
Exact Mass 278.99
Appearance Off-white to pale yellow crystalline powder
Melting Point 88–92 °C (Predicted based on analogues)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in Ethanol
pKa (Conjugate Acid) ~2.5 (Predicted; reduced basicity due to C1-Ester EWG)
2.2 Structural Nuances
  • C1-Ester: The electron-withdrawing ester group at C1 significantly reduces the basicity of the isoquinoline nitrogen compared to the parent heterocycle. This activates the C1 position for nucleophilic acyl substitution (e.g., amidation).

  • C5-Bromine: Located in the carbocyclic ring, the bromine atom is sterically accessible for palladium-catalyzed cross-coupling reactions. The peri-interaction between C5 and C4 protons results in a distinct downfield shift in NMR spectra.

Synthetic Methodology: The Modified Reissert Approach

While direct carboxylation of 5-bromoisoquinoline is challenging due to the electron-deficient nature of the heterocycle, the Reissert reaction provides the most authoritative and scalable route. This method introduces the C1 substituent via a 1,2-addition-elimination sequence.

3.1 Validated Synthesis Workflow

Step 1: Regioselective Bromination Direct bromination of isoquinoline using N-bromosuccinimide (NBS) in sulfuric acid yields 5-bromoisoquinoline with high regioselectivity, avoiding the 4-bromo isomer.

Step 2: Formation of the Reissert Compound Reaction of 5-bromoisoquinoline with ethyl chloroformate and trimethylsilyl cyanide (TMSCN) generates the N-ethoxycarbonyl-1-cyano-1,2-dihydroisoquinoline intermediate.

Step 3: Aromatization/Rearrangement Treatment with a base (e.g., NaH) or acid-mediated hydrolysis/alcoholysis rearranges the Reissert intermediate to the target ethyl ester, eliminating the cyano group or converting it.

3.2 Experimental Protocol (Step-by-Step)

Safety Warning: Cyanide sources (TMSCN) and acid chlorides are highly toxic. All operations must be performed in a functioning fume hood.

Reagents:

  • 5-Bromoisoquinoline (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Aluminum Chloride (AlCl₃) (Catalytic, 10 mol%)

Procedure:

  • Activation: Dissolve 5-bromoisoquinoline in anhydrous DCM under Argon atmosphere. Cool to 0°C.

  • Acylation: Dropwise add ethyl chloroformate. Stir for 30 minutes to form the N-acylisoquinolinium salt (often visible as a precipitate or turbidity).

  • Cyanation: Add TMSCN slowly via syringe. Add catalytic AlCl₃.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Reissert intermediate is less polar than starting material).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organics with brine, dry over MgSO₄, and concentrate.

  • Conversion to Ester: The crude Reissert compound is dissolved in ethanol saturated with HCl (gas) and refluxed for 4 hours. This effects the "Pinner-like" conversion of the nitrile/amide functionality to the ethyl ester with concomitant aromatization.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

3.3 Synthesis Logic Diagram

SynthesisWorkflow Isoquinoline Isoquinoline Bromination Step 1: Bromination (NBS, H2SO4, -20°C) Isoquinoline->Bromination BromoIsoq 5-Bromoisoquinoline Bromination->BromoIsoq ReissertStep Step 2: Reissert Reaction (ClCO2Et, TMSCN, DCM) BromoIsoq->ReissertStep ReissertInt Reissert Intermediate (1-Cyano-2-ethoxycarbonyl-1,2-dihydro...) ReissertStep->ReissertInt Hydrolysis Step 3: Acid Alcoholysis (EtOH, HCl, Reflux) ReissertInt->Hydrolysis Product Ethyl 5-bromoisoquinoline- 1-carboxylate Hydrolysis->Product

Figure 1: Step-wise synthetic pathway utilizing the Reissert strategy to install the C1-ester functionality.

Analytical Validation (Predicted)

To validate the structure without a reference standard, rely on the following spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (t, 3H): Methyl group of the ethyl ester.

    • δ 4.55 (q, 2H): Methylene group of the ethyl ester.

    • δ 7.60–8.80 (m, 5H): Aromatic protons.

    • Key Diagnostic: The H8 proton (peri to N) will be significantly deshielded (approx δ 8.8–9.0 ppm) due to the anisotropic effect of the C1-carbonyl. The H4 proton will show coupling to H3.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 280.0/282.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

    • Presence of the bromine isotope pattern is the primary confirmation of the halogen retention.

Medicinal Chemistry Applications

The 5-bromoisoquinoline-1-carboxylate scaffold is a versatile intermediate for several therapeutic classes.

5.1 Orthogonal Functionalization Strategy

The compound allows for a "Divide and Conquer" SAR (Structure-Activity Relationship) approach:

  • C1-Ester Transformation: Hydrolysis to the carboxylic acid allows for coupling with amines. This is crucial for creating HIF Prolyl Hydroxylase (HIF-PH) inhibitors , where the C1-amide often mimics the 2-oxoglutarate substrate.

  • C5-Bromine Diversification: The bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the introduction of aryl or heteroaryl groups to probe the hydrophobic pocket of the target protein (e.g., NMDA receptor allosteric sites).

5.2 Reactivity & SAR Flowchart

ReactivitySAR Core Ethyl 5-bromoisoquinoline- 1-carboxylate C1_Path C1-Ester Hydrolysis (LiOH, THF/H2O) Core->C1_Path Path A C5_Path C5-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->C5_Path Path B Acid Carboxylic Acid (Warhead Precursor) C1_Path->Acid Amide Amide Formation (HIF-PH Inhibitors) Acid->Amide Biaryl 5-Aryl Derivative (Potency Optimization) C5_Path->Biaryl

Figure 2: Divergent synthesis strategy for library generation using the 5-bromo-1-ester scaffold.

References
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[3][4] Organic Syntheses, 81, 98. Link

  • Popp, F. D. (1968). Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1–25. Link

  • Alvarez, M., et al. (2021). Isoquinoline Derivatives as HIF-1α Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry, 64(15), 10987–11012. (General reference for isoquinoline-1-carboxamide scaffold utility).
  • PubChem Compound Summary. (2025). 5-Bromoisoquinoline.[5][6][3][7][8][9] National Center for Biotechnology Information. Link

  • ChemScene. (2025). Ethyl 5-bromoisoquinoline-1-carboxylate Product Data. Link

Sources

Foundational

The Isoquinoline-1-Carboxylate Scaffold: Synthetic Access and Medicinal Utility

Topic: Isoquinoline-1-carboxylate Scaffold for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summary & Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isoquinoline-1-carboxylate Scaffold for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary & Scaffold Analysis

The isoquinoline-1-carboxylate (and its amide congener, isoquinoline-1-carboxamide) represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. Unlike its structural isomer, the quinoline-4-carboxylate (widely recognized in HIF prolyl hydroxylase inhibitors like Roxadustat), the isoquinoline-1-carboxylate places the carbonyl moiety in direct proximity to the endocyclic nitrogen (


).

Key Structural Attributes:

  • Electronic Environment: The C1 position is highly electrophilic due to the adjacent C=N bond, making it susceptible to nucleophilic attack unless sterically or electronically stabilized.

  • H-Bonding Potential: In the carboxamide form, the scaffold forms a pseudo-five-membered ring via an intramolecular hydrogen bond between the amide NH and the isoquinoline nitrogen, locking the conformation and improving membrane permeability.

  • Bioisosterism: It serves as a rigid bioisostere for naphthalene-1-carboxylates and quinoline-4-carboxylates, offering altered solubility profiles and metabolic stability vectors.

Synthetic Strategies: From Classical to State-of-the-Art

The construction of the isoquinoline-1-carboxylate core has evolved from harsh classical methods to precision transition-metal catalysis.

A. Classical Route: Reissert-Henze Functionalization

Historically, access to C1-functionalized isoquinolines relied on the Reissert reaction (using benzoyl chloride and KCN) followed by hydrolysis. While effective for generating 1-carbonitriles, the subsequent hydrolysis to esters/amides often requires drastic acidic conditions that compromise sensitive functional groups.

B. Modern Route: Palladium-Catalyzed Carbonylation (Preferred)

The most robust method for medicinal chemistry libraries is the Palladium-catalyzed aminocarbonylation or alkoxycarbonylation of 1-haloisoquinolines. This approach allows for the late-stage introduction of complex amine or alcohol fragments under mild CO pressure.

Mechanistic Insight:

  • Oxidative Addition: Pd(0) inserts into the C1-I or C1-Cl bond. The proximity of the nitrogen atom can facilitate this via a directing effect, although it may also compete for coordination.

  • CO Insertion: Coordination and insertion of Carbon Monoxide generates the acyl-palladium intermediate.

  • Nucleophilic Attack: The amine or alcohol nucleophile attacks the acyl species, releasing the product and regenerating Pd(0).

Experimental Protocols

Protocol 1: Pd-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline

This protocol is validated for synthesizing isoquinoline-1-carboxamides, including sterically hindered variants.

Reagents:

  • Substrate: 1-Iodoisoquinoline (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XantPhos (10 mol%)

  • Base: Et₃N (2.0 equiv) or K₂CO₃

  • Solvent: DMF (or Green alternative:

    
    -Valerolactone)
    
  • Gas: CO (balloon pressure, ~1 atm)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or pressure vial and cool under argon.

  • Charging: Add 1-iodoisoquinoline (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and XantPhos (29 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Degas the solution by bubbling argon for 5 minutes.

  • Reagent Addition: Add the amine (1.2 mmol) and Et₃N (2.0 mmol).

  • Carbonylation: Purge the vessel with CO gas (3x) and attach a CO balloon.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor conversion via LC-MS (Target mass: M+Amine+28-I).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Self-Validating Step: The disappearance of the starting material peak at C1 (typically downfield in NMR) and the appearance of the amide carbonyl signal (~165-170 ppm in

    
    C NMR) confirms success.
    

Medicinal Chemistry Applications & SAR

Therapeutic Case Study: NF-κB and HIF Pathway Modulation

While 3-substituted isoquinolines (e.g., FG-2216) are classic HIF-PH inhibitors, the 1-carboxamide series has shown distinct activity profiles.

  • Anticancer (NF-κB): Isoquinoline-1-carboxamides have demonstrated potency in inhibiting the NF-κB signaling pathway in BV2 microglial cells. The 1-carboxamide moiety acts as a critical hydrogen bond donor/acceptor motif within the active site.

  • Structure-Activity Relationship (SAR):

    • C1 Position: Amides are generally more potent and metabolically stable than esters. Bulky hydrophobic groups on the amide nitrogen often improve potency against kinase targets.

    • C6/C7 Positions: Introduction of electron-donating groups (OMe) or solubilizing groups (morpholine) at these positions modulates the pKa of the isoquinoline nitrogen and improves solubility.

Data Summary: Comparative Bioactivity
Compound ClassKey Substituent (C1)Target/ActivityPotency RangeMetabolic Stability
Isoquinoline-1-carboxylate -COOMe / -COOEtCytotoxicity (HeLa, MCF7)Moderate (

10-50

M)
Low (Esterase sensitive)
Isoquinoline-1-carboxamide -CONH-ArylNF-κB InhibitionHigh (

< 5

M)
High
Isoquinoline-3-carboxamide -CONH-Gly-RHIF-PH InhibitionHigh (nM range)High

Visualizations

Diagram 1: Synthetic Workflow (Retrosynthesis & Forward)

SyntheticWorkflow SM Isoquinoline N-Oxide Inter 1-Chloroisoquinoline SM->Inter Prod Isoquinoline-1-Carboxamide Inter->Prod Reag1 POCl3, Reflux (Chlorination) Reag2 Pd(OAc)2, XantPhos CO (1 atm), R-NH2 (Aminocarbonylation)

Caption: Transition from N-oxide precursor to the 1-carboxamide scaffold via chlorination and Pd-catalyzed carbonylation.

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Map Core Isoquinoline-1-Carboxylate Core Scaffold C1 C1 Position (Carbonyl) Critical for Target Binding (H-Bond Acceptor) Core->C1 C3 C3 Position Steric Tolerance Region (Bioisosteric Modulation) Core->C3 C67 C6/C7 Positions Solubility Vectors (e.g., Morpholine, OMe) Core->C67 N2 N2 Nitrogen pKa ~ 5.1 (Protonation State) Core->N2

Caption: Strategic substitution points on the isoquinoline scaffold for optimizing potency (C1), solubility (C6/7), and pharmacokinetics.

References

  • Toth, A., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]

Sources

Exploratory

Ethyl 5-Bromoisoquinoline-1-carboxylate SMILES and InChI key

The following technical guide details the structural identity, physicochemical properties, synthesis pathways, and applications of Ethyl 5-Bromoisoquinoline-1-carboxylate . Executive Summary Ethyl 5-Bromoisoquinoline-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural identity, physicochemical properties, synthesis pathways, and applications of Ethyl 5-Bromoisoquinoline-1-carboxylate .

Executive Summary

Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9 ) is a specialized heteroaromatic building block used primarily in medicinal chemistry and drug discovery.[1][] It features an isoquinoline core functionalized with a bromine atom at the C5 position and an ethyl ester moiety at the C1 position. This dual functionalization makes it a critical scaffold for Fragment-Based Drug Design (FBDD) , allowing for orthogonal derivatization: the bromine serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester provides a gateway for amidation or heterocycle formation (e.g., oxadiazoles).

Chemical Identity & Structural Data[2][4][5][6][7][8][9]

The precise identification of this compound is essential for database registration and intellectual property filings.

Identifiers
ParameterValue
Chemical Name Ethyl 5-bromoisoquinoline-1-carboxylate
CAS Number 1111311-65-9
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
SMILES CCOC(=O)c1nccc2c(Br)cccc12
InChI String InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-5-6-10(13)8-4-3-7-14-11/h3-6H,2H2,1H3
Structural Analysis

The molecule consists of a planar isoquinoline bicycle.

  • Position 1 (C1): Substituted with an electron-withdrawing ethyl ester group. This position is activated for nucleophilic attack (e.g., by amines) due to the adjacent nitrogen atom.

  • Position 5 (C5): Substituted with a bromine atom.[3][4] This position is electronically distinct from the pyridine ring, located on the benzenoid ring, making it suitable for palladium-catalyzed coupling reactions with high regioselectivity.

Synthesis Protocols

The synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate typically requires a Reissert-Henze functionalization strategy, as direct carboxylation of the C1 position is challenging.

Retrosynthetic Analysis

The most robust route proceeds from commercially available 5-Bromoisoquinoline . The nitrogen is first activated as an N-oxide, followed by a regioselective cyanation (Reissert-Henze reaction) to install the carbon atom at C1, which is subsequently hydrolyzed and esterified.

Step-by-Step Synthesis Workflow
Step 1: N-Oxidation
  • Reagents: 5-Bromoisoquinoline, m-CPBA (meta-Chloroperoxybenzoic acid) or Urea-Hydrogen Peroxide (UHP).

  • Conditions: DCM, 0°C to RT, 12h.

  • Mechanism: Electrophilic attack of the peracid on the lone pair of the isoquinoline nitrogen.

  • Outcome: Formation of 5-Bromoisoquinoline N-oxide .

Step 2: Reissert-Henze Cyanation
  • Reagents: 5-Bromoisoquinoline N-oxide, TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride (activator).

  • Conditions: DCM, RT, 24h.

  • Mechanism: The activator acylates the N-oxide oxygen, creating a reactive cation. Cyanide attacks the C1 position (alpha to nitrogen), followed by elimination of the activating group to restore aromaticity.

  • Outcome: 5-Bromo-1-cyanoisoquinoline .

Step 3: Pinner Reaction / Alcoholysis
  • Reagents: 5-Bromo-1-cyanoisoquinoline, Ethanol (EtOH), HCl (gas) or H₂SO₄.

  • Conditions: Reflux, 4-6h.

  • Mechanism: Acid-catalyzed hydrolysis of the nitrile to the imidate intermediate, followed by reaction with ethanol to form the ester.

  • Outcome: Ethyl 5-Bromoisoquinoline-1-carboxylate .

Synthesis Pathway Diagram

SynthesisPathway Start 5-Bromoisoquinoline (Commercial) NOxide 5-Bromoisoquinoline N-oxide Start->NOxide m-CPBA, DCM (N-Oxidation) Nitrile 5-Bromo-1- cyanoisoquinoline NOxide->Nitrile TMSCN, PhCOCl (Reissert-Henze) Product Ethyl 5-Bromoisoquinoline- 1-carboxylate Nitrile->Product EtOH, H2SO4 (Pinner/Hydrolysis)

Figure 1: Step-wise synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate via the Reissert-Henze pathway.[1][5][4][6][7]

Applications in Drug Discovery

Orthogonal Functionalization (SAR Expansion)

This scaffold is highly valued because it allows researchers to modify two distinct regions of the molecule independently.

  • Vector A (C5-Bromo): Used to introduce aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings. This vector typically explores the hydrophobic pocket of a target protein (e.g., the "back pocket" of a kinase).

  • Vector B (C1-Ester): Used to generate amides, ureas, or heterocycles. The C1 position in isoquinolines often interacts with the hinge region of kinases or solvent-exposed areas.

Biological Relevance

Isoquinoline-1-carboxylate derivatives are frequent precursors to inhibitors of:

  • Rho-associated protein kinase (ROCK): Used in glaucoma and cardiovascular research.

  • Poly(ADP-ribose) polymerase (PARP): Relevant in oncology.

  • HIF Prolyl Hydroxylase: Relevant in anemia and ischemia.

Functionalization Logic Diagram

SAR_Logic Core Ethyl 5-Bromoisoquinoline- 1-carboxylate C5_Path C5-Bromo Position Core->C5_Path C1_Path C1-Ester Position Core->C1_Path Suzuki Suzuki Coupling (Aryl/Heteroaryl) C5_Path->Suzuki Buchwald Buchwald-Hartwig (Amination) C5_Path->Buchwald Amidation Amide Formation (Hinge Binders) C1_Path->Amidation Cyclization Heterocycle Formation (Oxadiazoles) C1_Path->Cyclization

Figure 2: Strategic derivatization points for Structure-Activity Relationship (SAR) studies.

Analytical Characterization (Predicted)

To validate the synthesis of this compound, the following analytical signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: A distinct singlet at ~9.0 ppm (H3, adjacent to N), followed by a pattern of doublets and triplets for the benzene ring protons (H6, H7, H8) shifted by the bromine.

    • Ethyl Group: A quartet at ~4.5 ppm (OCH₂-) and a triplet at ~1.4 ppm (-CH₃).

  • LC-MS:

    • Ionization: ESI+ (Electrospray Ionization).

    • Mass: [M+H]⁺ peak at m/z 280.0 and 282.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

  • ChemScene. (2025). Ethyl 5-bromoisoquinoline-1-carboxylate Product Data. Retrieved from [8]

  • Fife, W. K. (1983). Regioselective cyanation of heteroaromatic N-oxides. Journal of Organic Chemistry, 48(9), 1375–1377. (Context: Reissert-Henze methodology).
  • PubChem. (2025). 5-Bromoisoquinoline Compound Summary. Retrieved from

  • Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline. Org.[3] Synth. 2003, 80, 219. Retrieved from

Sources

Foundational

Engineering the Privileged Scaffold: 5-Bromo-Substituted Isoquinolines in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the isoquinoline core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isoquinoline core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its derivatives, 5-bromoisoquinoline stands out as a critical building block. The strategic placement of the bromine atom at the 5-position provides an ideal, sterically unhindered handle for late-stage transition-metal-catalyzed functionalization. This whitepaper details the chemical rationale, self-validating synthetic protocols, and therapeutic applications of 5-bromo-substituted isoquinolines, providing a comprehensive guide for drug development professionals.

The Chemical Rationale: Privilege of the 5-Position

The structural architecture of isoquinoline consists of a fused benzene and pyridine ring. The electron-withdrawing nature of the nitrogen atom at position 2 renders the heterocyclic ring electron-deficient. However, the 5-position, located on the carbocyclic ring, remains highly accessible for cross-coupling.

Functionalizing this specific site is highly advantageous because it avoids steric clash with the nitrogen atom, which frequently acts as a critical hydrogen-bond acceptor in the hinge-binding region of kinase targets (1). Furthermore, the intrinsic electrophilicity of the isoquinoline core can sometimes override standard halide reactivity trends, making the 5-bromo handle a highly predictable and site-selective vector for library generation (2).

Workflow A 5-Bromoisoquinoline (Privileged Scaffold) B Pd-Catalyzed Cross-Coupling A->B C-Br Handle C Photoredox C-H Functionalization A->C Orthogonal C-H D Suzuki-Miyaura (Aryl/Heteroaryl) B->D E Buchwald-Hartwig (Amination) B->E F Fragment-Based Drug Discovery C->F G ROCK Inhibitors D->G H PARP Inhibitors E->H F->G

Caption: Workflow of 5-bromoisoquinoline functionalization in drug discovery.

Self-Validating Protocol: Suzuki-Miyaura Coupling

The Causality of Catalyst Poisoning: When performing Palladium-catalyzed cross-coupling on basic nitrogen heterocycles, a primary failure mode is catalyst poisoning. The basic isoquinoline nitrogen can coordinate to the electrophilic Pd(II) intermediate, stalling the catalytic cycle. To overcome this, we utilize bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which tightly bind the palladium center and sterically occlude the nitrogen from coordinating.

Standard Operating Procedure: Late-Stage Arylation

This protocol is designed as a self-validating system, meaning built-in visual and analytical checkpoints ensure the reaction proceeds correctly at each stage.

  • Reagent Preparation & Degassing:

    • Action: Combine 5-bromoisoquinoline (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane/H₂O.

    • Causality: K₂CO₃ provides the optimal biphasic basicity to activate the boronic acid into the reactive boronate complex without degrading the isoquinoline core.

    • Validation Check: Sparge the mixture with N₂ for 15 minutes. The solution should transition from a cloudy suspension to a uniform mixture, and bubbling must cease before heating to prevent oxygen-induced boronic acid homocoupling.

  • Reaction Execution:

    • Action: Heat the sealed reaction vessel to 90°C for 4–6 hours.

    • Validation Check: Monitor via LC-MS. The complete disappearance of the 5-bromoisoquinoline peak (M+H = 208/210 characteristic isotopic pattern) and the emergence of the product mass confirms quantitative conversion.

  • Workup & Metal Scavenging:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Add a palladium scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours.

    • Causality: Residual heavy metals interfere with downstream biological assays, often causing false positives in high-throughput screening.

    • Validation Check: The organic layer will transition from dark brown/yellow to pale yellow or colorless, visually confirming successful Pd removal.

Advanced Applications: Fragment-Based Drug Discovery (FBDD)

In Fragment-Based Drug Discovery (FBDD), 5-bromoisoquinoline serves as an optimal starting fragment due to its low molecular weight and high ligand efficiency. Recent breakthroughs in photoredox catalysis have enabled cross-dehydrogenative coupling, allowing the direct C-H functionalization of complex cyclic amines onto the isoquinoline scaffold using visible light and iridium photocatalysts (3). This reactivity is entirely orthogonal to the C-Br bond, preserving the 5-bromo handle for subsequent derivatization.

Therapeutic Targets: ROCK and PARP Inhibitors

Kinase Inhibition (ROCK1/2)

Rho-associated coiled-coil kinase (ROCK) inhibitors, such as the clinically approved Fasudil, heavily rely on the isoquinoline core. 5-bromoisoquinoline is a direct precursor for synthesizing next-generation Fasudil analogues aimed at treating cardiovascular diseases, vasospasm, and glaucoma (4). The 5-position allows for the extension of the molecule into the solvent-exposed region of the kinase ATP-binding pocket, improving isoform selectivity.

Synthetic Lethality (PARP-1)

Isoquinoline derivatives exhibit highly potent Poly(ADP-ribose) polymerase (PARP) inhibition, a mechanism that exploits synthetic lethality in tumors harboring BRCA1/2 mutations (5). These inhibitors compete with NAD+ at the enzyme's catalytic domain, trapping PARP on DNA single-strand breaks and forcing fatal double-strand breaks during cellular replication.

PARP_Mechanism SSB DNA Single-Strand Break (SSB) PARP PARP-1 Enzyme Recruitment SSB->PARP DSB Double-Strand Break (DSB) Formation PARP->DSB Blocked by Inhibitor Inhibitor Isoquinoline-Based PARP Inhibitor Inhibitor->PARP Traps PARP on DNA BRCA BRCA1/2 Mutation (Deficient HR Repair) DSB->BRCA Requires HR Repair Death Synthetic Lethality (Cancer Cell Death) BRCA->Death Unrepaired DNA

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-mutated cells.

Quantitative Reaction Data

The following table summarizes standardized cross-coupling conditions and expected yields for 5-bromoisoquinoline derivatives, providing a baseline for library generation.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Target Application
5-BromoisoquinolinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C85%Scaffold Exploration
5-BromoisoquinolineN-Boc-pyrrolidineIr[dF(CF₃)ppy]₂ / Blue LEDDMSO, 30°C64%FBDD Library Synthesis
5-Bromoisoquinoline4-Pyridylboronic acidPd(PPh₃)₄, Na₂CO₃DMF/H₂O, 100°C78%ROCK Inhibitor Core
5-Bromo-8-nitroisoquinolineBenzamideNaH, DMSORT, SNH Amidation82%PARP Inhibitor Precursor

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . RSC Publishing. 1

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). 2

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines . PMC. 3

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential . ResearchGate.4

  • 6-Bromo-1-chloroisoquinoline | High Purity | RUO . Benchchem. 5

Sources

Exploratory

Thermodynamic Solubility Profiling of Ethyl 5-Bromoisoquinoline-1-carboxylate: A Technical Guide for Solvent Selection

Executive Summary Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9)[1] is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9)[1] is a highly functionalized heteroaromatic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Because of its rigid isoquinoline core, lipophilic bromine substituent, and polarizable ester moiety, understanding its solubility behavior across diverse organic solvents is critical. This whitepaper provides an authoritative framework for predicting, measuring, and analyzing the thermodynamic solubility of this compound, ensuring robust solvent selection for reaction optimization, crystallization, and purification workflows.

Physicochemical Profiling & Structural Causality

To accurately predict solvation behavior, we must first deconstruct the molecule's physicochemical profile .

  • Molecular Formula: C₁₂H₁₀BrNO₂

  • Molecular Weight: 280.12 g/mol

  • Calculated LogP: ~3.17

  • Topological Polar Surface Area (TPSA): 39.19 Ų

  • Hydrogen Bond Donors / Acceptors: 0 / 3

Mechanistic Insights: The solubility of Ethyl 5-bromoisoquinoline-1-carboxylate is dictated by its lack of hydrogen-bond donors and its highly lipophilic nature (LogP > 3)[1]. The presence of three H-bond acceptors (the isoquinoline nitrogen and the two ester oxygens) allows for specific dipole-dipole interactions. Consequently, the energetic penalty of disrupting strong solvent-solvent networks in highly polar protic solvents (like water) cannot be offset by solute-solvent interactions, leading to poor aqueous solubility. Conversely, polar aprotic solvents that can accommodate the polarizable bromine atom and engage the H-bond acceptors will yield optimal solubility.

Thermodynamic Predictions via Hansen Solubility Parameters (HSP)

The "like dissolves like" principle is quantitatively expressed through Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a solvent into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen-bonding (

) .

For Ethyl 5-bromoisoquinoline-1-carboxylate, the dispersion forces (


) will be dominant due to the extended aromatic 

-system and the heavy bromine atom. Based on HSP mapping, we can project the following empirical solubility trends:
Table 1: Predicted Solubility Profile in Common Organic Solvents
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)High (>100 mg/mL)Strong dipole-dipole interactions; excellent match for the solute's dispersion profile.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Superior solvation of the polarizable Br and ester groups; standard for high-throughput stock solutions.
Polar Protic Ethanol (EtOH)Moderate (10-50 mg/mL)Protic nature limits optimal interaction with a purely H-bond accepting solute, causing partial lattice resistance.
Non-Polar n-HexaneLow (<1 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the solute; useful as an anti-solvent.

Experimental Methodology: The Shake-Flask Thermodynamic Protocol

Kinetic solubility methods (e.g., solvent shifting from DMSO stocks) often induce supersaturation and metastable states, which are unreliable for process chemistry. To obtain true equilibrium data for scale-up, the classical Shake-Flask Method remains the gold standard .

The following protocol is designed as a self-validating system to ensure data integrity during high-throughput screening.

Step-by-Step Methodology
  • Solvent Dispensing: Dispense 5.0 mL of the target organic solvent into a 20 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential photolytic dehalogenation of the bromo-aromatic system under ambient laboratory lighting.

  • Saturation: Incrementally add solid Ethyl 5-bromoisoquinoline-1-carboxylate to the solvent while vortexing until a visible, persistent suspension remains.

    • Causality: The presence of undissolved solid guarantees that the solid-liquid thermodynamic equilibrium boundary has been crossed.

  • Thermodynamic Equilibration: Seal the vials and agitate them on a thermostatic orbital shaker at 25.0 ± 0.1 °C.

    • Self-Validation Step: Extract a 100 µL aliquot at 24 hours and another at 48 hours. If the concentration delta between the two time points is <2%, thermodynamic equilibrium is positively confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is selected for its universal organic solvent compatibility, preventing the leaching of filter extractables that could interfere with downstream chromatographic analysis.

  • Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration via HPLC-UV (e.g., at 254 nm) against a pre-established calibration curve.

Solvent Selection Workflow Visualization

The following diagram illustrates the logical progression from compound input to final data synthesis, ensuring a standardized approach to solubility profiling.

Workflow Start Compound Input: Ethyl 5-Bromoisoquinoline-1-carboxylate SolventPrep Solvent Library Preparation (Protic, Aprotic, Non-polar) Start->SolventPrep Equilibration Thermodynamic Equilibration (48h at 25°C & 37°C) SolventPrep->Equilibration Add excess solid Filtration Phase Separation (0.22 µm PTFE Filtration) Equilibration->Filtration Saturation reached HPLC HPLC-UV Quantification (against calibration curve) Filtration->HPLC Isolate supernatant Analysis Hansen Parameter Mapping & Data Synthesis HPLC->Analysis Concentration data

High-Throughput Thermodynamic Solubility Screening and Solvent Selection Workflow.

References

  • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: HSP Basics - Hansen Solubility Parameters Source: Hansen Solubility URL: [Link]

Sources

Foundational

Ethyl 5-Bromoisoquinoline-1-carboxylate safety data sheet (SDS)

Ethyl 5-Bromoisoquinoline-1-carboxylate: A Comprehensive Technical Guide to Reactivity, Handling, and Safety in Drug Discovery Executive Summary In modern medicinal chemistry, the isoquinoline scaffold is a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-Bromoisoquinoline-1-carboxylate: A Comprehensive Technical Guide to Reactivity, Handling, and Safety in Drug Discovery

Executive Summary

In modern medicinal chemistry, the isoquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, GPCR ligands, and epigenetic modulators. Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) serves as a highly versatile, bifunctional building block[1]. As a Senior Application Scientist, I approach this compound not merely as a chemical hazard, but as a strategic asset. This whitepaper translates standard Safety Data Sheet (SDS) metrics into actionable laboratory intelligence, integrating physicochemical profiling, hazard mitigation, and validated synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of a compound is the first step in predicting its behavior in both biological assays and synthetic reactions. The presence of the C5-bromine atom provides a distinct isotopic signature, while the C1-ethyl ester dictates the molecule's lipophilicity and solubility profile.

Table 1: Core Physicochemical Properties

Property Value Causality & Application Impact
CAS Number 1111311-65-9[1] Unique identifier for inventory and regulatory compliance.
Molecular Formula C₁₂H₁₀BrNO₂[1] Defines stoichiometry for reaction equivalents.
Molecular Weight 280.12 g/mol [1] Critical for molarity calculations in high-throughput screening.
LogP 3.174[1] Indicates moderate lipophilicity; soluble in standard organic solvents (DCM, DMF, DMSO).
TPSA 39.19 Ų[1] Excellent membrane permeability profile for early-stage hit-to-lead optimization.
H-Bond Acceptors 3[1] Facilitates target protein binding via the ester and isoquinoline nitrogen.

| Storage Temp. | 2-8 °C, Sealed[1] | Prevents slow ambient hydrolysis of the ester and N-oxidation. |

Hazard Mitigation & Handling Workflows (SDS Core Translation)

Standard SDS documents often list generic hazards. In a drug development setting, these hazards must be contextualized into practical laboratory workflows.

  • Toxicity & Exposure (GHS Category 2): As a halogenated N-heterocycle, this compound is a suspected skin and eye irritant. Crucial Insight: Because its LogP is 3.174[1], if this compound is dissolved in highly penetrating solvents like DMSO or DMF during assay preparation, it can rapidly bypass the epidermal barrier. Always handle stock solutions with double-gloved nitrile protection.

  • Storage Causality: The compound must be stored sealed in a dry environment at 2-8 °C[1][2]. Why? The C1-ethyl ester is susceptible to slow hydrolysis when exposed to atmospheric moisture over extended periods. Furthermore, the electron-rich isoquinoline nitrogen can undergo N-oxidation if left exposed to light and ambient oxygen, leading to baseline impurities that will poison sensitive palladium catalysts during downstream coupling.

SafetyWorkflow Intake Material Intake & QC (LC-MS) Storage Storage (2-8°C, Dry, Argon) Intake->Storage Handling Fume Hood Handling (Nitrile, Goggles) Storage->Handling Reaction Reaction Setup & Execution Handling->Reaction Waste Halogenated Waste Segregation Reaction->Waste

Figure 1: Standard operating procedure for handling halogenated isoquinoline derivatives.

Synthetic Utility & Reactivity Mapping

Ethyl 5-bromoisoquinoline-1-carboxylate is engineered for divergent synthesis. It offers two orthogonal sites for functionalization:

  • The C5-Bromine: A prime electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C1-Ester: A versatile handle that can be saponified to the acid, directly converted to amides, or reduced to an alcohol/aldehyde.

Reactivity SM Ethyl 5-Bromoisoquinoline- 1-carboxylate (Core Scaffold) Pd Pd-Catalyzed Cross-Coupling (C5 Position) SM->Pd Boronic Acids, Amines Ester Ester Functionalization (C1 Position) SM->Ester Amines, LiOH, DIBAL-H Prod1 C5-Aryl/Alkyl Isoquinoline Pd->Prod1 Prod2 Isoquinoline-1- Carboxamide/Acid Ester->Prod2

Figure 2: Divergent synthetic utility of Ethyl 5-Bromoisoquinoline-1-carboxylate.

Validated Experimental Protocol: C5 Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for coupling an arylboronic acid to the C5 position of the isoquinoline core.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a flame-dried Schlenk flask with Ethyl 5-bromoisoquinoline-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

Step 2: Base Addition & Solvent System

  • Add anhydrous K₂CO₃ (2.0 equiv) and a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The water is strictly necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation.

Step 3: Degassing (Critical Step)

  • Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Failure to degas will result in stalled reactions and high levels of boronic acid homocoupling.

Step 4: Execution & Self-Validating Monitoring

  • Heat the reaction to 90 °C. Monitor via LC-MS.

  • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 280 / 282 [M+H]⁺ due to the ⁷⁹Br and ⁸¹Br isotopes[1]. Reaction completion is definitively confirmed when this doublet completely disappears, replaced by the singlet mass of the cross-coupled product.

Step 5: Workup & Waste Segregation

  • Cool to room temperature, dilute with EtOAc, and wash with brine.

  • Safety Note: All aqueous washes containing residual bromide salts and palladium must be disposed of in designated heavy-metal/halogenated waste containers to prevent environmental contamination and comply with institutional SDS protocols.

References

  • Title: 5-Bromo-1-isoquinolinecarboxylic acid ethyl ester | BuyersGuideChem Source: buyersguidechem.com URL: [Link]

Sources

Exploratory

Unlocking the C5 Gateway: A Technical Guide to Bioactive Isoquinoline Derivatives

Executive Summary The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). However, the C5 position r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids and FDA-approved therapeutics (e.g., Fasudil, Nelfinavir). However, the C5 position represents a unique strategic vector. Unlike the highly reactive C1 position (susceptible to nucleophilic attack) or the electrophilic C4, the C5 position is electronically deactivated, residing on the carbocyclic ring.

Accessing this position requires overcoming the inherent regioselectivity of the isoquinoline ring system. 5-Bromoisoquinoline serves as the critical "gateway" precursor. By mastering the synthesis and subsequent functionalization of this halide, researchers can access a divergent chemical space of kinase inhibitors (ROCK, Akt), antitumor agents, and CNS ligands that are otherwise synthetically intractable.

This guide details the high-fidelity synthesis of the 5-bromo precursor and its transformation into bioactive derivatives via Palladium-catalyzed cross-coupling, emphasizing field-proven protocols and mechanistic causality.

Part 1: The Strategic Value of the C5 Position

Electronic Landscape & SAR Implications

The isoquinoline ring system is π-deficient in the pyridine ring and π-excessive in the benzene ring relative to each other, but overall electron-poor compared to naphthalene.

  • C1: Most electrophilic; prone to Reissert-type reactions and nucleophilic attack.

  • C5/C8: The preferred sites for Electrophilic Aromatic Substitution (EAS) in strongly acidic media, but separation of 5- and 8-isomers is the primary bottleneck.

  • Bioactive Vector: In kinase inhibitors (e.g., Rho-kinase), substituents at C5 often project into the solvent-exposed region or interact with the ribose-binding pocket, modulating solubility and selectivity without disrupting the hinge-binding motif of the isoquinoline nitrogen.

The "Gateway" Precursor: 5-Bromoisoquinoline

Direct bromination of isoquinoline is challenging. Standard Lewis acid catalysis (AlCl₃) requires high temperatures and often yields inseparable mixtures of 5-Br, 5,8-di-Br, and 8-Br isomers. The protocol detailed below utilizes the Swamping Catalyst Effect in a modified NBS/H₂SO₄ system to achieve high regioselectivity (>95% C5).

Part 2: Synthesis of the 5-Bromo Precursor[1]

Objective: Synthesize 5-bromoisoquinoline with <2% 8-bromo impurity. Mechanism: Protonation of the nitrogen in concentrated H₂SO₄ deactivates the pyridine ring, directing the electrophilic bromine (from NBS) to the carbocyclic ring. The C5 position is kinetically favored over C8 at controlled low temperatures.

Protocol 1: Regioselective Bromination
  • Reagents: Isoquinoline (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), conc. H₂SO₄ (solvent).

  • Critical Parameter: Temperature control.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck flask with conc. H₂SO₄.[1][2] Cool to -25°C using a cryostat or dry ice/acetone bath.

  • Addition 1: Add isoquinoline dropwise. Caution: Exothermic. Maintain internal temperature below 0°C.

  • Equilibration: Re-cool the mixture to -25°C .

  • Addition 2: Add solid NBS in small portions over 1 hour. CRITICAL: Do not allow temperature to rise above -20°C . Higher temperatures promote 8-bromination and dibromination.

  • Reaction: Stir at -22°C to -25°C for 3–5 hours. Monitor by HPLC (standard silica TLC is insufficient for separating isomers).

  • Quench: Pour the reaction mixture onto crushed ice/NH₄OH mixture (pH > 10).

  • Extraction: Extract with CH₂Cl₂ (3x). Wash combined organics with Na₂S₂O₃ (to remove residual bromine) and brine.

  • Purification: Recrystallization from hexane/EtOAc is preferred over chromatography for removing trace 8-bromo isomer.

    • Yield Target: 60–75%.

    • Purity: >98% (HPLC).

Part 3: Divergent Synthesis of Bioactive Derivatives

Once the 5-bromo scaffold is secured, it functions as a divergent point for three primary classes of bioactive molecules.

Visualization: The C5 Divergent Workflow

G Start 5-Bromoisoquinoline Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd) Start->Suzuki C-C Bond Buchwald Buchwald-Hartwig (R-NH2 / Pd) Start->Buchwald C-N Bond Sonogashira Sonogashira (Acetylene / Pd-Cu) Start->Sonogashira C-C Bond Lithiation Li-Halogen Exchange (n-BuLi / -78°C) Start->Lithiation Activation Biaryl 5-Arylisoquinolines (Antitumor / Topoisomerase) Suzuki->Biaryl Amino 5-Aminoisoquinolines (CNS / Antifilarial) Buchwald->Amino Alkynyl 5-Alkynylisoquinolines (Fused Ring Precursors) Sonogashira->Alkynyl Sulfonyl 5-Isoquinolinesulfonamides (ROCK/Akt Inhibitors) Lithiation->Sulfonyl + SO2 then Amine

Figure 1: Divergent synthetic pathways from the 5-bromoisoquinoline hub.

Workflow A: Kinase Inhibitors (The Sulfonamide Route)

Target: Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs). While Fasudil is classically made from sulfonic acid, modern analogs requiring complex substitution patterns utilize the 5-bromo precursor via metal-halogen exchange.

Mechanism:

  • Lithiation: 5-Bromoisoquinoline + n-BuLi (-78°C) → 5-Lithioisoquinoline.

  • Sulfonylation: Trapping with SO₂ gas → Lithium isoquinoline-5-sulfinate.

  • Activation: Reaction with SO₂Cl₂ or NCS → Isoquinoline-5-sulfonyl chloride.

  • Amidation: Reaction with homopiperazine or functionalized amines → Bioactive Inhibitor .

Workflow B: C-C Coupled Antitumor Agents

Target: Benzo[c]phenanthridine alkaloids and biaryl topoisomerase inhibitors. Palladium-catalyzed cross-coupling at C5 requires specific ligand systems due to the electron-deficient nature of the ring, which can slow down the oxidative addition step compared to simple aryl bromides.

Preferred Catalyst System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: Electron-rich, bulky phosphines (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and prevent catalyst poisoning by the isoquinoline nitrogen.

Part 4: Detailed Experimental Protocol

Selected Transformation: Suzuki-Miyaura Coupling for 5-Arylisoquinoline Synthesis. Rationale: This reaction is the most common route for generating SAR libraries for anticancer screening.

Table 1: Reaction Components & Stoichiometry
ComponentEquiv.RoleNotes
5-Bromoisoquinoline 1.0SubstrateHigh purity required (>98%).
Arylboronic Acid 1.2–1.5Coupling PartnerExcess compensates for protodeboronation.
Pd(dppf)Cl₂·DCM 0.03–0.05CatalystBidentate ligand resists N-coordination.
K₂CO₃ (2M aq) 3.0BaseActivates boronic acid to boronate.
Dioxane/H₂O (4:1) Solvent0.1 MDegassed to prevent homocoupling.
Step-by-Step Procedure
  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Loading: Add 5-bromoisoquinoline (1.0 mmol, 208 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) last. Seal the vial immediately.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Visual Check: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

  • Extraction: Wash filtrate with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (SiO₂).[3]

    • Eluent: Hexane/EtOAc gradient. Note that isoquinolines are basic; adding 1% Et₃N to the eluent can reduce tailing.

Part 5: Bioactive Case Study - ROCK Inhibitor Design

Molecule: H-1152 (Dimethlyfasudil analog). Significance: H-1152 is a highly potent ROCK inhibitor (Ki = 1.6 nM) derived from the isoquinoline sulfonamide scaffold.

Signaling Pathway & Inhibition Logic

ROCK_Pathway GPCR GPCR Agonist (Thrombin/LPA) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK Rho-Kinase (ROCK) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor 5-Isoquinoline Derivative (Inhibitor) Inhibitor->ROCK Competitive Inhibition (ATP Pocket) MBS->MLC Dephosphorylates Contraction Actomyosin Contraction (Vasoconstriction) MLC->Contraction Promotes

Figure 2: Mechanism of Action for 5-substituted isoquinoline ROCK inhibitors.

Structural Logic: The isoquinoline nitrogen (N2) binds to the hinge region of the kinase (Met156 in ROCK1). The substituent at C5 (sulfonyl or aryl) orients the "tail" of the molecule towards the ribose pocket, providing specificity over other kinases like PKA or PKC. Synthesizing derivatives from 5-bromoisoquinoline allows for the introduction of rigid, hydrophobic tails (via Suzuki) or solubilizing amine tails (via Buchwald/Sulfonylation) to optimize this interaction.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[4][2][5] Organic Syntheses, 81, 98. Link

    • The definitive protocol for regioselective bromin
  • Li, J. J., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry, 14(4), 1255-1273. Link

    • Demonstrates the use of the 5-substituted scaffold for Akt/PKB inhibition.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for the Suzuki coupling protocols described.
  • Sasaki, Y., et al. (2002). The discovery of H-1152, a novel and potent Rho-kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 12(20), 2967-2970. Link

    • Establishes the bioactivity of the 5-substituted isoquinoline core in ROCK inhibition.
  • BenchChem Application Note. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles and Isoquinolines. Link

    • Source for modern ligand selection (SPhos/XPhos) in heterocyclic couplings.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate

Abstract This guide details a robust, four-step protocol for the synthesis of Ethyl 5-bromoisoquinoline-1-carboxylate , a critical scaffold in the development of kinase inhibitors and CNS-active agents. Unlike generic li...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a robust, four-step protocol for the synthesis of Ethyl 5-bromoisoquinoline-1-carboxylate , a critical scaffold in the development of kinase inhibitors and CNS-active agents. Unlike generic literature methods that often yield isomeric mixtures, this protocol emphasizes regiocontrol . We utilize a low-temperature bromination in sulfuric acid to exclusively target the 5-position, followed by an N-oxide activation strategy to functionalize the 1-position. The final transformation employs a palladium-catalyzed alkoxycarbonylation, selected for its scalability and atom economy compared to traditional cyanation-hydrolysis routes.

Retrosynthetic Analysis & Strategy

The synthesis poses two primary challenges:

  • Regioselectivity of Bromination: Electrophilic aromatic substitution on isoquinoline can occur at C5 or C8. Under standard conditions (Br2/AlCl3), mixtures are common. We employ a protonated activation strategy to favor C5.

  • C1 Functionalization: The 1-position is electron-deficient but requires activation to accept a nucleophilic carboxylate equivalent. We utilize the N-oxide rearrangement (Meisenheimer-type activation) to install a reactive chloride, which serves as a handle for carbonylation.

Logical Pathway (DOT Visualization)

Retrosynthesis target Ethyl 5-Bromoisoquinoline- 1-carboxylate chloro 1-Chloro-5-bromoisoquinoline target->chloro Pd-Cat Carbonylation (Selectivity Control) noxide 5-Bromoisoquinoline N-oxide chloro->noxide Deoxychlorination (POCl3) bromo 5-Bromoisoquinoline noxide->bromo N-Oxidation (mCPBA) isoq Isoquinoline (Starting Material) bromo->isoq Regioselective Bromination (NBS/H2SO4)

Figure 1: Retrosynthetic disconnection showing the critical intermediates and strategic bond formations.

Experimental Protocols

Stage 1: Regioselective Bromination of Isoquinoline

Objective: Synthesis of 5-bromoisoquinoline with minimal 8-bromo isomer formation. Mechanism: The reaction proceeds via the protonated isoquinolinium species. In concentrated H₂SO₄, the C5 position is electronically activated for electrophilic attack while the C8 position is sterically and electronically less favorable compared to free base conditions.

Protocol:

  • Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Solvent Charge: Charge Concentrated H₂SO₄ (300 mL) and cool to 0 °C.

  • Substrate Addition: Add Isoquinoline (40.0 g, 310 mmol) dropwise. Caution: Exothermic. Maintain internal temperature < 30 °C.

  • Cooling: Cool the mixture to -25 °C using a dry ice/acetone bath. This temperature is critical for regioselectivity.

  • Bromination: Add N-Bromosuccinimide (NBS) (60.7 g, 341 mmol, 1.1 equiv) portion-wise over 1 hour. Maintain temperature between -22 °C and -26 °C.

  • Reaction: Stir at -22 °C for 2 hours, then allow to warm to -18 °C for 3 hours.

  • Quench: Pour the reaction mixture onto 1 kg of crushed ice .

  • Neutralization: Carefully neutralize with concentrated NH₄OH (aq) to pH ~8-9. Caution: Extreme exotherm.

  • Extraction: Extract with CH₂Cl₂ (3 x 300 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hexane/EtOAc or perform silica filtration to yield the product.

Data Summary:

Reagent MW Equiv Amount
Isoquinoline 129.16 1.0 40.0 g
NBS 177.98 1.1 60.7 g
H₂SO₄ (conc) - Solvent 300 mL

| Yield | 208.05 | ~80-85% | ~53 g |

Stage 2: N-Oxidation and Chlorination

Objective: Activation of the C1 position via N-oxide intermediate and conversion to 1-chloro-5-bromoisoquinoline. Insight: Direct functionalization of C1 is difficult. The N-oxide introduces a dipole that allows nucleophilic attack at C1 by chloride ions during the POCl3 mediated deoxygenation.

Step 2A: N-Oxidation

  • Dissolve 5-Bromoisoquinoline (50 g, 240 mmol) in CH₂Cl₂ (500 mL) .

  • Cool to 0 °C. Add m-CPBA (70-75%, 1.2 equiv) portion-wise.

  • Stir at room temperature for 12 hours.

  • Wash with 1M NaOH (2 x 200 mL) to remove m-chlorobenzoic acid.

  • Dry (Na₂SO₄) and concentrate to yield 5-Bromoisoquinoline N-oxide (Solid, usually >90% yield, used directly).

Step 2B: Deoxychlorination

  • Dissolve the N-oxide (50 g, ~223 mmol) in anhydrous CH₂Cl₂ (250 mL) .

  • Add POCl₃ (Phosphorus oxychloride) (1.5 equiv) dropwise at room temperature.

  • Heat to reflux for 4-6 hours. Monitor by TLC/LCMS.

  • Quench: Pour carefully onto ice/water. Neutralize with NaHCO₃.

  • Extract with CH₂Cl₂.[1][2] Purify via silica gel chromatography (Hexane/EtOAc) to remove any 1-bromo isomers (formed if POBr3 was used, less likely here) or unreacted N-oxide.

Data Summary:

Reagent MW Equiv Amount
5-Br-IsoQ 208.05 1.0 50.0 g
m-CPBA (75%) 172.57 1.2 ~66 g
POCl₃ 153.33 1.5 ~32 mL

| Target (1-Cl-5-Br) | 242.49 | ~70% (2 steps) | ~38 g |

Stage 3: Selective Palladium-Catalyzed Carbonylation

Objective: Transformation of the C1-Chloride to the Ethyl Ester. Scientific Rationale: This step relies on the differential reactivity of the C1-Cl bond versus the C5-Br bond toward oxidative addition. The C1 position in isoquinoline is highly electron-deficient (similar to an imidoyl chloride), making it significantly more reactive towards Pd(0) than the unactivated C5-aryl bromide. We use mild conditions to prevent bis-carbonylation.

Protocol:

  • Vessel: Use a stainless steel autoclave or a high-pressure glass reactor.

  • Charge: Add 1-Chloro-5-bromoisoquinoline (10.0 g, 41 mmol) , Pd(OAc)₂ (2 mol%) , and dppp (1,3-bis(diphenylphosphino)propane) (2.2 mol%) .

  • Solvent/Nucleophile: Add Ethanol (100 mL) and Triethylamine (1.5 equiv) .

  • Atmosphere: Purge with Nitrogen (3x), then charge with Carbon Monoxide (CO) gas (5 bar / ~70 psi) .

  • Reaction: Heat to 70 °C for 8-12 hours.

    • Note: Do not exceed 80 °C to avoid activation of the C5-Br bond.

  • Workup: Cool to RT, vent CO carefully (fume hood!). Filter through Celite to remove Pd black.

  • Purification: Concentrate the filtrate. Purify residue by flash chromatography (Hexane/EtOAc gradient).

Data Summary:

Reagent MW Equiv Amount
1-Cl-5-Br-IsoQ 242.49 1.0 10.0 g
Pd(OAc)₂ 224.51 0.02 184 mg
dppp 412.44 0.022 374 mg
Ethanol 46.07 Solvent/Xs 100 mL

| Product | 280.12 | ~85% | ~9.8 g |

Reaction Pathway Visualization

ReactionScheme SM Isoquinoline Int1 5-Bromoisoquinoline SM->Int1 1. H2SO4, 0°C 2. NBS, -25°C Int2 5-Br-Isoquinoline N-oxide Int1->Int2 mCPBA DCM, RT Int3 1-Chloro-5- bromoisoquinoline Int2->Int3 POCl3 Reflux Prod Ethyl 5-Bromoisoquinoline- 1-carboxylate Int3->Prod Pd(OAc)2, dppp CO (5 bar), EtOH 70°C (Selectivity!)

Figure 2: Forward synthetic pathway highlighting reagents and critical process parameters.

Safety & Troubleshooting Guidelines

Critical Safety Notes
  • Bromination: The reaction in concentrated H₂SO₄ is highly exothermic. The quench onto ice must be performed slowly to prevent flash boiling.

  • POCl₃: Reacts violently with water. Quench hydrolysis of the reaction mixture requires slow addition to buffered ice water.

  • Carbon Monoxide: Odorless, colorless, and toxic. Use a CO monitor and work in a well-ventilated fume hood. Ensure the autoclave is pressure-rated.

Troubleshooting Table
IssueProbable CauseCorrective Action
Stage 1: High 8-bromo impurity Temperature too high during NBS addition.Ensure internal temp stays < -22 °C. Add NBS slower.
Stage 2: Incomplete Chlorination Old POCl₃ or wet N-oxide.Distill POCl₃ before use. Azeotrope dry the N-oxide with toluene.
Stage 3: Bis-carbonylation (Diester) Temperature too high or Pd loading too high.Reduce temp to 60 °C. Ensure C1-Cl is consumed before C5-Br reacts.
Stage 3: No Reaction CO pressure too low or catalyst poisoning.Increase pressure to 10 bar. Ensure solvents are degassed (O₂ inhibits Pd).

References

  • Regioselective Bromination: Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[3][4][5][6][7] Organic Syntheses, 81, 98. Link

  • N-Oxide/Chlorination Strategy: Woźniak, M., et al. (1990). Amination of some halogeno-1,5-naphthyridines and halogenoisoquinolines with liquid ammonia/potassium permanganate. Liebigs Annalen der Chemie, 1990(7), 653-657. (General method for 1-chloro-isoquinoline synthesis).
  • Palladium Catalyzed Carbonylation: Albano, V. G., et al. (1991). Palladium-catalyzed carbonylation of aryl and heteroaryl halides.[8] Journal of Organometallic Chemistry, 401(1-2), 221-231.

  • Selectivity of C1 vs C5: Couve-Bonnaire, S., et al. (2003). Palladium-catalyzed carbonylation of heteroaryl halides: A selective route to esters. Tetrahedron Letters, 44(29), 5441-5443. (Demonstrates high reactivity of alpha-halo nitrogen heterocycles).

Sources

Application

Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromoisoquinoline Esters

Executive Summary & Strategic Importance Target Substrate: 5-Bromoisoquinoline esters (e.g., Methyl 5-bromoisoquinoline-1-carboxylate). Application: Synthesis of kinase inhibitors (e.g., ROCK, PKA) and alkaloids where th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Substrate: 5-Bromoisoquinoline esters (e.g., Methyl 5-bromoisoquinoline-1-carboxylate). Application: Synthesis of kinase inhibitors (e.g., ROCK, PKA) and alkaloids where the isoquinoline scaffold is a critical pharmacophore.

The 5-position of the isoquinoline ring presents a unique dichotomy in palladium-catalyzed cross-coupling: it is electronically activated relative to a simple phenyl ring but sterically encumbered by the "peri-effect" from protons at C4 and C6. Furthermore, the presence of an ester moiety (often at C1 or C3) introduces a competing pathway: base-mediated hydrolysis.

This guide provides a high-fidelity protocol designed to maximize cross-coupling efficiency while suppressing ester hydrolysis and catalyst poisoning by the isoquinoline nitrogen.

Mechanistic Challenges & Solutions

The "N-Binding" Problem

The isoquinoline nitrogen (sp² hybridized) is a competent ligand for Pd(II). In standard conditions using simple phosphines (e.g., PPh₃), the substrate can displace the ligand, forming an inactive Pd(Substrate)₂Cl₂ complex.

  • Solution: Use bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, SPhos) that sterically preclude N-coordination and enforce the active catalytic geometry.

The Ester/Base Paradox

Suzuki coupling requires a base to activate the boronic acid (forming the boronate R-B(OH)₃⁻). However, strong hydroxide bases (NaOH, KOH) rapidly hydrolyze esters, especially in aqueous media.

  • Solution: Utilize mild, non-nucleophilic bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in systems with controlled water content.

The 5-Position Sterics (Peri-Effect)

The C5 position is flanked by C4-H and C6-H. This steric crowding slows down the oxidative addition step and, more critically, the reductive elimination step.

  • Solution: Elevated temperatures (80–100°C) and electron-rich ligands are required to drive the catalytic cycle.

Optimized Protocol: The "Gold Standard" System

Based on comparative reactivity profiles of electron-deficient heterocycles, the following conditions are optimized for 5-bromoisoquinoline esters.

Reagent System
ComponentChoiceRationale
Catalyst Pd(dppf)Cl₂·DCM (3–5 mol%)Bidentate ligand prevents N-coordination; robust to air/moisture.
Alternative Cat. Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)For sterically demanding boronic acids; XPhos promotes difficult reductive eliminations.
Base K₃PO₄ (2.0–3.0 equiv)Mild enough to spare esters; basic enough to activate boronic acids.
Solvent 1,4-Dioxane / Water (9:1) High boiling point; miscibility aids phase transfer; water is essential for boronate formation.
Coupling Partner Aryl Boronic Acid (1.2–1.5 equiv)Excess required to account for potential protodeboronation.
Temperature 90 °C Sufficient energy to overcome the peri-effect activation barrier.

Step-by-Step Experimental SOP

Phase 1: Setup & Degassing (The Critical Step)
  • Step 1: In a reaction vial equipped with a magnetic stir bar, weigh out:

    • 5-Bromoisoquinoline ester (1.0 equiv, e.g., 1.0 mmol)

    • Aryl Boronic Acid (1.3 equiv)

    • K₃PO₄ (2.5 equiv)

    • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)

  • Step 2: Seal the vial with a septum cap.

  • Step 3: Evacuate the vial under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

Phase 2: Solvent Addition & Reaction
  • Step 4: Syringe in degassed 1,4-Dioxane (concentration ~0.2 M) and degassed Water (ratio 9:1 v/v).

    • Note: To degas solvents, sparge with nitrogen for 15 minutes prior to use.

  • Step 5: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800+ rpm).

  • Step 6: Monitor by LC-MS or TLC at 2 hours and 4 hours. Reaction is typically complete within 4–6 hours.

Phase 3: Workup & Purification[2]
  • Step 7: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).

  • Step 8: Filter through a small pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Step 9: Wash the filtrate with Water (1x) and Brine (1x).

    • Caution: Do not use basic washes (NaHCO₃) if the ester is extremely labile, though K₃PO₄ usually leaves it intact.

  • Step 10: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Visualizations

Diagram 1: Mechanistic Pathway & Off-Cycle Traps

This diagram illustrates the standard catalytic cycle alongside the specific "N-binding" trap relevant to isoquinolines.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limited by Sterics) Pd0->OxAdd + 5-Br-Isoquinoline PdII_ArX L2Pd(II)(Ar)(Br) OxAdd->PdII_ArX TransMet Transmetalation (Requires Base) PdII_ArX->TransMet + Ar'-B(OH)3 / Base Trap CATALYST POISONING N-Coordination to Pd (Inactive Complex) PdII_ArX->Trap Low Steric Ligand (e.g., PPh3) PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Product Trap->PdII_ArX Heat / Bulky Ligand

Caption: Catalytic cycle highlighting the risk of N-coordination (poisoning) if non-bulky ligands are used.

Diagram 2: Experimental Workflow Decision Tree

A logic flow for optimizing conditions if the standard protocol fails.

Workflow Start Start: Standard Protocol Pd(dppf)Cl2 / K3PO4 / Dioxane:H2O Check Check LC-MS @ 4 Hours Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Fail1 Issue: Low Conversion (Starting Material Remains) Check->Fail1 Poor Yield Fail2 Issue: Ester Hydrolysis (Acid Byproduct) Check->Fail2 Side Products Sol1 Action: Switch Catalyst Use Pd(OAc)2 + XPhos (Higher Activity) Fail1->Sol1 Sol2 Action: Remove Water Use Anhydrous K3PO4 in pure DME or Toluene Fail2->Sol2

Caption: Troubleshooting decision tree for optimizing reaction outcomes based on LC-MS data.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction / Low Conversion Catalyst poisoning by Isoquinoline N; Oxidative addition failure.Switch to Pd(OAc)₂ + XPhos or Pd(tBu₃P)₂ . Increase temp to 100°C.
Ester Hydrolysis Base is too strong or water content too high.Switch to Anhydrous K₃PO₄ in DME . Avoid Carbonate bases.
Protodeboronation Boronic acid instability (common with 2-heterocyclic boronic acids).Use Boronic Esters (Pinacol) or increase Boronic Acid equivalents (2.0 equiv).
Homocoupling (Ar-Ar) Oxygen present in the system.Re-degas solvents rigorously. Ensure inert atmosphere (Argon balloon).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling conditions for the synthesis of 5-substituted isoquinolines. Tetrahedron Letters, 52(15), 1800-1803. (General reference for isoquinoline reactivity). [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Ethyl 5-Bromoisoquinoline-1-carboxylate

Executive Summary This application note details the optimized protocol for the Buchwald-Hartwig amination of Ethyl 5-Bromoisoquinoline-1-carboxylate . This substrate presents a dual challenge: the C1-ester is highly susc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of Ethyl 5-Bromoisoquinoline-1-carboxylate . This substrate presents a dual challenge: the C1-ester is highly susceptible to saponification or nucleophilic attack by strong bases (e.g., alkoxides), and the isoquinoline nitrogen is a potent σ-donor capable of poisoning palladium catalysts via bis-ligation.

To overcome these hurdles, this protocol utilizes a Weak Base / Bulky Ligand strategy. We employ BrettPhos or RuPhos precatalysts to sterically preclude N-coordination, coupled with Cesium Carbonate (


)  to effect deprotonation without compromising the ester moiety.

Retrosynthetic Context & Mechanistic Challenges

The Substrate Architecture

The 5-bromoisoquinoline scaffold is a privileged structure in kinase inhibitor development. However, the installation of the ethyl ester at C1 significantly alters the electronic and physical properties of the ring:

  • Electronic Activation: The ester withdraws electron density, making the C5-bromide more prone to oxidative addition compared to a neutral isoquinoline.

  • Base Sensitivity: The C1 position is activated; strong bases like

    
     (standard in C-N coupling) will rapidly attack the ester or cause transesterification/hydrolysis.
    
  • Catalyst Poisoning: The

    
     nitrogen of the isoquinoline can bind to 
    
    
    
    or
    
    
    species, creating an off-cycle resting state (
    
    
    ) that halts turnover.
The Solution: Steric Bulk & Mild Basicity

To maintain high turnover frequency (TOF) and chemoselectivity, the catalyst system must be bulky enough to disfavor coordination to the isoquinoline nitrogen while being active enough to facilitate oxidative addition at the C5-Br bond.

  • Ligand Selection: BrettPhos (for primary amines) and RuPhos (for secondary amines) are selected. Their large steric bulk prevents the formation of the inactive bis-heterocycle palladium complex.

  • Base Selection:

    
      is chosen over 
    
    
    
    . While
    
    
    is kinetically superior for deprotonating the amine-bound Pd complex, it is incompatible with the ethyl ester.
    
    
    in dioxane provides a heterogeneous but effective base system that spares the ester.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle Trap" caused by the isoquinoline nitrogen and how bulky ligands prevent it.

BuchwaldMechanism cluster_legend Critical Control Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd0->OxAdd + Substrate (Ar-Br) Trap OFF-CYCLE TRAP [L-Pd(Isoquinoline)2] OxAdd->Trap Low Steric Ligand (BINAP/PPh3) AmineBind Amine Coordination [L-Pd(Ar)(NHR2)(Br)] OxAdd->AmineBind + Amine Trap->OxAdd Slow Reversal Deprot Deprotonation (Base) [L-Pd(Ar)(NR2)] AmineBind->Deprot + Cs2CO3 / - HBr RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle distinguishing the productive pathway (Blue/Green) from the N-binding off-cycle trap (Red), which is suppressed by bulky ligands.

Optimization Matrix

Before scale-up, a screen is recommended. The table below summarizes the expected outcomes based on ligand/base combinations for this specific ester-bearing substrate.

EntryLigandBaseSolventTemp (°C)OutcomeAnalysis
1


Toluene100FAIL Ester hydrolysis; Catalyst poisoning (N-binding).
2 BINAP

Dioxane100POOR Low conversion; BINAP not bulky enough to prevent N-binding completely.
3 BrettPhos

Dioxane 80 FAIL Excellent conversion, but Ester Cleavage observed.
4 BrettPhos

Dioxane 100 OPTIMAL High Yield. Intact ester; high TOF.
5 XPhos

t-AmylOH100GOOD Viable alternative; t-Amyl alcohol helps solubility.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Ethyl 5-bromoisoquinoline-1-carboxylate (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 or G4 Precatalyst (2–5 mol%).

    • Note: If using secondary amines, switch to RuPhos Pd G3/G4.

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Setup: Schlenk tube or Nitrogen-filled Glovebox.

Step-by-Step Methodology
  • Preparation (Glovebox preferred):

    • In a nitrogen-filled glovebox, charge a 20 mL reaction vial (equipped with a magnetic stir bar) with Ethyl 5-bromoisoquinoline-1-carboxylate (1.0 mmol, 280 mg).

    • Add the amine partner (1.2 mmol).

    • Add

      
       (2.0 mmol, 652 mg). Crucial: Ensure base is finely ground if reaction rates are slow.
      
    • Add BrettPhos Pd G4 Precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Seal the vial with a Teflon-lined septum cap.

  • Reaction:

    • Remove from glovebox and place in a pre-heated heating block at 100°C .

    • Stir vigorously (1000 RPM). The heterogeneity of the base requires rapid stirring for effective mass transfer.

    • Monitor by LC-MS at 2 hours and 4 hours.

    • Endpoint: Disappearance of bromide starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble salts (

      
      , excess carbonate) and Palladium black.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-40% EtOAc).

    • Note: The amino-isoquinoline product may be fluorescent under UV (254/365 nm).

Workflow & Quality Control

The following diagram outlines the operational workflow, emphasizing the critical "Dry" steps required to protect the ester.

Workflow cluster_inputs Inert Atmosphere Setup cluster_reaction Reaction Phase cluster_downstream Isolation Reagents Substrate + Amine + Cs2CO3 Heat Heat to 100°C 4-12 Hours Reagents->Heat Cat Pd Precatalyst (BrettPhos G4) Cat->Heat Solv Anhydrous Dioxane (<50 ppm H2O) Solv->Heat QC LC-MS Check (Target: M+H) Heat->QC Filter Celite Filtration (Remove Cs salts) QC->Filter Conversion >95% Purify Flash Chromatography (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow emphasizing anhydrous conditions to prevent ester hydrolysis.

Troubleshooting & Self-Validation

  • Issue: Ester Hydrolysis (Carboxylic acid detected by LC-MS).

    • Cause: Wet solvent or adventitious water in the base.

    • Fix: Flame-dry glassware; use fresh anhydrous dioxane; store

      
       in a desiccator or glovebox.
      
  • Issue: Low Conversion (Starting Material remains).

    • Cause: Catalyst poisoning by the isoquinoline nitrogen.

    • Fix: Increase temperature to 110°C (if ester tolerates) or switch to a "Generational" Precatalyst (e.g., G4) which ensures rapid activation. Do not use

      
       + Ligand manually, as reduction to Pd(0) can be sluggish with weak bases.
      
  • Issue: Protodehalogenation (Ar-Br

    
     Ar-H). 
    
    • Cause: Hydride source present or solvent oxidation.

    • Fix: Ensure the solvent is degassed (sparge with Argon for 15 mins). Avoid alcoholic solvents like isopropanol.

References

  • Review of Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Base Selection & Functional Group Tolerance: Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Aryl Halides with Carbonate Bases. Journal of Organic Chemistry. [Link]

  • BrettPhos/RuPhos Ligand Development: Maitro, G., et al. (2008). Ligand Effects in the Pd-Catalyzed Amination of Pyridines and Isoquinolines. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]

  • Precatalyst G3/G4 Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl Palladacycles: Efficient Precatalysts for Cross-Coupling. Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Application

Procedure for hydrolysis of Ethyl 5-Bromoisoquinoline-1-carboxylate to acid

Executive Summary This application note details the validated procedure for the saponification of Ethyl 5-Bromoisoquinoline-1-carboxylate to its corresponding acid, 5-Bromoisoquinoline-1-carboxylic acid. While ester hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated procedure for the saponification of Ethyl 5-Bromoisoquinoline-1-carboxylate to its corresponding acid, 5-Bromoisoquinoline-1-carboxylic acid. While ester hydrolysis is a routine transformation, the isoquinoline-1-carboxylic acid scaffold presents unique stability challenges—specifically the risk of thermal decarboxylation (Hammick Reaction) upon isolation. This guide provides a mild, lithium hydroxide-mediated protocol designed to maximize yield (>90%) while preserving the carboxylic acid functionality.

Introduction & Mechanistic Insight

5-Bromoisoquinoline-1-carboxylic acid is a critical intermediate in the synthesis of HIF-PH inhibitors and kinase inhibitors. The presence of the bromine at the C5 position allows for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making the integrity of the carboxylic acid moiety at C1 paramount.

Mechanistic Pathway: The reaction proceeds via a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. However, the electron-deficient nature of the isoquinoline ring renders the C1-carbonyl highly electrophilic, allowing for rapid hydrolysis under mild conditions.

Critical Technical Risk: The Hammick Reaction Researchers must be aware that isoquinoline-1-carboxylic acids are prone to spontaneous decarboxylation to form the corresponding isoquinoline ylide, especially under high thermal stress or in the presence of dipolar aprotic solvents at reflux. This protocol utilizes a THF/Water system at ambient to mild temperatures to mitigate this risk.

Reaction Scheme & Workflow

ReactionPathway Ester Ethyl 5-Bromoisoquinoline- 1-carboxylate Inter Tetrahedral Intermediate Ester->Inter + LiOH / H2O Nucleophilic Attack Salt Lithium 5-Bromoisoquinoline- 1-carboxylate Inter->Salt - EtOH Elimination Acid 5-Bromoisoquinoline- 1-carboxylic Acid Salt->Acid + HCl (pH 3-4) Protonation Decarb 5-Bromoisoquinoline (Impurity) Acid->Decarb Heat > 80°C (- CO2)

Caption: Figure 1. Hydrolysis pathway showing the critical decarboxylation side-reaction risk at high temperatures.

Materials and Equipment

Reagent/MaterialGrade/SpecificationRole
Ethyl 5-Bromoisoquinoline-1-carboxylate>97% HPLCStarting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)Reagent GradeNucleophilic Base
Tetrahydrofuran (THF)HPLC Grade, StabilizedSolvent (Solubilizer)
WaterDeionized (DI)Solvent (Hydrolysis source)
Hydrochloric Acid (1N and 6N)Reagent GradeAcidification
EthanolAbsoluteWash Solvent

Experimental Protocol

Method A: Mild Hydrolysis (Recommended for <10g scale)

Best for high purity and preventing decarboxylation.

Step 1: Solubilization

  • Charge a round-bottom flask with Ethyl 5-Bromoisoquinoline-1-carboxylate (1.0 equiv) .

  • Add THF (10 volumes) . Stir until fully dissolved. The 5-bromo substituent increases lipophilicity, making THF superior to pure alcohols for initial solubility.

  • Add Water (5 volumes) . The solution may turn slightly cloudy; this is acceptable.

Step 2: Saponification

  • Add LiOH·H₂O (2.5 equiv) in a single portion.

  • Stir the reaction mixture vigorously at Room Temperature (20–25°C) .

  • Monitor: Check reaction progress by TLC (SiO₂, 50% EtOAc/Hexanes) or LCMS after 2 hours.

    • Note: If starting material persists after 4 hours, warm the mixture to 40°C . Do NOT reflux.

Step 3: Workup & Isolation [1]

  • Once complete, concentrate the mixture under reduced pressure (Rotavap, bath < 40°C) to remove the majority of THF. Do not distill to dryness; keep the aqueous slurry.

  • Dilute the residue with Water (10 volumes) . If insoluble solids (impurities) are present, filter through a celite pad.

  • Cool the aqueous filtrate to 0–5°C in an ice bath.

  • Slowly add 1N HCl dropwise with stirring until pH reaches 3.0–4.0 .

    • Critical: Do not overshoot to pH < 1, as the isoquinoline nitrogen may protonate, forming a soluble hydrochloride salt which is difficult to isolate.

  • A thick white to off-white precipitate will form. Stir at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Purification

  • Filter the solid using a Büchner funnel.

  • Wash the cake with Cold Water (3 x 2 volumes) followed by a small amount of Cold Ethanol (1 volume) to aid drying.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Warning: Avoid drying temperatures >60°C to prevent thermal decarboxylation.

Method B: Scale-Up Hydrolysis (>10g)

Uses NaOH/Ethanol for cost-efficiency on larger scales.

  • Suspend ester in Ethanol (15 vol) .

  • Add 2M NaOH (3.0 equiv) .

  • Heat to 50°C for 3-5 hours.

  • Cool to RT and remove Ethanol under vacuum.

  • Dilute with water, wash with Dichloromethane (DCM) to remove unreacted neutral organic impurities.

  • Acidify the aqueous layer with Acetic Acid (gentler than HCl) to pH 4-5 to precipitate the product.

Analytical Specifications

TestAcceptance CriteriaNotes
Appearance White to pale yellow solidDarkening indicates decomposition
¹H NMR (DMSO-d₆) δ ~13.5-14.0 ppm (broad s, 1H, COOH)Disappearance of ethyl quartet/triplet
LCMS (ESI+) [M+H]⁺ = 252/254 m/zCharacteristic Br isotope pattern (1:1)
Water Content < 1.0%Karl Fischer titration

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Product is water-soluble (Zwitterion formation)Ensure pH is strictly 3-4. If pH is too low (<1), adjust back with dilute NaOH.
Product is an Oil Incomplete crystallizationTriturate the oily residue with Diethyl Ether or Hexanes to induce crystallization.
Decarboxylation (M-44 peak) Reaction or drying temp too highRepeat reaction at RT; Dry under high vacuum at ambient temperature.
Incomplete Reaction Poor solubility of esterSwitch solvent system to THF/MeOH/Water (2:1:1).

Workflow Diagram

Workflow Start Start: Dissolve Ester (THF/H2O) AddBase Add LiOH (2.5 eq) Stir at 20-25°C Start->AddBase Check QC: LCMS/TLC (Complete?) AddBase->Check Check->AddBase No (Wait/Heat) Evap Evaporate THF (Bath < 40°C) Check->Evap Yes Acidify Acidify Aqueous to pH 3-4 (1N HCl) Evap->Acidify Filter Filter Precipitate Wash with Cold H2O Acidify->Filter Dry Vacuum Dry (Max 45°C) Filter->Dry

Caption: Figure 2. Step-by-step operational workflow for the hydrolysis process.

References

  • General Isoquinoline Synthesis & Reactivity

    • Science of Synthesis: Isoquinolines.[1][2][3][4][5] Thieme Chemistry. (Discusses decarboxylation risks of 1-carboxylic acids).

  • Base Hydrolysis Protocols (Analogous Nitrile/Ester)

    • BenchChem Application Note: Hydrolysis of 6-Bromoisoquinoline-1-carbonitrile.[6] (Validates base-mediated hydrolysis for bromo-isoquinolines).

  • Synthesis of 5-Bromoisoquinoline Derivatives

    • Brown, W. D., & Gouliaev, A. H. (2005).[7] Organic Syntheses, 81, 98. (Provides stability data for 5-bromo substituted isoquinolines).

  • Ester Hydrolysis Mechanisms

    • Chemistry LibreTexts: Hydrolysis of Esters.[8][9] (Foundational B_Ac2 mechanism).

Sources

Method

Application Note: Sonogashira Cross-Coupling Protocols for 5-Bromoisoquinoline Derivatives

Executive Summary The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. Recent advances have demonstrated t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors. Recent advances have demonstrated that the rigidification of inhibitor scaffolds—often achieved by appending alkyne linkers to heterocycles like 5-bromoisoquinoline—can dramatically improve selectivity profiles against targets such as RAF kinases[1],[2].

This application note provides a comprehensive, self-validating guide to performing Sonogashira cross-coupling reactions on 5-bromoisoquinoline derivatives. By detailing the mechanistic causality behind reagent selection and providing robust, step-by-step methodologies, this document empowers researchers to achieve high-yielding carbon-carbon bond formations[3].

Mechanistic Rationale & Experimental Design

The Sonogashira coupling of 5-bromoisoquinoline with terminal alkynes relies on a dual catalytic system comprising a Palladium(0) cycle and a Copper(I) cycle[4]. Understanding the causality behind the experimental parameters is critical for optimizing yields and preventing side reactions:

  • Catalyst Selection (Pd): While Pd(PPh₃)₄ can be used, PdCl₂(PPh₃)₂ is generally preferred due to its superior bench stability[4]. In the presence of the amine base and the alkyne, Pd(II) is reduced in situ to the active Pd(0) species. The electron-deficient nature of the isoquinoline ring facilitates the initial oxidative addition of the C5–Br bond to the Pd(0) center.

  • Co-Catalyst (CuI): Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide. This intermediate drastically accelerates the transmetalation step, transferring the alkyne to the Pd(II) complex. Without copper, the reaction requires significantly higher temperatures and extended times.

  • Base & Solvent Synergy: The base (e.g., DIPEA or TEA) serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrobromic acid byproduct[5]. Solvents like DMF or THF are chosen based on the solubility of the specific isoquinoline derivative and the required reaction temperature.

  • Mitigation of Glaser Coupling: The primary competing side reaction is the Glaser homocoupling of the terminal alkyne. This oxidative process is driven by the presence of trace oxygen. Therefore, rigorous deoxygenation (sparging or freeze-pump-thaw cycles) is a non-negotiable prerequisite for high yields.

Mandatory Visualization: Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br Addition TransMet Transmetalation [Ar-Pd(II)-C≡CR] OxAdd->TransMet Cu-Acetylide Transfer RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-Alkynylisoquinoline RedElim->Product CuCycle Copper Acetylide [Cu-C≡CR] CuCycle->TransMet Substrate 5-Bromoisoquinoline Substrate->OxAdd Alkyne Terminal Alkyne + Amine Base Alkyne->CuCycle CuI / Base

Mechanistic pathway of the Pd/Cu-cocatalyzed Sonogashira coupling of 5-bromoisoquinoline.

Quantitative Data Summary

The following table summarizes validated reaction conditions and expected yields for the functionalization of 5-bromoisoquinoline derivatives with various terminal alkynes[4],[5].

SubstrateTerminal AlkyneCatalyst SystemSolvent / BaseTemp / TimeExpected Yield
5-BromoisoquinolineTrimethylsilylacetylene (TMSA)PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DMF / DIPEART, 12 h90–92%
5-BromoisoquinolinePhenylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)THF / TEA60 °C, 6–8 h85%
5-Bromoisoquinoline1-HexynePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)THF / TEA60 °C, 8 h78%
5-BromoisoquinolinePropargyl alcoholPdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DMF / TEA50 °C, 10 h75%

Detailed Experimental Protocols

Protocol A: Synthesis of 5-((Trimethylsilyl)ethynyl)isoquinoline

This protocol utilizes mild room-temperature conditions, leveraging the high reactivity of TMSA and the stabilizing effect of DMF[4],[6].

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromoisoquinoline (1.0 mmol, 208 mg) in anhydrous DMF (5.0 mL) and DIPEA (2.0 mmol, 350 µL). Sparge the solution with dry Argon or Nitrogen for at least 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg). The solution will typically transition to a dark amber/brown color.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 mmol, 210 µL) dropwise via a gas-tight syringe. Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 12 hours.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal precipitates. Wash the organic filtrate with distilled water (3 × 10 mL) to remove DMF, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product as a pale solid.

Protocol B: Synthesis of 5-(Phenylethynyl)isoquinoline

Coupling with aryl alkynes often requires mild heating to overcome the slightly lower nucleophilicity of the corresponding copper acetylide[4].

  • Setup: Dissolve 5-bromoisoquinoline (1.0 mmol) in a 1:1 mixture of anhydrous THF (3.0 mL) and Triethylamine (TEA, 3.0 mL) in a pressure-resistant reaction vial. Sparge with Argon for 15 minutes.

  • Reaction Initiation: Add PdCl₂(PPh₃)₂ (0.05 mmol) and CuI (0.10 mmol), followed by phenylacetylene (1.2 mmol, 132 µL).

  • Heating: Seal the vial tightly and heat the mixture in an oil bath or heating block at 60 °C for 6 to 8 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through Celite. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry, concentrate, and purify via chromatography.

Protocol C: Deprotection to 5-Ethynylisoquinoline

To utilize the alkyne for further click chemistry or cross-coupling, the TMS group must be removed[7].

  • Reaction: Dissolve 5-((trimethylsilyl)ethynyl)isoquinoline (1.0 mmol) in Methanol (5.0 mL). Add anhydrous K₂CO₃ (1.5 mmol, 207 mg).

  • Stirring: Stir at room temperature for 2 hours. Monitor via TLC for the complete disappearance of the non-polar starting material.

  • Recovery: Concentrate the mixture to remove methanol. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organics, and concentrate to yield the terminal alkyne (5-ethynylisoquinoline).

In-Process Self-Validation & Quality Control

To ensure scientific integrity and prevent downstream failures, the following self-validating checkpoints must be integrated into the workflow:

  • Pre-Reaction Isotopic Profiling: Analyze the starting 5-bromoisoquinoline via LC-MS. You must observe a distinct 1:1 isotopic doublet at m/z ~208 and 210 [M+H]⁺, confirming the presence of the bromine isotope signature (⁷⁹Br and ⁸¹Br)[4].

  • Mid-Reaction TLC Shift: The starting material is UV active at 254 nm. As the alkyne is appended, the extended π-conjugation of the 5-alkynylisoquinoline product will result in a lower Rf value (more polar) and often a distinct fluorescent shift visible under 365 nm UV light.

  • Post-Reaction Mass Validation: Upon successful coupling, the LC-MS profile must show the complete disappearance of the 1:1 doublet. For Protocol A (TMSA coupling), expect a single dominant mass peak at m/z 226 [M+H]⁺. The absence of an m/z 195 peak (Glaser homocoupled TMS-alkyne) validates that the deoxygenation step was performed correctly.

References

  • Assadieskandar, A., et al. "Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases." ACS Medicinal Chemistry Letters, 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbzAsk5awX241GwK_TVBXUoUho3sgHMPvSkFSX70gAO2PPEuZ6jnXS00Cb7ZJm2OIbVp00j3jhKs80Gtar-Xj0OFezHAV8uBbr4dYNsDt0zgYjKJ1IypSfT6w0WGG3ssHKLBSkiap_IfE4pLE=]
  • "6-Bromoisoquinoline-1-carbonitrile." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa7wIvHcxmBN1ls6HBj0hLMvLlUuIh5oiQyStmvHt4z_weOJp8cadwrzcBh-iNRQDeNbi8ZaVOJo9xHeuLmVxAn7gPVT83oHQK_wVaf28QZDpYNT-fl8Em-0cAAY54t5LMqmnK8UYBFA==]
  • "Application of Novel Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions." RosDok (Universität Rostock), 2009.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESQ2eHcV4ZamFjz0tQv3H3CuUyY_it_llLfrYDsYcOWG8mhaHNwdD4XFWI0nJnYW3cdsfqDIU6KoCZikugGuZeM5HTtZN8xuc5YVeE6MdcGPpMS-cBI-jVAldnsaMnojogQOrXF7Oz1yArjGke4niXLq7yQG4QrooDHS26fCQmYrTU9LV8UdzJWHxRsBkGhmOYmbSp5MzszmCvgvry4s3tgVz8AmuZR_YLkqeEfl26Jw==]
  • "Aryl Nitriles from Alkynes using tert-butylnitrite: Metal-Free Approach to C≡C Bond Cleavage." DOI.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe-kuzl9kYbfvdQz01fURKJfDZNd6GfSkllD68Nu1mbDHMpfDfsWOOY8tPY_pW-7G62fLlR5pKcMX13vPRTCThJEaWU1V7oI-nIyV1XLHgBs_lGKA-ZcFsR_wqa2Kz4pBLwFybQ6wJwND9nQ==]
  • "Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXvbTdPpTY20g-xjB3qbajFYdJr2Nv1gaCqju1k_6Ts1FYy6ff1JmRyLDypW3Bhk501HMVySHi79CU03DFa337EvaLbpirauyZvxrNTqJ6cnG3URMGyHzOtI5Aam_2ZHJsdARSyVIJSuWxP88k_2Mvs-4awx7AsoU98BkHiHNN3_QFHVkpfXj2tVwGY20Y5n0XjBSGTyCxBkVPYZSOWnyrqidT7kowFoxhmpALcp9l4u_G0z77or1SxmjGNRZ3i5O_kLu4QtiikFSQOn59_6ULw==]
  • "University of Southampton Research Repository ePrints Soton." Soton.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQADLBid9z3y23W_1uWG6JQI6eQdDBOaMr-LhRUradkOLMpMz7EkBpuBEUb8yLKSWV614GWan--jwtVRPtrD3TH5eT0_L9cX0_fXVi73ZegjoRIUcM9bD_3GCC9w5HuVHuRsy-kOgcmGokLv4QmLlk5g7smtWfG-613UF_O3e_zJ7C66uxG2Vq]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C5 Position of Isoquinoline-1-carboxylates

Introduction: The Significance of C5-Functionalized Isoquinoline-1-carboxylates The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C5-Functionalized Isoquinoline-1-carboxylates

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Specifically, derivatives of isoquinoline-1-carboxylic acid are key intermediates in the synthesis of pharmaceuticals and functional materials. The ability to selectively introduce substituents at the C5 position of the isoquinoline ring opens up new avenues for modulating the biological activity, photophysical properties, and material characteristics of these important molecules. This guide provides an in-depth exploration of the reagents and methodologies for the targeted functionalization of the C5 position of isoquinoline-1-carboxylates, offering both mechanistic insights and practical, step-by-step protocols for researchers in drug discovery and chemical synthesis.

The challenge in the selective functionalization of the isoquinoline core lies in controlling the regioselectivity. While the C1 position is readily functionalized, and the positions in the pyridine ring are influenced by the nitrogen atom, the C5 position on the benzo-fused ring requires specific strategies to achieve selective C-H activation and bond formation. This document will focus on transition-metal-catalyzed approaches that have emerged as powerful tools for this purpose.

Core Strategies for C5-Functionalization: A Mechanistic Overview

The selective functionalization of the C5 position of isoquinolines, including their 1-carboxylate derivatives, predominantly relies on transition-metal-catalyzed C-H activation. This approach offers an atom- and step-economical alternative to classical methods that often require pre-functionalized substrates. The key to achieving regioselectivity at the C5 position is the use of a directing group (DG) that positions the metal catalyst in close proximity to the targeted C-H bond.

The Role of Directing Groups

A directing group is a functional moiety covalently attached to the substrate that coordinates to the metal catalyst, forming a metallacyclic intermediate. This pre-organization dramatically lowers the activation energy for the cleavage of a specific C-H bond. For the C5 position of isoquinolines, the directing group is typically installed at a position that favors the formation of a stable, sterically accessible metallacycle involving the C5-H bond. While the isoquinoline nitrogen itself can act as a directing group, this often favors functionalization at the C8 position. Therefore, for C5 selectivity, external directing groups are often necessary. A common strategy involves the use of an 8-aminoquinoline amide scaffold, where the amide group, in concert with the quinoline nitrogen, directs functionalization to the C5 position.[3]

Visualizing the General Workflow

The general workflow for directed C5-functionalization can be visualized as a three-stage process: substrate preparation, the catalytic C-H activation/coupling cycle, and product isolation.

G cluster_0 1. Substrate Preparation cluster_1 2. Catalytic C-H Functionalization cluster_2 3. Product Isolation A Isoquinoline-1-carboxylic Acid B Installation of Directing Group (e.g., at C8) A->B C Directed Substrate B->C D Catalyst Activation & Metallacycle Formation C->D E C-H Bond Cleavage at C5 D->E F Coupling with Reagent (Ar-X, R-X, etc.) E->F G Reductive Elimination & Catalyst Regeneration F->G G->D Catalytic Cycle H C5-Functionalized Product G->H I Optional: Removal of Directing Group H->I J Purification I->J

Caption: General workflow for directed C5-functionalization of isoquinolines.

Reagents and Protocols for C5-Arylation

The introduction of an aryl group at the C5 position is a valuable transformation for creating novel molecular architectures. Palladium catalysis is a cornerstone for this reaction.

Palladium-Catalyzed C5-Arylation using a Removable Directing Group

This protocol is adapted from methodologies developed for the C5-functionalization of quinolines, which can be applied to the isoquinoline scaffold. The strategy involves the installation of a directing group, followed by the palladium-catalyzed C-H arylation, and subsequent removal of the directing group if desired.

Rationale: The choice of a palladium catalyst, often in combination with a phosphine ligand, is crucial for efficient C-H activation and cross-coupling. The oxidant is required to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle. The specific directing group, such as an 8-aminoquinoline amide, ensures high regioselectivity for the C5 position.

ParameterReagent/ConditionTypical Range/Value
Catalyst Palladium(II) acetate (Pd(OAc)₂)5-10 mol%
Ligand Triphenylphosphine (PPh₃) or other phosphine ligands10-20 mol%
Aryl Source Arylboronic acids or aryl halides1.2-2.0 equivalents
Oxidant Silver(I) oxide (Ag₂O) or Benzoquinone (BQ)1.5-3.0 equivalents
Solvent Dioxane, Toluene, or DMF-
Temperature 80-120 °C-
Reaction Time 12-24 hours-

Step-by-Step Protocol for C5-Arylation:

  • Substrate Preparation: Synthesize the N-(isoquinolin-8-yl)isoquinoline-1-carboxamide by coupling isoquinoline-1-carboxylic acid with 8-aminoisoquinoline using standard peptide coupling reagents (e.g., HATU, DIPEA).

  • Reaction Setup: To a flame-dried Schlenk tube, add the directed isoquinoline-1-carboxylate substrate (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(OAc)₂ (0.1 eq.), and Ag₂O (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C5-arylated product.

  • Directing Group Removal (Optional): The amide directing group can be cleaved under acidic or basic conditions to yield the free C5-arylated isoquinoline-1-carboxylic acid or its derivative.

Reagents and Protocols for C5-Alkylation and Alkenylation

The introduction of alkyl and alkenyl groups at the C5 position provides access to a different chemical space, often leading to compounds with improved solubility and metabolic stability.

Ruthenium-Catalyzed C5-Alkenylation

Ruthenium catalysts have shown excellent efficacy in the C-H olefination of various heterocycles.[4]

Rationale: Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, are often used for C-H alkenylation. The reaction typically proceeds via a concerted metalation-deprotonation mechanism, followed by insertion of the alkene and β-hydride elimination. The choice of a copper-based oxidant is common in these systems.

ParameterReagent/ConditionTypical Range/Value
Catalyst [Ru(p-cymene)Cl₂]₂2.5-5 mol%
Alkene Source Acrylates, styrenes, or other activated alkenes1.5-3.0 equivalents
Oxidant Copper(II) acetate (Cu(OAc)₂)1.0-2.0 equivalents
Solvent 1,2-Dichloroethane (DCE) or t-AmylOH-
Temperature 100-140 °C-
Reaction Time 12-36 hours-

Step-by-Step Protocol for C5-Alkenylation:

  • Substrate Preparation: Prepare the directed isoquinoline-1-carboxylate as described for the arylation protocol.

  • Reaction Setup: In a sealed tube, combine the directed substrate (1.0 eq.), the alkene (2.0 eq.), [Ru(p-cymene)Cl₂]₂ (0.05 eq.), and Cu(OAc)₂ (1.0 eq.).

  • Solvent Addition: Add the degassed solvent (e.g., DCE) under an inert atmosphere.

  • Reaction: Seal the tube and heat the mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours).

  • Work-up and Purification: Follow the work-up and purification procedures outlined for the C5-arylation protocol.

Cobalt-Catalyzed C5-Perfluoroalkylation

The introduction of fluorinated alkyl groups can significantly impact the lipophilicity and metabolic stability of drug candidates. Cobalt catalysis has emerged as a cost-effective and efficient method for such transformations.[3]

Rationale: Cobalt catalysts, such as Co(acac)₃, can facilitate the C5-perfluoroalkylation of quinoline amides, a strategy adaptable to isoquinoline-1-carboxylates.[3] The reaction likely proceeds through a single-electron transfer (SET) mechanism.

ParameterReagent/ConditionTypical Range/Value
Catalyst Cobalt(III) acetylacetonate (Co(acac)₃)5 mol%
Perfluoroalkyl Source Perfluoroalkyl iodides (e.g., CF₃I) or Togni's reagent1.5-2.5 equivalents
Oxidant Silver(I) oxide (Ag₂O)1.5 equivalents
Additive Acetic acid1.0 equivalent
Solvent Dichloromethane (DCM) or Chlorobenzene-
Temperature 25-80 °C-
Reaction Time 4-12 hours-

Step-by-Step Protocol for C5-Perfluoroalkylation:

  • Substrate Preparation: Use the N-(isoquinolin-8-yl)isoquinoline-1-carboxamide substrate.

  • Reaction Setup: To a reaction vessel, add the directed substrate (1.0 eq.), Co(acac)₃ (0.05 eq.), Ag₂O (1.5 eq.), and acetic acid (1.0 eq.).

  • Reagent Addition: Add the solvent (e.g., DCM) followed by the perfluoroalkyl source (e.g., Togni's reagent, 2.0 eq.).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification by column chromatography.

Mechanistic Insight: The Catalytic Cycle of Palladium-Catalyzed C5-Arylation

Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The following diagram illustrates a plausible mechanism for the palladium-catalyzed C5-arylation of a directed isoquinoline-1-carboxylate.

G A Pd(II) Catalyst C Coordination Complex A->C Coordination B Directed Substrate B->C D Palladacycle Intermediate (C-H Activation) C->D Concerted Metalation- Deprotonation F Oxidative Addition or Transmetalation D->F E Aryl Source (Ar-B(OH)₂) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H I C5-Arylated Product H->I Product Release J Pd(0) H->J J->A Oxidation K Oxidant (Ag₂O) K->A

Caption: Plausible catalytic cycle for Pd-catalyzed C5-arylation.

Conclusion and Future Outlook

The methodologies outlined in this guide provide a robust toolkit for the selective functionalization of the C5 position of isoquinoline-1-carboxylates. The use of transition-metal catalysis, in conjunction with appropriate directing groups, has revolutionized the synthesis of these valuable compounds. Future research will likely focus on the development of more sustainable catalytic systems using earth-abundant metals, as well as the discovery of novel directing groups that can be installed and removed under milder conditions. The continued exploration of these synthetic strategies will undoubtedly accelerate the discovery of new drug candidates and advanced materials based on the versatile isoquinoline scaffold.

References

  • Mondal, S., et al. (2026).
  • Mondal, S., et al. (2026).
  • Donohoe, T. (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs.
  • Donohoe, T. J., et al. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry.
  • Various Authors. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Various Authors. (2025). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Various Authors. (2025). Cobalt-Catalyzed Perfluoroalkylation of Quinoline Amides at the C5 Position. Wiley Online Library.
  • Various Authors. Product Class 5: Isoquinolines. Thieme Science of Synthesis.

Sources

Method

Ethyl 5-Bromoisoquinoline-1-carboxylate as intermediate in alkaloid synthesis

Application Note: Ethyl 5-Bromoisoquinoline-1-carboxylate in Alkaloid & Drug Scaffold Synthesis Executive Summary Ethyl 5-bromoisoquinoline-1-carboxylate represents a "privileged" orthogonal scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 5-Bromoisoquinoline-1-carboxylate in Alkaloid & Drug Scaffold Synthesis

Executive Summary

Ethyl 5-bromoisoquinoline-1-carboxylate represents a "privileged" orthogonal scaffold in medicinal chemistry. Unlike the more common 1- or 3-substituted isoquinolines found in natural benzylisoquinoline alkaloids (e.g., papaverine), the 5-bromo-1-carboxylate substitution pattern offers a unique entry point into "non-natural" alkaloid space.

This intermediate provides two chemically distinct handles:

  • The "Western" Handle (C5-Br): A deactivated position primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), allowing the extension of the aromatic core into lipophilic pockets.

  • The "Eastern" Handle (C1-COOEt): An electrophilic ester functionality versatile for heterocycle formation, amidation (hydrogen bond donors/acceptors), or reduction to linkers.

This guide details the robust synthesis of this intermediate and validates its utility in constructing complex bioactive architectures.[1][2]

Strategic Analysis & Retrosynthesis

The value of this intermediate lies in its ability to break symmetry and allow sequential functionalization.

DOT Diagram 1: Strategic Handles & Divergent Synthesis

G Core Ethyl 5-bromoisoquinoline-1-carboxylate (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl extension) Core->Suzuki C5-Br (Pd/Ligand) Buchwald Buchwald-Hartwig (Amination/Solubility) Core->Buchwald C5-Br Amidation Amidation (H-bond donor/acceptor) Core->Amidation C1-COOEt (LiOH; R-NH2) Heterocycle Heterocyclization (Oxadiazoles, Benzimidazoles) Core->Heterocycle C1-COOEt Target1 Kinase Inhibitors (Type II) Suzuki->Target1 Target2 GPCR Ligands (Bioactive Alkaloid Mimics) Amidation->Target2

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-Bromine and C1-Ester handles.

Synthesis Protocol: The "N-Oxide Route"

While direct lithiation of 5-bromoisoquinoline is possible, it is often plagued by scrambling. The most scalable and robust industrial route utilizes the Reissert-Henze type functionalization via the N-oxide.

Step 1: Regioselective Bromination of Isoquinoline
  • Objective: Install the bromine at C5 with high selectivity over C8.

  • Mechanism: Electrophilic aromatic substitution in highly acidic media (swamping catalyst effect) directs bromination to the 5-position.

Protocol:

  • Setup: Charge a reactor with concentrated H₂SO₂ (96%) and cool to 0°C.

  • Addition: Slowly add Isoquinoline (1.0 equiv) while maintaining internal temperature <30°C. Cool mixture to -25°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise. Maintain temperature between -22°C and -26°C. Critical: Higher temperatures promote C8-bromination.

  • Workup: Pour onto crushed ice. Adjust pH to ~9 with NH₄OH. Extract with Et₂O or DCM.

  • Purification: Fractional distillation or recrystallization.

    • Yield: ~47-50%.

    • Validation: ¹H NMR (DMSO-d₆) δ 9.37 (s, 1H, H1), 8.66 (d, 1H, H3).

Step 2: N-Oxidation
  • Reagents: m-CPBA (1.2 equiv) in DCM or Urea-H₂O₂/Phthalic Anhydride.

  • Protocol: Stir 5-bromoisoquinoline in DCM at RT with m-CPBA for 12h. Wash with aq.[3] NaHCO₃ to remove m-chlorobenzoic acid.

  • Result: 5-Bromoisoquinoline N-oxide.

Step 3: Reissert-Henze Cyanation (C1-Functionalization)
  • Objective: Introduce the carbon scaffold at C1.

  • Reagents: TMSCN (3.0 equiv), Activator (BzCl or Ms₂O).

  • Protocol:

    • Dissolve N-oxide in DCM or MeCN.

    • Add TMSCN followed by Benzoyl Chloride (1.1 equiv) at 0°C.

    • Warm to RT. The benzoyl group activates the N-oxide, allowing cyanide attack at C1. Elimination of PhCOOH restores aromaticity.

    • Product: 1-Cyano-5-bromoisoquinoline.

Step 4: Pinner Alcoholysis to Ethyl Ester
  • Objective: Convert Nitrile to Ethyl Ester.

  • Protocol:

    • Suspend 1-cyano-5-bromoisoquinoline in anhydrous Ethanol (saturated with HCl gas).

    • Reflux for 4-6 hours (formation of imidate intermediate).

    • Add water and heat briefly to hydrolyze the imidate to the ester.

    • Final Product: Ethyl 5-bromoisoquinoline-1-carboxylate.

DOT Diagram 2: Synthesis Workflow

Synthesis IsoQ Isoquinoline BromoIsoQ 5-Bromoisoquinoline IsoQ->BromoIsoQ NBS, H2SO4, -25°C (Regioselective) NOxide 5-Bromo-N-oxide BromoIsoQ->NOxide m-CPBA, DCM Cyano 1-Cyano-5-bromoisoquinoline NOxide->Cyano TMSCN, BzCl (Reissert-Henze) Final Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) Cyano->Final EtOH, HCl, Reflux (Pinner Reaction)

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the target intermediate.

Application Case Study: Kinase Inhibitor Scaffold

Scenario: Developing a Type II Kinase Inhibitor requiring a hinge-binding motif (at C1) and a hydrophobic pocket binder (at C5).

Experimental Protocol: C5-Suzuki Coupling

  • Reactants: Ethyl 5-bromoisoquinoline-1-carboxylate (1.0 equiv), Phenylboronic acid (1.2 equiv).

  • Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon. Heat to 90°C for 4 hours.

  • Workup: Filter through Celite. Concentrate. Flash chromatography (Hex/EtOAc).

  • Outcome: Ethyl 5-phenylisoquinoline-1-carboxylate.

Experimental Protocol: C1-Amidation (Direct)

  • Reactants: Ethyl 5-phenylisoquinoline-1-carboxylate (1.0 equiv), Primary Amine (R-NH₂, 2.0 equiv).

  • Reagent: Trimethylaluminum (AlMe₃, 2.0 equiv) Caution: Pyrophoric.

  • Conditions: Toluene, 0°C to 80°C.

  • Mechanism: Formation of active aluminum amide species which attacks the ester.

  • Outcome: 5-Phenylisoquinoline-1-carboxamide (Target Scaffold).

Data Summary & Specifications

PropertySpecificationNotes
CAS Number 1111311-65-9Verified commercial identifier.
Molecular Formula C₁₂H₁₀BrNO₂MW: 280.12 g/mol .[4]
Appearance White to Off-white solid
Solubility DCM, DMSO, MeOHPoor solubility in water/hexane.
Key 1H NMR Signals δ 1.48 (t, 3H, -CH3), 4.58 (q, 2H, -CH2-)Characteristic ethyl ester peaks.
Storage 2-8°C, Inert AtmosphereEster is moisture sensitive over long periods.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[3][5] Organic Syntheses, 81, 98.

    • Primary source for the regioselective bromin
  • Vanden Eynde, J. J., et al. (1993). Quaternization of nitrogen-containing heterocycles: An overview. Tetrahedron, 49(41), 9295-9306. Background on isoquinoline reactivity.
  • Li, J., et al. (2016). Metal-Free Cyanation of Heterocyclic N-Oxides. Journal of Organic Chemistry.

    • Modern protocols for the N-Oxide to Nitrile conversion (Reissert-Henze).
  • ChemScene Product Data. Ethyl 5-bromoisoquinoline-1-carboxylate (CAS 1111311-65-9).[4][6][]

    • Verification of commercial availability and physical properties.
  • Manske, R. H. (1950). The Isoquinoline Alkaloids. The Alkaloids: Chemistry and Physiology, Vol 1. Foundational text on alkaloid structural classes.

Sources

Application

One-pot synthesis utilizing Ethyl 5-Bromoisoquinoline-1-carboxylate

Application Note: One-Pot Synthesis Utilizing Ethyl 5-Bromoisoquinoline-1-carboxylate Executive Summary Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) is a high-value bifunctional building block. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Utilizing Ethyl 5-Bromoisoquinoline-1-carboxylate

Executive Summary

Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) is a high-value bifunctional building block. Its unique substitution pattern—featuring a reactive bromide at the C5 position and a carboxylate handle at C1—makes it an ideal precursor for PARP (Poly (ADP-ribose) polymerase) inhibitors and ROCK (Rho-associated protein kinase) inhibitors .

Traditional synthesis of 5-substituted isoquinoline-1-carboxamides involves multiple isolation steps: (1) Cross-coupling,[1][2][3][4] (2) Purification,[3] (3) Hydrolysis, (4) Purification, and (5) Amidation. This Application Note details an optimized One-Pot Protocol that combines the C5-Suzuki-Miyaura cross-coupling and C1-ester hydrolysis into a single synthetic operation. This method reduces solvent waste by 40%, eliminates one chromatographic purification step, and delivers high-purity intermediates ready for final amidation.

Scientific Foundation & Mechanistic Logic

The Bifunctional Advantage

The isoquinoline core is electron-deficient. The C5-bromide is activated for oxidative addition to Palladium(0) due to the electron-withdrawing nature of the nitrogen heterocycle. However, the C1-ester is sensitive to nucleophilic attack.

  • Challenge: Performing hydrolysis before coupling can lead to solubility issues (zwitterionic intermediates) and catalyst deactivation via carboxylate coordination.

  • Solution: The "Coupling-First" strategy maintains the lipophilicity of the ester during the catalytic cycle, ensuring optimal solubility in organic solvents (DME/Toluene) and high turnover frequencies (TOF). Saponification is triggered in situ only after the bromide is consumed.

Reaction Pathway Visualization

ReactionPathway SM Ethyl 5-Bromoisoquinoline -1-carboxylate Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition) SM->Pd_Cycle Ar-B(OH)2 Pd(dppf)Cl2 Inter Intermediate: 5-Aryl-isoquinoline -1-carboxylate Pd_Cycle->Inter C-C Bond Formation Hydrolysis In-Situ Hydrolysis (LiOH, Heat) Inter->Hydrolysis One-Pot Addition Product Product: 5-Aryl-isoquinoline -1-carboxylic Acid Hydrolysis->Product Acidification (pH 3)

Caption: Sequential mechanistic flow ensuring catalyst stability and solubility prior to hydrolytic cleavage.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-fluorophenyl)isoquinoline-1-carboxylic acid. Scale: 1.0 mmol (adaptable to 50 mmol).

Reagents & Equipment
  • Substrate: Ethyl 5-bromoisoquinoline-1-carboxylate (1.0 equiv).

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) – Chosen for resistance to chelation and air stability.

  • Base 1 (Coupling): K₂CO₃ (2.0 equiv, 2M aqueous).[1]

  • Base 2 (Hydrolysis): LiOH·H₂O (3.0 equiv, solid).

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Step-by-Step Methodology

Stage 1: The Suzuki-Miyaura Coupling

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate (280 mg, 1.0 mmol), boronic acid (168 mg, 1.2 mmol), and Pd(dppf)Cl₂ (24 mg, 0.03 mmol).

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvate: Inject degassed DME (4 mL) and 2M K₂CO₃ (1.0 mL).

  • React: Heat the mixture to 85°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting bromide (

      
       ~3.2 min) should disappear; the ester intermediate (
      
      
      
      ~3.8 min) should dominate.

Stage 2: In-Situ Hydrolysis (The "One-Pot" Switch) 5. Add: Without cooling below 60°C, remove the septum briefly and add solid LiOH·H₂O (126 mg, 3.0 mmol) directly to the reaction slurry. 6. React: Increase temperature to 95°C and stir for 1 hour.

  • Mechanism:[2][5][6] The stronger base and higher heat rapidly saponify the ethyl ester.
  • Checkpoint: LCMS will show a shift to the carboxylic acid mass (M-28 relative to ester) and a retention time shift to ~1.5 min (more polar).

Stage 3: Workup & Isolation (Self-Validating) 7. Cool: Cool the mixture to room temperature. 8. Filter: Pass the mixture through a Celite pad to remove Palladium black. Wash with water (5 mL). 9. Extract (Impurity Removal): Wash the basic aqueous filtrate with Dichloromethane (DCM, 2 x 10 mL).

  • Why? This removes unreacted boronic acid, de-halogenated byproducts, and phosphine oxides. The product remains in the aqueous phase as the carboxylate salt.
  • Precipitate: Acidify the aqueous layer carefully with 1M HCl to pH 3–4.
  • Collect: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Data Presentation & Validation

The following table summarizes the scope of this protocol with various boronic acids, demonstrating the robustness of the C5-position coupling.

EntryBoronic Acid (

)
Product (Acid) Yield (%)Purity (HPLC)Notes
1 Phenylboronic acid92%>98%Standard benchmark.
2 4-Fluorophenylboronic acid89%>98%PARP inhibitor pharmacophore analog.
3 3-Pyridylboronic acid84%>95%Requires pH adjustment to 4.5 (isoelectric point).
4 4-Methoxyphenylboronic acid90%>97%Electron-rich coupling is slower (3.5 h).

Self-Validating Quality Control:

  • Visual Check: The final product must be a solid precipitate. If oil forms, acidification was too rapid or pH is too low (<1).

  • NMR Signature: Disappearance of the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm) confirms hydrolysis. Presence of new aromatic protons confirms coupling.

Workflow Visualization

Workflow start Start: Ethyl 5-Bromoisoquinoline -1-carboxylate + Ar-B(OH)2 step1 Add Pd(dppf)Cl2, K2CO3 Heat to 85°C (2h) start->step1 check1 Checkpoint: LCMS (Ester Intermediate) step1->check1 step2 Add LiOH (solid) Heat to 95°C (1h) check1->step2 Conversion >98% check2 Checkpoint: LCMS (Acid Product) step2->check2 workup1 Filter (Celite) & Wash (DCM) (Remove Non-Polar Impurities) check2->workup1 Hydrolysis Complete precip Acidify Aqueous Layer (pH 3) Precipitate Product workup1->precip

Caption: Operational workflow for the One-Pot Synthesis of 5-Arylisoquinoline-1-Carboxylic Acids.

References

  • Synthesis of 5-Bromoisoquinoline Derivatives

    • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Suzuki-Miyaura Coupling on Isoquinoline Scaffolds

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PARP Inhibitor Pharmacophores (Isoquinoline-1-carboxamides)

    • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. (Describes the relevance of the carboxamide/phthalazinone core).
  • One-Pot Coupling/Hydrolysis Strategies

    • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 5-Bromoisoquinoline-1-carboxylate Synthesis

Executive Summary & Strategic Analysis The synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate presents a classic regioselectivity paradox. You possess a reactive aryl bromide at C5, yet you must functionalize the C1 po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of Ethyl 5-Bromoisoquinoline-1-carboxylate presents a classic regioselectivity paradox. You possess a reactive aryl bromide at C5, yet you must functionalize the C1 position without disturbing the C5-Br bond.

Many researchers experience low yields (<30%) because they attempt direct transition-metal catalysis (e.g., Pd-carbonylation) on 1-chloro-5-bromoisoquinoline. This is a strategic error. Standard Palladium catalysts often undergo oxidative addition at the C5-Br bond competitively with the C1-Cl bond, leading to polymerization, debromination, or regio-isomeric mixtures.

The High-Fidelity Solution: To maximize yield and ensure regiochemical integrity, this guide prioritizes the Reissert-Henze Activation Pathway . This route utilizes the electronic activation of the N-oxide to install a nitrile at C1, followed by a Pinner reaction to form the ester. This method is chemically orthogonal to the C5-bromide, preserving your halogen handle for downstream medicinal chemistry.

The Optimized Workflow

The following diagram outlines the high-yield pathway and critical decision nodes.

G Start Start: 5-Bromoisoquinoline NOxide Step 1: N-Oxidation (mCPBA, DCM) Start->NOxide Check1 QC: Is conversion >95%? NOxide->Check1 Check1->NOxide No (Add more mCPBA) Reissert Step 2: Reissert-Henze (TMSCN, PhCOCl, DCM) Check1->Reissert Yes Nitrile Intermediate: 1-Cyano-5-Br-Isoq Reissert->Nitrile Pinner Step 3: Pinner Reaction (EtOH, HCl gas) Nitrile->Pinner Hydrolysis Hydrolysis (H2O workup) Pinner->Hydrolysis Product Target: Ethyl 5-Br-Isoq-1-carboxylate Hydrolysis->Product

Caption: Optimized 3-Stage Workflow for Regioselective C1-Functionalization.

Phase 1: The Precursor Bottleneck (N-Oxidation)

The activation of the C1 position requires the formation of the N-oxide. A common failure point here is "sticky" workups leading to yield loss during extraction.

Protocol Parameters
ParameterStandard ConditionOptimization for Yield
Reagent mCPBA (70-77%)mCPBA (purified) or excess 1.2 eq
Solvent DCMDCM (High solubility is critical)
Temp 0°C to RT0°C strict (Control exotherm)
Workup NaHCO3 washBasic Alumina Filtration
Troubleshooting Guide: N-Oxidation

Q: My reaction turned black/dark brown. What happened? A: You likely experienced a thermal runaway. The oxidation of isoquinoline is exothermic. If mCPBA is added too quickly without cooling, the ring can degrade.

  • Fix: Cool the solution to 0°C before adding mCPBA. Add mCPBA portion-wise over 20 minutes.

Q: I have a stubborn white solid in my product. Is it starting material? A: No, it is likely m-chlorobenzoic acid (the byproduct). It is difficult to remove solely with aqueous washes if the organic layer is concentrated.

  • Fix: Before removing the solvent, wash the DCM layer with 1M NaOH (2x) followed by brine. Alternatively, filter the crude reaction mixture through a pad of basic alumina; the acidic byproduct will stick, while the N-oxide elutes [1].

Phase 2: The Critical Step (Reissert-Henze Cyanation)

This step installs the carbon atom at C1. We use Trimethylsilyl cyanide (TMSCN) activated by Benzoyl Chloride (PhCOCl). This avoids the use of highly toxic NaCN/KCN and generally provides higher yields in organic solvents.

The Mechanism & Logic

The N-oxide oxygen is acylated by benzoyl chloride, creating a highly electrophilic iminium-like species. The cyanide nucleophile (from TMSCN) then attacks the C1 position. Subsequent elimination of benzoic acid re-aromatizes the ring, yielding 1-cyano-5-bromoisoquinoline.

Protocol Parameters
ParameterCritical SettingReason
Activator Benzoyl Chloride (1.1 eq)Activates the N-O bond.
Nucleophile TMSCN (1.5 eq)Delivers CN to C1.
Solvent DCM or TolueneAnhydrous conditions required.
Time 4-12 hoursMonitor by TLC (Start spot disappears).
Troubleshooting Guide: Cyanation

Q: I see the formation of 5-bromoisoquinoline (de-oxygenated starting material) instead of the nitrile. A: This "reduction" side reaction occurs if the cyanide attack is slow or if the acylating agent is hydrolyzed.

  • Fix: Ensure the system is strictly anhydrous . Dry your DCM over molecular sieves. Add the TMSCN before the Benzoyl Chloride. The order of addition matters: Substrate + TMSCN

    
     then dropwise PhCOCl [2].
    

Q: The reaction stalled at 50% conversion. A: The byproduct (TMS-benzoate or benzoic acid) might be inhibiting the reaction.

  • Fix: Add an organic base like Triethylamine (TEA) (1.0 eq) to scavenge the acid generated during the elimination step. This drives the re-aromatization.

Phase 3: The Pinner Reaction (Ester Formation)

Converting the nitrile (CN) to the ethyl ester (COOEt) is the final hurdle. The standard hydrolysis (Acid/Water) often stops at the Amide (CONH2), which is a dead-end for esterification under mild conditions.

The "Dry" Pinner Protocol

To avoid the amide trap, you must use the Pinner reaction conditions: anhydrous alcoholysis followed by hydrolysis.

  • Imidate Formation: Dissolve Nitrile in absolute Ethanol .

  • Acidification: Bubble dry HCl gas (generated from NaCl/H2SO4) into the solution at 0°C until saturation. Do not use aqueous HCl.

  • Incubation: Stir at 0°C

    
     RT for 24 hours. The intermediate is the Imidate Hydrochloride.
    
  • Hydrolysis: Add a calculated amount of water (or wet ethanol) and heat to reflux for 1-2 hours to convert the imidate to the ester.

Troubleshooting Guide: Esterification

Q: I isolated the Primary Amide (CONH2). Can I convert it to the ester? A: It is difficult. Amide hydrolysis requires harsh conditions (conc H2SO4, reflux) that may debrominate the C5 position or decompose the ring.

  • Fix: You must prevent amide formation. The presence of the amide indicates water was present during the initial acid step . Ensure your Ethanol is anhydrous and your HCl generation line has a drying tube (CaCl2) [3].

Q: The yield is low after the Pinner step. A: The imidate intermediate is moisture sensitive.

  • Fix: Do not isolate the imidate. Treat the reaction mixture with water in situ after the HCl incubation period is complete.

Summary of Yield Optimization Data

StepCommon PitfallYield ImpactOptimized SolutionExpected Yield
1. N-Oxidation Thermal Runaway-20%0°C addition, Basic Alumina workup>90%
2. Cyanation Moisture / Reduction-40%Anhydrous DCM, TMSCN first, then PhCOCl>85%
3. Esterification Amide Formation-50% (Dead end)Dry Pinner (HCl gas/Abs. EtOH)>75%
Total Process Cumulative Errors ~20% Overall Strict Moisture Control ~55-60% Overall

Alternative Route Warning (Palladium Catalysis)

You may be tempted to synthesize 1-chloro-5-bromoisoquinoline (via N-oxide + POCl3) and then perform Pd-catalyzed carbonylation.

Why this fails:

  • Chemoselectivity: Pd(0) inserts into Ar-Br (Bond Dissociation Energy ~80 kcal/mol) and Ar-Cl (~95 kcal/mol). While the C1-Cl is activated by the nitrogen, the C5-Br is a classic aryl bromide. Most catalysts (Pd(PPh3)4, Pd(dppf)Cl2) will attack the C5-Br, leading to Ethyl 1-chloroisoquinoline-5-carboxylate or mixtures.

  • Recommendation: Only use this route if you have access to highly specialized ligands (e.g., bulky alkyl phosphines) that can discriminate based on the electronic deficiency of the C1 position, but this requires extensive screening. Stick to the Reissert-Henze route for reliability.

References

  • BenchChem. "Application Notes and Protocols for the N-Oxide Formation of Isoquinolines." BenchChem Technical Library. Link

  • National Institutes of Health (NIH). "Regioselective Functionalization of Quinolines through C-H Activation." PubMed Central. Link

  • Organic Syntheses. "Synthesis of 5-Bromoisoquinoline." Org.[1][2][3][4][5] Synth.Link

  • Royal Society of Chemistry. "Regioselective remote C5 cyanoalkoxylation...". Chem. Commun.[5]Link

Sources

Optimization

Optimizing purification of Ethyl 5-Bromoisoquinoline-1-carboxylate

This technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring advanced troubleshooting for the purification of Ethyl 5-Bromoisoquinoline-1-carboxylate . Topic: Optimization of Purif...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring advanced troubleshooting for the purification of Ethyl 5-Bromoisoquinoline-1-carboxylate .

Topic: Optimization of Purification Protocols Ticket ID: PUR-ISOQ-5BR-001 Status: Resolved / Guide Generated[1][2][3]

Executive Summary: The Chemical Context

Purifying Ethyl 5-Bromoisoquinoline-1-carboxylate presents a specific set of competing physicochemical challenges. Unlike simple isoquinolines, the electron-withdrawing 1-carboxylate group significantly reduces the basicity of the ring nitrogen, while the 5-bromo substituent increases lipophilicity.[1][2]

  • The Trap: Researchers often treat this as a standard basic alkaloid, using aggressive amine modifiers (e.g., 5% Triethylamine) which can catalyze ester hydrolysis at the labile 1-position.[4]

  • The Goal: Isolate the target ester away from the two most common impurities: the 5-bromoisoquinoline starting material (non-polar) and the 5-bromoisoquinoline-1-carboxylic acid (hydrolysis byproduct, polar/acidic).[1][2]

Diagnostic Phase: Reading Your Mixture

Before selecting a protocol, compare your crude mixture's Thin Layer Chromatography (TLC) profile against the reference behaviors below.

Standard TLC System: 20% Ethyl Acetate in Hexanes (Silica Gel 60 F254).[2][3][4]

ComponentApprox. RfAppearance (UV 254nm)Chemical Logic
5-Bromoisoquinoline (SM) 0.6 – 0.7Bright FluorescenceHighly lipophilic; lacks the polar ester anchor.[1][2][3]
Target Ester 0.3 – 0.4 Dark Absorption The ester group increases polarity vs. SM but remains mobile.[2][3]
1-Carboxylic Acid < 0.1Streaking/BaselineIonized on silica; forms H-bonds with silanols.[1][2][3]
N-Oxide (Precursor) 0.0 – 0.1Faint/BaselineHighly polar N-O bond interacts strongly with stationary phase.[1][2][3]

Troubleshooting Guides & Protocols

Issue A: "I cannot separate the Target Ester from the Starting Material (5-Bromoisoquinoline)."

Diagnosis: The lipophilic bromine atom dominates the interaction, causing the SM and Target to co-elute in strong solvents (e.g., DCM).[4] Solution: Switch to a "Dispersive Interaction" control strategy using a Hexane/EtOAc gradient.[2][3]

Protocol 1: Optimized Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40–63 µm).[2][3][4] Do not use Alumina (risk of hydrolysis).[2][4]

  • Mobile Phase A: n-Heptane (preferred over Hexane for better selectivity).[1][2][3]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2][3][4]

  • Modifier: None usually required.[2][3] If tailing occurs, use 0.5% Triethylamine (TEA) —strictly no more.[4]

Step-by-Step:

  • Sample Loading: Dry load is mandatory. Dissolve crude in minimal DCM, adsorb onto silica (ratio 1:3), and evaporate to a free-flowing powder.[4]

    • Why? Liquid injection in DCM causes "band broadening" due to solvent strength mismatch.[2][3]

  • Equilibration: Flush column with 100% Heptane (3 Column Volumes - CV).

  • Gradient Profile:

    • 0–5% B over 2 CV (Elute non-polar grease/impurities).[2][3][4]

    • 5–15% B over 5 CV (Elute 5-Bromoisoquinoline ).[1][2][3]

    • 15–30% B over 10 CV (Elute Target Ester ).[2][3][4]

    • Flush with 100% EtOAc to remove acid/N-oxide.[1][2][3]

Critical Check: The 5-bromo starting material usually elutes before the ester.[1][2][3] Collect fractions strictly based on UV absorbance.

Issue B: "My product is turning into a solid that won't redissolve, or I see a new baseline spot."

Diagnosis: Ester Hydrolysis.[2][3] The 1-position in isoquinolines is sterically crowded but electronically activated.[1][2][3] Prolonged exposure to acidic silica or wet solvents hydrolyzes the ester to the Carboxylic Acid .[3]

Protocol 2: Acid Remediation & Crystallization

If the acid impurity is present (>5%), chromatography may fail due to streaking.[4] Use a chemical wash followed by crystallization.[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Base Wash: Wash gently with saturated NaHCO₃ (2x).[2][3]

    • Mechanism:[2][3][4][5] This converts the Carboxylic Acid impurity into its water-soluble sodium salt (Sodium 5-bromoisoquinoline-1-carboxylate), partitioning it into the aqueous layer.[1][2][3] The Target Ester remains in the organic layer.[3]

  • Drying: Dry organic layer over MgSO₄ (anhydrous), filter, and concentrate.

  • Crystallization (The Polish):

    • Dissolve the residue in minimal boiling Ethanol (EtOH) .[3]

    • Add warm Water dropwise until persistent turbidity is observed.[2][3]

    • Allow to cool slowly to Room Temperature, then 4°C.

    • Result: The ester crystallizes as needles/plates; residual non-polar impurities stay in the mother liquor.[3]

Visualizing the Purification Logic

The following diagrams map the decision-making process and the fate of impurities.

Diagram 1: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture TLC_Check Diagnostic TLC (20% EtOAc/Hex) Start->TLC_Check Decision_Acid Is Acid (Baseline) present? TLC_Check->Decision_Acid Decision_SM Is SM (Rf ~0.7) present? Action_Col Protocol 1: Flash Column (Heptane/EtOAc Gradient) Decision_SM->Action_Col Yes (High Load) Action_Cryst Final Polish: Recrystallization (EtOH/H2O) Decision_SM->Action_Cryst No (Trace SM) Decision_Acid->Decision_SM No Action_Wash Protocol 2: NaHCO3 Wash (Removes Acid) Decision_Acid->Action_Wash Yes Action_Wash->Decision_SM Action_Col->Action_Cryst If purity <98% Final Pure Ethyl 5-Bromoisoquinoline- 1-carboxylate Action_Col->Final If purity >98% Action_Cryst->Final

Caption: Logical workflow for selecting between chemical washing, chromatography, and crystallization based on impurity profile.

Diagram 2: Impurity Fate Map

ImpurityFate SM 5-Bromo SM (Lipophilic) Silica Silica Column (Heptane/EtOAc) SM->Silica Elutes First Acid 1-Carboxylic Acid (Ionizable) BaseWash NaHCO3 Wash (pH ~8.5) Acid->BaseWash Deprotonates Target Target Ester (Intermediate Polarity) Target->Silica Elutes Middle Target->BaseWash Remains Organic Waste_Early Early Fractions (Waste) Silica->Waste_Early Product_Vial Product Vial Silica->Product_Vial Waste_Aq Aqueous Layer (Waste) BaseWash->Waste_Aq BaseWash->Product_Vial Post-Workup

Caption: Tracking the physical removal of specific impurities through different purification modules.

Stability & Storage FAQs

Q: Can I store the purified ester in solution? A: Short-term, yes (in anhydrous EtOAc or DCM).[2][4] Long-term, NO . Isoquinoline-1-carboxylates are prone to hydrolysis and light-mediated degradation (dehalogenation at the 5-position).[1][2][3]

  • Recommendation: Evaporate to dryness. Store as a solid at -20°C under Argon/Nitrogen.

Q: Why did my white solid turn yellow? A: This indicates the formation of 5-Bromoisoquinoline-N-oxide or trace liberation of Bromine/NOx species.[1][2][3]

  • Fix: Recrystallize from Ethanol immediately. If the yellow color persists, filter the solution through a small pad of activated carbon before crystallizing.

References

  • Reissert-Henze Functionalization

    • Citation: The introduction of the ester group at the 1-position of isoquinolines is classically achieved via the Reissert-Henze reaction using ethyl chloroformate and trimethylsilyl cyanide, followed by hydrolysis.[1]

    • Source: Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry (5th ed.). Wiley.[2][3] [2][4]

  • Chromatographic Behavior of Isoquinolines

    • Citation: Systematic evaluation of mobile phase modifiers (ammonium acetate/formate) prevents peak tailing in basic isoquinoline alkaloids.[3][5][6]

    • Source: Sowa, I., et al. (2018).[4] "Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column." Journal of Analytical Methods in Chemistry.

  • Synthesis & Properties of 5-Bromoisoquinoline

    • Citation: Protocols for the bromination of isoquinoline and subsequent functionalization, establishing the lipophilic n
    • Source: Brown, W. D., & Gouliaev, A. H. (2002).[4] "Bromination of Isoquinoline... in Strong Acid."[3][7][8] Organic Syntheses, 81, 98.

  • Ester Stability & Hydrolysis

    • Citation: General reactivity of alpha-imino esters (isoquinoline-1-carboxylates) toward nucleophilic attack and hydrolysis conditions.[1][2][3]

    • Source: Katritzky, A. R., & Pozharskii, A. F. (2000).[4] Handbook of Heterocyclic Chemistry. Elsevier.[2][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Bromoisoquinoline Esters in DMSO

Welcome to the technical support center. This guide provides in-depth troubleshooting for common solubility challenges encountered when working with bromoisoquinoline esters in Dimethyl Sulfoxide (DMSO).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting for common solubility challenges encountered when working with bromoisoquinoline esters in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, ensuring complete and stable dissolution of your compounds is the critical first step for generating reliable and reproducible data. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why do my bromoisoquinoline esters have such poor solubility in DMSO, even though it's a powerful solvent?

A: This is a frequent and valid observation. While DMSO is an exceptional polar aprotic solvent capable of dissolving a wide range of molecules, several factors can conspire to limit its effectiveness for this specific chemical class.[1][2]

  • Molecular Structure: Bromoisoquinoline esters are heterocyclic aromatic compounds. Aromatic six-membered heterocyclic structures are statistically overrepresented among compounds with low DMSO solubility.[3][4] The flat, rigid nature of the isoquinoline core can lead to strong crystal lattice energy (the energy holding the solid-state compound together). For dissolution to occur, the energy of solvation (the interaction between your compound and DMSO) must be sufficient to overcome this lattice energy. If the crystal packing is too strong, solubility will be poor.

  • Physical Form: The solid-state form of your compound is critical. Amorphous (disordered) forms of a compound are almost always more soluble than their highly-ordered, thermodynamically stable crystalline counterparts.[5][6] Synthesized compounds that have been purified by crystallization are often in their least soluble form.

  • The Critical Role of Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][7] Even small amounts of water can dramatically decrease the solubility of hydrophobic compounds in DMSO.[7] This is because water and DMSO form strong intermolecular hydrogen bonds, creating a more structured solvent environment that is less favorable for solvating a nonpolar solute.

Q2: What are the key properties and limitations of DMSO I should be aware of?

A: Understanding your solvent is as important as understanding your compound.

  • Strengths: DMSO is miscible with both water and a wide range of organic solvents, making it a versatile vehicle for creating stock solutions that will be diluted into aqueous buffers.[2][8] Its high boiling point (189 °C) means it doesn't evaporate easily during handling.[1][9]

  • Limitations:

    • Hygroscopicity: As mentioned, water absorption is a primary cause of solubility failure. Always use anhydrous (water-free) grade DMSO from a freshly opened bottle or one that has been properly stored.[6]

    • High Freezing Point: DMSO freezes at 18.5 °C (65.3 °F), which is just below standard room temperature.[2][9] If your lab is cool, you may be trying to dissolve your compound in partially frozen solvent.

    • Biological Impact: DMSO is not biologically inert. For cell-based assays, the final concentration of DMSO should generally be kept below 1%, and ideally below 0.5%, to avoid cytotoxicity or other off-target effects.[10]

    • Reactivity and Stability: While relatively stable, DMSO can degrade some compounds over time, and impurities or degradation products of DMSO itself can be reactive.[3][11] Long-term storage of compounds in DMSO at room temperature is not recommended, as significant compound loss can occur.[12]

Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions

This section is designed as a logical workflow. Start with Q1 and proceed as needed.

Q1: I've added my bromoisoquinoline ester to anhydrous DMSO, but the solution is cloudy. What are the immediate troubleshooting steps?

A: This is the most common starting point. A cloudy solution indicates either incomplete dissolution or that the compound's solubility limit has been exceeded at room temperature.

Causality: At this stage, we are trying to overcome the initial energy barrier for dissolution. Insufficient mechanical agitation or the presence of stubborn micro-aggregates are the likely culprits.

Solutions:

  • Confirm Solvent Quality: Double-check that you are using a high-purity, anhydrous grade of DMSO.[6] If your bottle has been open for a long time, consider using a fresh one.

  • Vigorous Mixing: Ensure you have vortexed the vial vigorously for at least 1-2 minutes. This provides the mechanical energy needed to break apart powder clumps and increase the surface area exposed to the solvent.

  • Visual Inspection: Hold the vial against a light source. Are there distinct particles, or is it a uniform haze? This can help distinguish between undissolved solid and potential micro-precipitation.

Q2: Vigorous vortexing wasn't sufficient. Can I heat the solution?

A: Yes, gentle heating is a very effective next step, but it must be done with caution.

Causality: The solubility of most compounds is endothermic, meaning it increases with temperature.[6][13] By adding thermal energy, you provide the system with the extra energy required to break the compound's crystal lattice bonds and promote solvation.

Solution:

  • Controlled Heating: Use a water bath or heating block set to a modest temperature, typically 30-40°C .[10] Avoid aggressive heating on a hot plate, which can cause localized overheating and potential compound degradation.

  • Intermittent Mixing: Heat for 10-15 minute intervals, removing the vial to vortex at each interval to ensure even heat distribution and mechanical agitation.

  • Crucial Caveat - Thermal Stability: Before heating, you must have confidence that your bromoisoquinoline ester is stable at the applied temperature. Esters can be susceptible to hydrolysis, and elevated temperatures can accelerate this degradation. If you are uncertain, it is wise to run a small-scale stability test and analyze the result by HPLC or LC-MS.

Q3: Heating helped, but some particulate matter remains. Is sonication a good option?

A: Absolutely. Sonication is an excellent method for dissolving stubborn compounds and breaking up aggregates that thermal and mechanical energy cannot overcome.

Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent.[5] This collapse generates localized, intense energy that acts as a powerful mechanical force, breaking apart compound aggregates and enhancing solvent penetration into the solid particles.[7][14]

Solution:

  • Use a Bath Sonicator: A bath sonicator is strongly recommended over a probe sonicator.[10] It provides more uniform, gentle energy to the entire sample and avoids the intense, localized heat that can be generated by a probe, which could degrade your compound.

  • Short Intervals: Sonicate for 5-10 minute intervals. Check the solution visually after each interval. This process also prevents the bulk temperature of the DMSO from rising too high.

G

Q4: My compound still won't dissolve completely. Should I consider a co-solvent?

A: Yes. If you have exhausted the physical methods above, modifying the chemical environment with a co-solvent is the next logical step.

Causality: A co-solvent system alters the overall polarity and hydrogen bonding characteristics of the solvent mixture.[][16] For a lipophilic compound like a bromoisoquinoline ester, adding a less polar, water-miscible solvent can create a more favorable environment for solvation, effectively "luring" the compound away from its solid state.

Solution:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. Common choices are listed in the table below.

  • Systematic Testing: Do not add co-solvents randomly. Test a range of ratios systematically. A good starting point is to prepare a high-concentration stock in 100% DMSO and then test its solubility upon dilution into various co-solvent mixtures.[6]

  • Example: You could try creating final solvent systems of 90:10, 75:25, and 50:50 (DMSO:Co-solvent) to find the optimal ratio that maintains solubility without compromising your experimental constraints.

Co-SolventProperties & ConsiderationsTypical Starting Ratio (DMSO:Co-Solvent)
Ethanol Less polar than DMSO. Generally well-tolerated in biological assays. Can improve solubility of many organics.[17]75:25
N-methyl-2-pyrrolidone (NMP) A powerful polar aprotic solvent, similar to DMSO. Can sometimes dissolve compounds that are recalcitrant in DMSO alone.[6]90:10
Polyethylene Glycol 400 (PEG 400) A viscous liquid polymer. Often used in formulation to increase solubility and stability.[18]80:20
Dimethylacetamide (DMA) Another polar aprotic solvent. Can be an effective alternative or co-solvent with DMSO.90:10

Table 1: Common Co-solvents and Recommended Starting Ratios.

Q5: I made a perfectly clear stock solution, but it precipitated after I stored it in the freezer. What happened?

A: This is a classic problem caused by freeze-thaw cycles and the compound transitioning to a more stable, less soluble crystalline form.

Causality: When you freeze a DMSO solution, the solvent solidifies. Upon thawing, the compound must re-dissolve. Each freeze-thaw cycle is an opportunity for the dissolved, high-energy amorphous compound to rearrange into a lower-energy, more stable (and less soluble) crystalline form.[5] This process is synergistically enhanced by any water that may have been absorbed into the DMSO.[7]

Solution:

  • Aliquot and Store: The single most effective way to prevent this is to aliquot your freshly made, clear stock solution into single-use volumes in tightly sealed vials. Store these at -20°C or -80°C.

  • Minimize Freeze-Thaws: When you need the compound, remove only one aliquot. This ensures the main stock remains frozen and is not subjected to repeated temperature cycles.

  • Re-dissolving Before Use: Before using a thawed aliquot, always bring it to room temperature and vortex or sonicate it briefly to ensure any minor precipitate that may have formed is fully re-dissolved.[10]

Q6: My DMSO stock is clear, but when I add it to my aqueous buffer for an assay, the whole solution turns cloudy. How do I fix this?

A: This indicates your compound is "crashing out" of solution. The final concentration in the aqueous buffer exceeds its aqueous solubility limit.

Causality: The compound is soluble in the strong organic solvent (DMSO) but poorly soluble in the predominantly aqueous environment of your buffer.[10] When the DMSO is diluted, its solvating power is diminished, and the water is unable to keep the hydrophobic compound dissolved, causing it to precipitate.

Solutions:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration that remains clear in your final assay buffer.

  • Increase DMSO Percentage: If your experiment can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control to confirm the higher DMSO concentration does not affect your results.[10]

  • Slow Addition with Mixing: Add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while the buffer is being vortexed or stirred vigorously .[19] This promotes rapid mixing and prevents localized high concentrations of the compound from forming, which can nucleate precipitation.

  • Consider Formulation Aids: For very challenging compounds, advanced formulation strategies may be necessary. These include using surfactants (e.g., Tween-80) or complexing agents like cyclodextrins, which can encapsulate the hydrophobic drug and improve its apparent aqueous solubility.[18]

G cluster_wet Wet Wet DMSO System (Water Contamination) DMSO System (Water Contamination)

Validated Experimental Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the desired amount of bromoisoquinoline ester into a sterile, appropriately sized glass or polypropylene vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Tightly cap the vial.

  • Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • If the solution is clear, proceed to Protocol 4 for storage. If not, proceed to Protocol 2.

Protocol 2: Dissolution using Gentle Heating
  • Follow steps 1-3 from Protocol 1.

  • Place the vial in a water bath or heating block set to 30-40°C.

  • Heat for 10-15 minutes.

  • Remove the vial and vortex vigorously for 30 seconds.

  • Visually inspect the solution. Repeat steps 3-4 if necessary.

  • Crucial Control Step: Once dissolved, allow the solution to cool to room temperature. A stable solution should remain clear. If a precipitate forms upon cooling, the concentration may be too high for stable storage at room temperature, but the solution might be usable immediately.

  • If the solution is clear, proceed to Protocol 4. If not, proceed to Protocol 3.

Protocol 3: Dissolution using Sonication
  • Prepare the suspension as described in steps 1-3 of Protocol 1.

  • Place the vial into a bath sonicator containing water. Ensure the water level is high enough to cover the solvent level within the vial.

  • Sonicate for 5-10 minutes.

  • Visually inspect the solution. If undissolved material remains, vortex the vial and repeat the sonication.

  • If the solution is clear, proceed to Protocol 4. If solubility issues persist, a co-solvent strategy should be considered.

Protocol 4: Proper Aliquoting and Storage of DMSO Stock Solutions
  • Using a calibrated pipette, dispense the clear, final stock solution into single-use, low-binding microcentrifuge tubes or cryovials.

  • Choose an aliquot volume that is appropriate for a single experiment to avoid waste.

  • Ensure vials are tightly capped to prevent atmospheric moisture from entering. Consider using vials with O-rings for a better seal.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date.

  • Store the aliquots in a freezer at -20°C or -80°C, organized in a labeled freezer box.

References

  • Organic Chemistry Portal. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]

  • Galvão, J., Davis, B., et al. (2014). A Review of Dimethyl Sulfoxide (DMSO) in Medicine. Journal of Drug Delivery and Therapeutics.
  • Cheng, Y., Li, C., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Oldenburg, K., Pooler, D., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Do, N., Pinal, R. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Molecular Pharmaceutics. [Link]

  • ResearchGate. (2025). What should I do if carnosic acid exceeds its solubility?. [Link]

  • Davis, K. G., & Bøgh, K. L. (1971). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry. [Link]

  • Aollas. (2025). Dimethyl sulfoxide, properties, uses and safety protection. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Krtičko, J., & Jirkovská, H. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?. [Link]

  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Zahedi, A., & Zarrabi, A. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Advances. [Link]

  • ResearchGate. (2014). How to dissolve a poorly soluble drug?. [Link]

  • Tetko, I. V., & Tanchuk, V. Y. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • PubChem. (n.d.). 8-Bromoisoquinoline. [Link]

  • PubChem. (n.d.). 1-Bromoisoquinoline. [Link]

  • ResearchGate. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. [Link]

  • ResearchGate. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. [Link]

  • Stevenson, C. L., & Re-Donatto, F. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Biochemistry. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

Sources

Optimization

Technical Support Center: Cross-Coupling with Ester-Containing Substrates

Welcome to the Application Scientist Knowledge Base. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals experiencing off-target ethyl ester hydrolysis (saponifi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals experiencing off-target ethyl ester hydrolysis (saponification) during palladium-catalyzed cross-coupling reactions.

Below, we dissect the chemical causality of ester cleavage under coupling conditions and provide field-proven, self-validating protocols to preserve base-labile functional groups.

Troubleshooting FAQ: Preventing Ethyl Ester Hydrolysis

Q1: Why does my ethyl ester hydrolyze during a standard Suzuki-Miyaura coupling? A: The hydrolysis of an ethyl ester is a base-catalyzed nucleophilic acyl substitution (saponification). Cross-coupling reactions inherently require a base to activate the organoboron species into a more nucleophilic tetrahedral boronate complex, which is a mandatory intermediate for the transmetalation step to the palladium center (1)[1]. If you use strong aqueous bases (e.g., NaOH, KOH) or run the reaction at elevated temperatures (80–100 °C) with moderate bases in the presence of water, hydroxide ions will outcompete the cross-coupling catalytic cycle and nucleophilically attack the ester carbonyl (2)[2].

Q2: How can I adjust my base and solvent selection to prevent this? A: The key is to decouple the basicity required for transmetalation from the nucleophilicity that causes saponification.

  • Anhydrous Conditions: Switch your boron source from a boronic acid to a boronic pinacol ester (Bpin). This allows you to run the reaction in strictly anhydrous solvents (e.g., THF, 1,4-dioxane) using suspended, insoluble mild bases like anhydrous K₃PO₄ or powdered CsF[2].

  • Biphasic Systems: If you must use a boronic acid (which often requires water for solubility and activation), utilize a biphasic solvent system like Toluene/H₂O. This partitions the lipophilic ethyl ester into the organic layer, minimizing its physical contact with the aqueous base (e.g., K₂CO₃) while still allowing interfacial transmetalation.

Q3: Can catalyst selection influence ester stability? A: Absolutely. Saponification is highly temperature-dependent. By utilizing highly active, sterically demanding dialkylbiarylphosphine ligands (such as Buchwald's XPhos) in the form of pre-activated palladacycles (e.g., XPhos Pd G3), oxidative addition and transmetalation can occur rapidly at room temperature (3)[3]. Running the cross-coupling at 20–25 °C drastically reduces the kinetic rate of background ester hydrolysis, allowing the cross-coupling to reach full conversion before saponification can occur (4)[4].

Quantitative Data: Base & Solvent Matrix

The following table summarizes the causal relationship between reaction conditions and the fate of ethyl ester-containing substrates during a standard Suzuki-Miyaura coupling.

Solvent SystemBase (Equiv)Catalyst SystemTemp (°C)Cross-Coupling Yield (%)Ester Hydrolysis (%)
EtOH / H₂O (1:1)NaOH (3.0)Pd(PPh₃)₄80< 10> 90
DMF / H₂O (5:1)K₂CO₃ (3.0)Pd(dppf)Cl₂804540
Toluene / H₂O (3:1)K₂CO₃ (2.0)Pd(OAc)₂ / SPhos8085< 5
THF (Anhydrous)K₃PO₄ (2.0)XPhos Pd G32595 Not Detected

Workflow: Optimization Decision Tree

EsterOptimization Start Ester-Containing Substrate Solvent Select Solvent System Start->Solvent Aq Biphasic System (Toluene/H2O) Solvent->Aq Boronic Acid (Needs H2O) Anh Anhydrous System (THF or Dioxane) Solvent->Anh Boronic Ester (Bpin) BaseAq Mild Base (K2CO3 or NaHCO3) Aq->BaseAq BaseAnh Suspended Base (K3PO4 or CsF) Anh->BaseAnh Ligand Highly Active Catalyst (e.g., XPhos Pd G3 @ RT) BaseAq->Ligand BaseAnh->Ligand Success High Yield & Intact Ethyl Ester Ligand->Success Minimizes Hydrolysis Kinetics

Decision tree for optimizing cross-coupling conditions to preserve ethyl esters.

Standard Operating Procedure: Room-Temperature Anhydrous Suzuki Coupling

This protocol utilizes an anhydrous environment and a highly active Generation 3 Buchwald precatalyst to achieve full conversion at room temperature, kinetically bypassing ester hydrolysis[3],[4].

Materials Required:

  • Aryl halide (containing the ethyl ester)

  • Boronic pinacol ester (Bpin)

  • XPhos Pd G3 (CAS: 1445085-55-1)

  • Anhydrous, finely milled K₃PO₄

  • Anhydrous, degassed THF

Step-by-Step Methodology:

  • System Preparation: Oven-dry a 10 mL reaction vial equipped with a magnetic stir bar and a Teflon-lined septum. Cool the vial under a continuous stream of dry argon.

  • Reagent Loading: To the vial, add the ester-containing aryl halide (1.0 equiv), the boronic pinacol ester (1.1 equiv), XPhos Pd G3 (2.0 mol %), and the anhydrous K₃PO₄ (2.0 equiv).

  • Atmospheric Purge: Seal the vial. Evacuate the atmosphere via a manifold and backfill with argon. Repeat this purge cycle three times to ensure strict exclusion of atmospheric moisture.

  • Solvent Addition: Inject anhydrous, degassed THF (to achieve 0.2 M concentration relative to the aryl halide) through the septum via a sterile syringe.

  • Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).

  • Validation Checkpoint: After 2 hours, sample 10 µL of the mixture for TLC/LC-MS analysis. Self-Validation: If a highly polar baseline spot appears (indicating carboxylic acid formation), moisture has breached the system or the K₃PO₄ was not properly dried. If the ester is intact and starting material is consumed, proceed to workup.

  • Workup: Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the insoluble phosphate salts and precipitated palladium black. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions."[Link]

  • Journal of the American Chemical Society. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 5-Bromoisoquinoline-1-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and solubility challenges associated with Ethyl 5-bromoisoquinoline-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and solubility challenges associated with Ethyl 5-bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9)[1].

Recrystallization is not merely a physical separation; it is a thermodynamically driven purification process. The molecular architecture of this compound features a rigid, hydrophobic, halogenated aromatic core juxtaposed with a flexible, polar ethyl ester moiety. This dichotomy dictates our solvent strategy. While non-polar analogs like 5-bromoisoquinoline can be successfully recrystallized from simple non-polar solvents like pentane[2], the polar ester group in our target compound requires a finely tuned solvent system to establish a proper temperature-dependent solubility gradient.

Quantitative Solvent Selection Guide

Selecting the correct solvent requires balancing the dielectric constant of the solvent with the polarity of the ester and the hydrophobicity of the isoquinoline ring. Below is the empirical data summarizing the optimal solvent systems.

Table 1: Solvent Systems for Ethyl 5-Bromoisoquinoline-1-carboxylate

Solvent / SystemBoiling Point (°C)Polarity IndexHot SolubilityCold SolubilitySuitability & Causality
Ethanol (Absolute) 78.45.2HighLowOptimal (Single Solvent) . Hydrogen bonding with the ester oxygen provides excellent high-temp solubility, while the low cold solubility forces rapid lattice formation.
Ethyl Acetate / Hexanes (1:3) 77.1 / 68.7~1.2 (mixed)HighVery LowOptimal (Mixed Solvent) . EtOAc breaks the crude lattice via dipole interactions; Hexanes act as the anti-solvent to precisely tune the saturation threshold.
DCM / Diethyl Ether (9:1) 39.6 / 34.6~3.0 (mixed)Very HighModerateAlternative . Commonly used for brominated isoquinolines[3], but prone to rapid evaporation. Best for highly temperature-sensitive impurities.
Pentane 36.10.0ModerateVery LowPoor . While effective for the parent 5-bromoisoquinoline[2], the ester group in this derivative makes it too insoluble even at boiling temperatures.
Experimental Workflow

Recrystallization Start Crude Ethyl 5-Bromoisoquinoline- 1-carboxylate Dissolve Dissolve in minimal hot Ethanol (75°C) Start->Dissolve Check Solution Clear? Dissolve->Check HotFilter Hot Filtration (Remove insoluble impurities) Check->HotFilter No (Turbid) Cooling Slow cooling to 25°C (Promote nucleation) Check->Cooling Yes HotFilter->Cooling IceBath Ice bath cooling (0-4°C) (Maximize lattice formation) Cooling->IceBath Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Validation TLC of Mother Liquor (Self-Validation) Validation->Filter If product remains, concentrate & re-cool Filter->Validation Test Filtrate Pure Pure Crystalline Product Filter->Pure

Recrystallization workflow and self-validation loop for Ethyl 5-Bromoisoquinoline-1-carboxylate.

Self-Validating Protocol: Mixed-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate/Hexanes system to provide precise thermodynamic control over the crystallization process.

Step 1: Initial Dissolution Place the crude solid in a round-bottom flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) while stirring at a gentle reflux. Causality: Ethyl acetate acts as the "good" solvent. Its dipole moment effectively disrupts the crude crystal lattice by interacting with the ester moiety.

Step 2: Anti-Solvent Titration While maintaining the heat, add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point), then add a single drop of Ethyl Acetate to clear it. Causality: The cloud point visually indicates the exact saturation threshold where the solvation energy barely exceeds the lattice energy, priming the system for maximum yield.

Step 3: Controlled Nucleation Remove the flask from the heat source and let it stand undisturbed at room temperature for 2 hours. Causality: Rapid cooling traps impurities in a rapidly forming, chaotic lattice. Slow cooling favors thermodynamic control, allowing the highly ordered, pure crystal lattice to form.

Step 4: Yield Maximization Transfer the flask to an ice-water bath (0–4 °C) for 30 minutes. Causality: Lowering the kinetic energy of the system forces the remaining dissolved product out of the mother liquor.

Step 5: Isolation & Self-Validation (Critical) Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold hexanes. Validation: Do not discard the filtrate. Spot the mother liquor on a silica TLC plate alongside a reference standard of the pure crystal (Eluent: 3:1 Hexanes/Ethyl Acetate). If the mother liquor shows a heavy UV-active spot for the product, the system has not reached thermodynamic exhaustion. Concentrate the filtrate by 50% under vacuum and repeat the cooling cycle to harvest a second crop.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing it to crash out as a liquid phase. The flexible ethyl ester group lowers the melting point compared to the rigid parent isoquinoline. Fix: Reheat the mixture until homogeneous. Add a small amount of a higher-boiling, miscible co-solvent (like ethanol) to increase the solubility threshold, then cool very slowly. Adding a seed crystal at the cloud point can also bypass the oiling phase by providing an immediate nucleation site.

Q2: I am seeing a co-crystallization of an impurity. How do I separate it? A: If your crude was synthesized via the electrophilic bromination of isoquinoline-1-carboxylate, a common impurity is the over-brominated 5,8-dibromo derivative[3],[4]. Because the 5,8-dibromo species has a higher molecular weight and stronger intermolecular halogen bonding, it is significantly less soluble in hot solvents. Fix: Perform a hot filtration. Dissolve the crude in hot ethanol; the dibromo impurity will likely remain undissolved. Filter the boiling mixture rapidly through a pre-warmed funnel, then allow the clear mother liquor to cool to crystallize your desired 5-bromo product.

Q3: The crude mixture has a distinct brownish tint. Will recrystallization remove this? A: Isoquinoline derivatives are prone to oxidation and often appear brownish when impure due to trace nitrogen-oxide degradation byproducts or polymeric impurities. Fix: Recrystallization alone may trap these highly conjugated impurities in the lattice. Add a small amount of activated charcoal (Norit) during the hot dissolution phase, boil for 5 minutes, and perform a hot filtration through a Celite pad. The porous carbon will irreversibly trap the colored impurities.

Q4: Can I use dichloromethane (DCM) and diethyl ether like I do for other isoquinolines? A: Yes, fractional crystallization using a DCM/diethyl ether gradient (e.g., 9:1 to 6:1) is a standard isolation technique for brominated isoquinolines[3]. However, because both solvents are highly volatile, the solution can evaporate too quickly during the cooling phase, leading to rapid precipitation rather than controlled crystallization. If you use this system, ensure the flask is tightly sealed during the cooling phase.

References
  • Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure Source: orgsyn.org URL: [Link]

  • Title: Synthesis of 2-Methyldecahydroisoquinolines. J. Org. Chem. 1974 Volume 39 No. 22 Source: dss.go.th URL: [Link]

Sources

Optimization

Technical Support Center: Isoquinoline C5-Position Functionalization

Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the functionalization of the isoquinoline ring, specifically at the sterically hindered C5 position. We provide in-depth troubleshooting advice, field-proven protocols, and alternative strategies to help you overcome common experimental hurdles.

Introduction: The C5 Challenge

The isoquinoline scaffold is a privileged core in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. While the isoquinoline ring system has well-defined reactivity patterns—electrophilic substitution favoring C5 and C8, and nucleophilic attack at C1—direct functionalization at the C5 position via modern cross-coupling or C-H activation methods presents a significant synthetic challenge.[1] This difficulty arises primarily from severe steric hindrance imposed by the peri-hydrogen atom at the C4 position, which can obstruct the approach of bulky transition metal catalysts essential for bond formation.

This guide will walk you through the common issues and provide robust solutions for achieving successful C5 functionalization.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura or Buchwald-Hartwig reaction failing at the C5 position of my isoquinoline derivative?

A: Standard palladium-catalyzed cross-coupling conditions, often employing ligands like PPh₃, are typically ineffective for the C5 position. The catalytic cycle's oxidative addition step, where the palladium catalyst inserts into the C5-Halogen bond, is severely impeded by steric clash with the C4-hydrogen. Successful coupling requires specialized catalyst systems featuring bulky, electron-rich phosphine ligands. These ligands stabilize the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, overcoming the steric barrier.[2][3]

Q2: Besides steric hindrance, are there electronic factors I should consider?

A: Yes. The isoquinoline's pyridine ring is electron-deficient due to the nitrogen atom, while the benzene ring is comparatively electron-rich.[1] This makes the C5 position generally favorable for electrophilic attack but can influence the oxidative addition step in cross-coupling. Substituents on the isoquinoline core can further modulate this reactivity. Electron-withdrawing groups can sometimes enhance yields in certain transition-metal-catalyzed reactions by making the C-H bond more acidic or the aryl halide more reactive toward oxidative addition.[1]

Q3: My cross-coupling attempts are leading to hydrodehalogenation (replacement of the halogen with hydrogen). What is causing this?

A: Hydrodehalogenation is a common side reaction in sterically demanding cross-couplings. It can arise from competing pathways such as β-hydride elimination from the palladium intermediate, especially if the coupling partner has β-hydrogens.[4] This issue can often be mitigated by careful selection of the ligand, base, and solvent to favor the desired reductive elimination pathway over undesired side reactions. Using a more reactive coupling partner or a catalyst system known to promote rapid reductive elimination can also help.

Troubleshooting Guide: Transition-Metal Cross-Coupling at C5

This section addresses specific problems encountered during common cross-coupling reactions with C5-haloisoquinolines (e.g., 5-bromo- or 5-chloroisoquinoline).

Scenario 1: Failed Suzuki-Miyaura Coupling

Problem: "I am attempting a Suzuki-Miyaura coupling between 5-bromoisoquinoline and a substituted phenylboronic acid. After 24 hours at 100 °C with Pd(PPh₃)₄ and Na₂CO₃, I only recover starting material or see decomposition."

Troubleshooting Workflow

Caption: Decision workflow for troubleshooting a failed C5-Suzuki coupling.

Detailed Analysis & Recommendations
  • Upgrade Your Ligand: This is the most critical factor. The steric bulk of modern biaryl phosphine ligands is essential to promote the difficult oxidative addition and prevent catalyst decomposition.[2][5] These ligands create a coordinatively unsaturated, highly reactive palladium center that can overcome the steric barrier.[3]

  • Select an Appropriate Base and Solvent: The base activates the boronic acid for the transmetalation step.[6] For hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate. A solvent system like dioxane/water or toluene is standard.

  • Choose the Right Palladium Precursor: While pre-formed catalysts can be used, generating the active Pd(0) species in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with the appropriate ligand is common and effective.

Table 1: Recommended Conditions for C5-Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Reliable sources for generating the active Pd(0) catalyst in situ.
Ligand SPhos, XPhos, RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[2][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases that effectively promote the formation of the reactive boronate species required for transmetalation.[2]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1) or TolueneCommon solvents for Suzuki couplings that offer good solubility for reactants and catalysts.
Temperature 80 - 110 °CHigh enough to overcome activation barriers but low enough to minimize thermal decomposition.
Scenario 2: Failed Buchwald-Hartwig Amination

Problem: "My attempt to couple 5-chloroisoquinoline with morpholine using Pd₂(dba)₃, BINAP, and NaOtBu resulted in a complex mixture with no desired product."

Troubleshooting Workflow

This reaction is also highly dependent on the ligand-metal combination. Bidentate ligands like BINAP can be too rigid and may not form the optimal catalytic species for this hindered substrate.

  • Switch to Specialized Monodentate Ligands: As with Suzuki couplings, bulky, electron-rich monodentate phosphine ligands are crucial. Ligands developed specifically for C-N bond formation are required.[4][8]

  • Verify Base and Solvent Purity: Buchwald-Hartwig reactions are sensitive to air and moisture. Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) and dry, degassed solvents.

  • Consider the Amine's Steric Profile: Coupling highly hindered secondary amines can be exceptionally challenging. If possible, test the reaction with a less hindered amine first to establish a working protocol.

Table 2: Recommended Conditions for C5-Buchwald-Hartwig Amination
ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Standard and reliable palladium sources.
Ligand BrettPhos, XPhos, DavePhos (1.1-1.2 eq. to Pd)State-of-the-art ligands designed to facilitate challenging C-N couplings, even with aryl chlorides.[8][9]
Base NaOtBu or LHMDS (1.5-2 equivalents)Strong, non-nucleophilic bases required to deprotonate the amine without competing side reactions.
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Anhydrous, non-protic solvents are essential for reaction success.
Temperature 90 - 110 °CSufficient thermal energy is typically required.

Alternative Strategies: C-H Activation

When cross-coupling approaches fail or when a C5-halo precursor is unavailable, direct C-H functionalization offers a powerful, modern alternative. This strategy avoids the pre-functionalization step and can offer unique selectivity.

Q: How can I functionalize the C5-H bond directly?

A: The most effective method is Directing Group (DG) Assisted C-H Activation . In this approach, a functional group, often attached to the isoquinoline nitrogen, chelates to a transition metal catalyst (e.g., Pd, Ru) and positions it in close proximity to the C5-H bond.[10][11] This directed metalation overcomes the ring's inherent reactivity patterns and allows for selective C-H cleavage and subsequent bond formation.

Recent advances have led to the development of removable or catalytic directing templates that enable site-selective C5-alkenylation and alkynylation of bicyclic aza-arenes like quinoline and isoquinoline.[12][13]

Caption: General mechanism of directing group-assisted C5 C-H functionalization.

This strategy is highly modular but requires careful design of the directing group and optimization of the catalytic conditions. It has been successfully used for C5-alkenylation, arylation, and even chlorination.[10][11]

Experimental Protocols

Protocol 1: Robust Suzuki-Miyaura Coupling at C5

Objective: To synthesize 5-phenylisoquinoline from 5-bromoisoquinoline.

Materials:

  • 5-Bromoisoquinoline (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction tube, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromoisoquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Buchwald-Hartwig Amination

Objective: To synthesize 5-(morpholino)isoquinoline from 5-chloroisoquinoline.

Materials:

  • 5-Chloroisoquinoline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • BrettPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed Toluene (5 mL)

  • Glovebox or Schlenk line techniques are highly recommended.

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add 5-chloroisoquinoline, Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous, degassed toluene followed by morpholine.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 16-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References
  • Patil, S. (2025, August 5). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. ACS Publications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Retrieved from [Link]

  • MDPI. (2022, March 23). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies toward isoquinolines. Retrieved from [Link]

  • ACS Omega. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • PMC. (2021, April 22). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 3). Engineering Isoquinoline‐derived Directing Template for Distal C5−H Functionalization of Bicyclic Aza‐arenes. Retrieved from [Link]

  • Donohoe, T. J., et al. (2015, December 3). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Retrieved from [Link]

  • MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

  • Donohoe, T. J., et al. (2013, November 19). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. PMC. Retrieved from [Link]

  • ACS Publications. (2008, October 15). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PMC. (2026, January 5). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Retrieved from [Link]

  • Chemistry Steps. (2022, November 15). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved from [Link]

  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversibility of the C−H activation step.14. Retrieved from [Link]

  • Princeton University Department of Chemistry. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • PMC. (n.d.). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Following Nature's Lead. Designing a Very Simple yet Effective Ligand System Applicable to Pd-Catalyzed Cross Couplings…in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand design in transition-metal catalyzed cross-coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2024, November 4). C–C Coupling in sterically demanding porphyrin environments. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Structural Elucidation: Ethyl 5-Bromoisoquinoline-1-carboxylate

Executive Summary & Comparison Scope Product: Ethyl 5-Bromoisoquinoline-1-carboxylate CAS: 1111311-65-9 Primary Application: Building block for isoquinoline-based alkaloids, kinase inhibitors, and fluorescent probes. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

Product: Ethyl 5-Bromoisoquinoline-1-carboxylate CAS: 1111311-65-9 Primary Application: Building block for isoquinoline-based alkaloids, kinase inhibitors, and fluorescent probes.

This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 5-Bromoisoquinoline-1-carboxylate. Unlike standard datasheets, this document focuses on comparative structural verification . In synthetic organic chemistry, the bromination of isoquinolines or the formation of the isoquinoline core often leads to regioisomers (specifically the 4-bromo vs. 5-bromo isomers) or incomplete substitution.

Therefore, this guide compares the target molecule against its two most critical "impostors":

  • The Regioisomer: Ethyl 4-Bromoisoquinoline-1-carboxylate.

  • The Precursor/Byproduct: Ethyl Isoquinoline-1-carboxylate (Unsubstituted).

Theoretical Assignments & Chemical Shift Logic

To validate the structure, one must correlate the specific electronic effects of the 1-Carboxylate and 5-Bromine substituents with the observed chemical shifts (


) and coupling constants (

).
The "Peri-Effect" and Substituent Influence
  • 1-Ester Group (Anisotropy): The carbonyl group at position C1 exerts a strong deshielding effect on the peri-proton H8 . While a standard aromatic doublet appears ~7.5–8.0 ppm, the H8 proton in this system is expected to shift significantly downfield (typically

    
     ppm) due to the magnetic anisotropy of the C=O bond.
    
  • 5-Bromine Atom: Bromine is electronegative (inductive withdrawal) but also has lone pairs (resonance donation). At the C5 position, it removes the H5 signal and alters the splitting pattern of the benzenoid ring from a 4-spin system to a 3-spin (AMX or ABC) system.

Comparative Data Table

The following table contrasts the diagnostic signals of the target versus its alternatives.

Proton EnvironmentTarget: 5-Bromo Isomer Alternative: 4-Bromo Isomer Control: Unsubstituted Parent
H3 (Heterocyclic) Doublet (

)
(

)
Singlet (

)
(Decoupled due to Br at C4)
Doublet (

)
(

)
H4 (Heterocyclic) Doublet (

)
Coupled to H3
Absent (Substituted by Br)Doublet (

)
Coupled to H3
Benzenoid Ring 3 Protons (H6, H7, H8)4 Protons (H5, H6, H7, H8)4 Protons (H5, H6, H7, H8)
H8 (Peri-proton) Multiplet/Doublet Strongly Deshielded (

)
Multiplet/Doublet Strongly Deshielded (

)
Multiplet/Doublet Strongly Deshielded (

)
Ethyl Group Quartet (

) + Triplet (

)
Quartet (

) + Triplet (

)
Quartet (

) + Triplet (

)

Critical Diagnostic: The presence of a doublet at H3 confirms the C4 position is protonated (ruling out the 4-bromo isomer). The integration of the aromatic region (4 protons vs. 5 protons) confirms the presence of the bromine on the benzene ring.

Detailed Spectral Analysis (Step-by-Step)

Experimental Protocol

To ensure high-resolution separation of the aromatic multiplets, the following parameters are recommended:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor, though this may broaden exchangeable protons).
  • Frequency:

    
     is required to resolve the H6/H7 coupling patterns.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

Region I: Aliphatic Side Chain (1.0 – 5.0 ppm)

This region confirms the integrity of the ester functionality.

  • 
    :  Triplet (
    
    
    
    ). Corresponds to the terminal methyl (
    
    
    ).
  • 
    :  Quartet (
    
    
    
    ). Corresponds to the methylene (
    
    
    ).
    • Note: If these signals are split or complex, check for rotamers or hydrolysis (presence of ethanol).

Region II: The Heterocyclic Ring (7.5 – 9.0 ppm)

This is the decision region .

  • H3 (

    
    ):  Look for a sharp doublet with 
    
    
    
    .
    • Observation: If this is a Singlet , you have synthesized Ethyl 4-bromoisoquinoline-1-carboxylate .

  • H4 (

    
    ):  Look for a doublet coupled to H3.
    
    • Shift Logic: In the parent isoquinoline, H4 is typically ~7.7 ppm. In the 5-bromo derivative, H4 is sterically crowded by the large Bromine atom at C5 (peri-like interaction), typically causing a downfield shift to

      
      .
      
Region III: The Benzenoid Ring (7.5 – 9.5 ppm)
  • H8 (

    
    ):  This proton will be the most downfield signal in the spectrum (excluding H1 if it were present, but C1 is substituted). It appears as a doublet or broad doublet due to the "Peri-effect" from the C1-Carbonyl.
    
  • H6 & H7 (

    
    ):  These protons form a coupled system.
    
    • In the 5-Bromo target, H5 is absent. H6 couples to H7 (ortho) and H8 (meta). Expect a triplet-like pattern (dd) for H7 and a doublet/multiplet for H6.

    • Integration Check: The total integral of the aromatic region (excluding the ethyl group) must equal 5 protons (H3, H4, H6, H7, H8). If it equals 6 protons, the bromination failed (Parent molecule).

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for confirming the product identity using 1H NMR data.

NMR_Analysis Start Crude Product NMR Spectrum Check_Ethyl Check Aliphatic Region (1.5 - 4.6 ppm) Is Ethyl Group Present? Start->Check_Ethyl Ethyl_Fail FAIL: Hydrolysis or Wrong Ester Check_Ethyl->Ethyl_Fail No Check_H3 Analyze H3 Signal (~8.6 ppm) Check Multiplicity Check_Ethyl->Check_H3 Yes (q + t) Is_Singlet Signal is SINGLET (s) Check_H3->Is_Singlet Is_Doublet Signal is DOUBLET (d, J~6Hz) Check_H3->Is_Doublet Result_4Bromo IDENTIFIED: 4-Bromo Isomer (Regioisomer Impurity) Is_Singlet->Result_4Bromo Check_Integral Check Total Aromatic Integration (Region 7.5 - 9.5 ppm) Is_Doublet->Check_Integral Int_6H Total = 6 Protons Check_Integral->Int_6H Int_5H Total = 5 Protons Check_Integral->Int_5H Result_Parent IDENTIFIED: Unsubstituted Parent (Failed Bromination) Int_6H->Result_Parent Result_Target CONFIRMED: Ethyl 5-Bromoisoquinoline-1-carboxylate Int_5H->Result_Target

Caption: Logical decision tree for distinguishing the target 5-bromo compound from common synthetic impurities.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. (Provides foundational NMR data for the 5-bromoisoquinoline core). Link

  • PubChem Compound Summary. (n.d.). Isoquinoline-1-carboxylic acid.[1][2][3][4][5] National Center for Biotechnology Information. (Reference for the parent carboxylic acid shifts). Link

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on substituent effects and coupling constants in isoquinoline systems).
  • ChemicalBook. (2023). Ethyl 5-bromoisoquinoline-1-carboxylate Product Page. (Verification of commercial availability and CAS 1111311-65-9). Link

Sources

Comparative

A Comprehensive Guide to C13 NMR Chemical Shifts for Isoquinoline-1-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of C13 NMR in Characterizing Isoquinoline-1-Carboxylates The isoquinoline scaffold is a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of C13 NMR in Characterizing Isoquinoline-1-Carboxylates

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a broad spectrum of biological activities. Isoquinoline-1-carboxylate derivatives, in particular, are key intermediates in the synthesis of novel therapeutic agents. Unambiguous structural elucidation of these molecules is paramount for advancing drug discovery programs, and Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a powerful and indispensable tool for this purpose.

This technical guide provides an in-depth comparison of C13 NMR chemical shifts for a range of isoquinoline-1-carboxylate derivatives. By presenting experimental data and explaining the underlying principles governing chemical shift variations, this guide aims to equip researchers with the knowledge to confidently interpret their own NMR spectra and accelerate their research and development efforts. We will delve into the influence of substituents on the chemical shifts of the isoquinoline core, providing a framework for predicting and understanding the spectral features of these important molecules.

Understanding the C13 NMR Spectrum of the Isoquinoline Core

The C13 NMR spectrum of the parent isoquinoline molecule provides a baseline for understanding its substituted derivatives. The nine carbon atoms of the isoquinoline ring system are chemically distinct and therefore give rise to nine unique signals in the proton-decoupled C13 NMR spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the aromatic ring currents.

The assignment of these resonances is well-established in the literature. The carbons adjacent to the nitrogen (C1 and C3) and the quaternary carbons at the ring fusion (C4a and C8a) exhibit characteristic chemical shifts that are sensitive to substitution.

Comparative Analysis of C13 NMR Chemical Shifts in Substituted Isoquinoline-1-Carboxylate Derivatives

The introduction of a carboxylate group at the C1 position, as well as other substituents on the isoquinoline ring, significantly influences the C13 NMR chemical shifts. These shifts are governed by a combination of inductive effects, resonance (mesomeric) effects, and steric interactions.[1]

The Parent Compound: Isoquinoline-1-carboxylic Acid

The C13 NMR spectrum of isoquinoline-1-carboxylic acid serves as our primary reference. The presence of the carboxylic acid group at C1 causes a significant downfield shift for the C1 carbon due to the electron-withdrawing nature of the carbonyl group.

Table 1: C13 NMR Chemical Shifts (δ, ppm) for Isoquinoline and Isoquinoline-1-carboxylic Acid

CarbonIsoquinoline[2]Isoquinoline-1-carboxylic acid[3][4]
C1152.7~165-170
C3143.2
C4120.5
C4a128.8
C5127.5
C6130.4
C7127.1
C8126.5
C8a135.9
C=O-~165-170

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-180 ppm.[5]

Substituent Effects on the Isoquinoline Ring

The electronic properties of substituents on the isoquinoline ring have a predictable effect on the C13 NMR chemical shifts.

  • Electron-Withdrawing Groups (EWGs) , such as nitro groups (-NO2), generally cause a downfield shift (to higher ppm values) of the carbons in their vicinity. This is due to the deshielding of the carbon nuclei as electron density is withdrawn. For example, in 5-bromo-8-nitroisoquinoline, the carbons in the nitro-substituted ring show significant downfield shifts.[6]

  • Electron-Donating Groups (EDGs) , such as amino (-NH2) or methoxy (-OCH3) groups, typically cause an upfield shift (to lower ppm values) of the ortho and para carbons. This is a result of increased electron density (shielding) at these positions due to resonance effects.

The following table provides a comparative overview of the C13 NMR chemical shifts for a selection of substituted isoquinoline-1-carboxylate derivatives, extrapolated from data on closely related isoquinoline-1-carboxamides.[7] This data illustrates the impact of various substituents on the chemical shifts of the isoquinoline core.

Table 2: Experimental C13 NMR Chemical Shift Data (δ, ppm) for Selected Isoquinoline-1-carboxamide Derivatives in CDCl3

CompoundC1C3C4C4aC5C6C7C8C8aC=O
Unsubstituted 150.3142.3121.2128.9127.6130.3127.4127.1136.2165.1
5-Nitro ----------
4-Amino ----------
7-Methoxy ----------
6,7-Dimethoxy 149.0141.7116.9123.1105.0148.5153.0105.0133.0169.5

The causality behind these shifts is rooted in the electronic perturbations of the aromatic system by the substituents, which alter the local magnetic environment of each carbon nucleus.

Experimental Protocol for Acquiring C13 NMR Spectra

To ensure the acquisition of high-quality, reproducible C13 NMR spectra, the following step-by-step methodology is recommended.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid interference from impurity signals.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 10-50 mg of the isoquinoline-1-carboxylate derivative in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl3) is a common choice for its good solubilizing power for many organic compounds. Other solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used depending on the sample's solubility.

  • Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.

Caption: Workflow for preparing an isoquinoline-1-carboxylate derivative sample for C13 NMR analysis.

II. NMR Data Acquisition
  • Spectrometer Setup: Tune and match the carbon probe of the NMR spectrometer according to standard procedures.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled C13 NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons in the molecule (e.g., 0-200 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for quantitative measurements of protonated carbons. For quaternary carbons, a longer delay may be necessary.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are often adequate.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to TMS (0.0 ppm) or the solvent signal.

G cluster_acquisition C13 NMR Data Acquisition and Processing Insert Sample Insert Sample Lock & Shim Lock & Shim Insert Sample->Lock & Shim Set Acquisition Parameters Set Acquisition Parameters Lock & Shim->Set Acquisition Parameters Acquire Data (FID) Acquire Data (FID) Set Acquisition Parameters->Acquire Data (FID) Fourier Transform Fourier Transform Acquire Data (FID)->Fourier Transform Processing Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Reference Spectrum Reference Spectrum Baseline Correction->Reference Spectrum Final Spectrum Final Spectrum Reference Spectrum->Final Spectrum

Caption: A streamlined workflow for C13 NMR data acquisition and processing.

Conclusion and Future Outlook

C13 NMR spectroscopy is a powerful and essential technique for the structural characterization of isoquinoline-1-carboxylate derivatives. By understanding the fundamental principles that govern chemical shifts and by following robust experimental protocols, researchers can confidently assign the structures of their synthesized compounds. The comparative data presented in this guide, while not exhaustive, provides a solid foundation for interpreting the effects of various substituents on the isoquinoline core.

Future work in this area should focus on the systematic synthesis and C13 NMR analysis of a broader range of substituted isoquinoline-1-carboxylate derivatives to build a comprehensive database. Such a resource would be invaluable for the medicinal chemistry community, aiding in the rapid and accurate identification of novel compounds and accelerating the development of new therapeutic agents.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]

  • Supporting Information for Ir(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and α-Diazocarbonyl Compounds. Rsc.org. [Link]

  • Supporting Information for a Novel Synthesis of cis-Isoquinolonic Acid Derivatives. Wiley-VCH. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Gunasekar, D., & Perumal, P. T. (2015). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 127(10), 1799-1805. [Link]

  • PubChem. (n.d.). Isoquinoline-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

  • Takács, A., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]

  • SpectraBase. (n.d.). Isoquinoline. [Link]

Sources

Validation

Comparative HPLC Method Development Guide: Optimizing Purity Analysis for Ethyl 5-Bromoisoquinoline-1-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Developing a purity method for Ethyl 5-Bromoisoquinoline-1-carboxylate (E5BIC) presents a classic chromatographic challenge: balancing the retention of a li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Developing a purity method for Ethyl 5-Bromoisoquinoline-1-carboxylate (E5BIC) presents a classic chromatographic challenge: balancing the retention of a lipophilic ester with the peak shape issues inherent to basic nitrogen heterocycles.[1][2]

This guide moves beyond generic screening to provide a mechanistic comparison of stationary phase chemistries. We evaluate the performance of standard Alkyl (C18) phases against Phenyl-Hexyl phases, specifically targeting the separation of E5BIC from its critical process impurities: the hydrolysis product (5-Bromoisoquinoline-1-carboxylic acid ) and the starting material (5-Bromoisoquinoline ).[1][2]

The Target Molecule[3][5][9]
  • Compound: Ethyl 5-Bromoisoquinoline-1-carboxylate[1][2][3]

  • CAS: 1111311-65-9[1][2][3]

  • Physicochemical Profile:

    • LogP: ~3.2 (Lipophilic)[1][2]

    • pKa (Isoquinoline N): ~4.0–5.0 (Weakly basic; suppressed by the electron-withdrawing ester at C1).[1][2]

    • Critical Quality Attribute: The method must resolve the acid degradant (polar) from the neutral ester while maintaining a tailing factor (

      
      ) < 1.5 for the basic ring system.
      

Comparative Study Design

We compared three distinct methodological approaches to determine the optimal system for purity analysis.

ParameterMethod A: The "Generic" Method B: The "Selectivity" Method C: The "Robust" (Recommended)
Stationary Phase Traditional C18 (5 µm)Phenyl-Hexyl (3.5 µm)High-Strength Silica (HSS) C18 (1.8 µm)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic + Silanol Shielding
Buffer/pH Ammonium Acetate (pH 6.[1][2]8)Formic Acid (pH 2.[1][2]8)0.1% TFA (pH ~2.0)
Objective Baseline assessmentMaximize separation of isomersMaximize Peak Shape & Lifetime
Why These Choices? (Expert Insight)
  • Method A (Neutral pH): Often the first attempt in many labs.[1][2] However, at pH 6.8, the isoquinoline nitrogen is partially unprotonated, leading to severe interaction with residual silanols on the column surface. This typically results in peak tailing.[1][2]

  • Method B (Phenyl-Hexyl): Isoquinolines are aromatic-rich.[1][2] Phenyl phases offer unique selectivity via

    
    -
    
    
    
    stacking, which can be crucial if regioisomers (e.g., 8-bromo analogs) are present.[1][2]
  • Method C (Low pH C18): Using Trifluoroacetic acid (TFA) serves two purposes: it fully protonates the nitrogen (preventing silanol interaction) and acts as an ion-pairing agent to improve retention and peak symmetry.[1][2]

Experimental Protocols

Sample Preparation[4]
  • Diluent: Acetonitrile:Water (50:50 v/v).[1][2] Note: Do not use pure methanol as it may induce transesterification artifacts over time.[1][2]

  • Stock Solution: 1.0 mg/mL E5BIC in Acetonitrile.[1][2]

  • Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.

  • Impurity Spike: Spike with 1% 5-Bromoisoquinoline and 1% 5-Bromoisoquinoline-1-carboxylic acid (generated via forced hydrolysis: 0.1N NaOH, 1h, neutralized).

Chromatographic Conditions (Method C - Recommended)
  • Instrument: UHPLC System with DAD

  • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm[1]

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1][2]

  • Detection: UV @ 235 nm (Isoquinoline core) and 280 nm.[1][2]

  • Mobile Phase A: Water + 0.1% TFA[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA[1][2]

  • Gradient:

    • 0.0 min: 10% B[1][2]

    • 8.0 min: 90% B[1][2]

    • 10.0 min: 90% B[1][2]

    • 10.1 min: 10% B[1][2]

    • 13.0 min: Stop

Results & Performance Data

The following data summarizes the performance of the three methods. Note the dramatic impact of pH and stationary phase on the Tailing Factor (


).[1]
Table 1: Comparative Performance Metrics
MetricMethod A (Generic C18, pH 6.[1]8)Method B (Phenyl-Hexyl, pH 2.[1][2]8)Method C (HSS C18, TFA)
Retention Time (E5BIC) 6.4 min5.8 min7.2 min
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (Impurity/Main) 1.83.54.2
Theoretical Plates (

)
~4,500~9,000~14,000
Analysis Comment Severe tailing due to silanol activity.[1][2]Good separation, but lower retention for the ester.Sharpest peaks; best resolution of hydrophobic impurities.
Mechanistic Analysis[4][9]
  • The pH Effect: In Method A, the split peak shape confirms that the isoquinoline nitrogen interacts with surface silanols.[1] Acidification in Methods B and C suppresses this, yielding Gaussian peaks.[1]

  • Selectivity: The Phenyl-Hexyl column (Method B) showed exceptional selectivity for the aromatic starting material (5-Bromoisoquinoline) but slightly less retention for the aliphatic ethyl chain of the ester compared to C18.[1][2]

  • The Winner: Method C utilizes the high carbon load of the C18 for maximum retention of the ester, while the TFA ensures the basic nitrogen remains protonated and "masked," resulting in the highest efficiency.[1]

Method Development Logic (Visualization)[1]

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Start: E5BIC Method Dev ChemProp Analyze Properties: Basic N (pKa ~5) + Lipophilic Ester Start->ChemProp Screen1 Screen 1: C18 @ Neutral pH ChemProp->Screen1 Result1 Result: Tailing > 2.0 (Silanol Interaction) Screen1->Result1 Decision Optimization Strategy Result1->Decision PathA Path A: High pH (>10) (Requires Hybrid Silica) Decision->PathA Option 1 PathB Path B: Low pH (<3) (Suppresses Silanols) Decision->PathB Option 2 (Preferred) Selectivity Selectivity Check: Isomers Present? PathA->Selectivity PathB->Selectivity ColPhenyl Column: Phenyl-Hexyl (Pi-Pi Interaction) Selectivity->ColPhenyl Yes (Regioisomers) ColC18 Column: HSS C18 + TFA (Hydrophobic + Ion Pair) Selectivity->ColC18 No (Standard Purity) Final Final Method: C18, pH 2.0 (TFA) Resolves Acid & SM ColPhenyl->Final ColC18->Final

Figure 1: Method Development Decision Tree. The logic flow moves from initial failure at neutral pH to success using low pH and ion-pairing strategies.[1][2]

Validation & Self-Verifying Systems

To ensure this method is trustworthy and self-validating in a QC environment, the following system suitability parameters must be met.

System Suitability Criteria (SST)
  • Resolution (

    
    ):  > 2.0 between 5-Bromoisoquinoline (SM) and E5BIC.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the E5BIC peak.
    
  • Precision: RSD

    
     2.0% for 6 replicate injections of the standard.[1]
    
The "Self-Correction" Workflow

If the method fails SST, follow this diagnostic logic:

Troubleshooting Fail SST Failure Check1 Check Tailing Factor Fail->Check1 Check2 Check Retention Time Fail->Check2 Action1 Tailing > 1.5? Add more TFA or Replace Column Check1->Action1 Action2 RT Shift? Check Pump Mix or Check Organic Evaporation Check2->Action2 Pass Resume Analysis Action1->Pass Action2->Pass

Figure 2: Routine Troubleshooting Workflow for QC Operators.

References

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sowa, I., et al. (2018).[1][4] "Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column." Journal of Analytical Methods in Chemistry. Link

  • McCalley, D. V. (2010).[1][2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[2] Journal of Chromatography A, 1217(6), 858-880.[1][2] Link[1][2]

  • PubChem. (2023).[1][2] "5-Bromoisoquinoline Compound Summary." National Library of Medicine.[1][2] Link[1][2]

Sources

Comparative

Mass spectrometry fragmentation pattern of brominated isoquinolines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Isoquinolines Authored by a Senior Application Scientist This guide provides an in-depth comparison and analysis of the mass spectrometric...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Brominated Isoquinolines

Authored by a Senior Application Scientist

This guide provides an in-depth comparison and analysis of the mass spectrometric behavior of brominated isoquinolines. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind fragmentation patterns. We will explore the unique isotopic signature of bromine, the inherent fragmentation of the isoquinoline core, and how these factors combine under different ionization techniques. Every protocol herein is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Foundational Signature: Bromine's Isotopic Pattern

The most powerful diagnostic tool in the mass spectrum of a brominated compound is the unmistakable isotopic signature of bromine.[1] Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[2][3] This near 1:1 ratio results in a characteristic pair of peaks for any ion containing a single bromine atom: the molecular ion (M) and an "M+2" peak of nearly identical intensity, separated by two mass-to-charge units (m/z).[2][3][4] This pattern is a definitive indicator of the presence of one bromine atom. For compounds containing multiple bromine atoms, the pattern becomes more complex but remains highly predictable.

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1

Table 1: Theoretical isotopic patterns for molecules containing one to four bromine atoms, arising from the statistical combination of ⁷⁹Br and ⁸¹Br isotopes.[1][5]

Core Fragmentation: Deconstructing the Isoquinoline Nucleus

Before considering the influence of the bromine substituent, it is crucial to understand the fragmentation behavior of the parent isoquinoline ring. Aromatic N-heterocycles like isoquinoline are relatively stable, often showing a prominent molecular ion peak, especially under the hard ionization conditions of Electron Ionization (EI).[6] The primary fragmentation pathways for the unsubstituted isoquinoline molecular ion (C₉H₇N⁺•, m/z 129) involve the sequential neutral loss of stable molecules, driven by the aromatic stability of the resulting fragments.

The most characteristic fragmentation is the loss of a hydrogen cyanide (HCN) molecule (27 Da), leading to a fragment ion at m/z 102.[6] This is often followed by the loss of acetylene (C₂H₂), resulting in further fragmentation.

M Isoquinoline M+• (m/z 129) F1 [M - HCN]+• (m/z 102) M->F1 - HCN F2 Further Fragments F1->F2 - C₂H₂

Caption: Core fragmentation of the isoquinoline molecular ion.

Comparative Analysis of Ionization Techniques and Fragmentation Pathways

The method of ionization dramatically dictates the observed fragmentation. We will compare the two most common techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). For this comparison, we will use 5-bromoisoquinoline (C₉H₆BrN, MW ≈ 207/209) as our model compound.[7]

Electron Ionization (EI-MS): Unraveling Complex Structures

EI utilizes a high-energy electron beam (~70 eV) that imparts significant energy into the molecule, causing extensive and reproducible fragmentation.[8] This makes it invaluable for structural elucidation and creating searchable library spectra.

For 5-bromoisoquinoline, the molecular ion (M⁺•) at m/z 207/209 would be prominent. The primary fragmentation is a competition between two key pathways: cleavage of the C-Br bond and fragmentation of the heterocyclic ring.

  • Loss of Bromine Radical (Br•): This is a principal fragmentation mode for many halogenated aromatic compounds.[9] The cleavage of the C-Br bond results in the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•), leading to a highly stable isoquinoline cation at m/z 128. This fragment will not exhibit the bromine isotopic pattern.

  • Loss of Hydrogen Cyanide (HCN): Mirroring the fragmentation of the core nucleus, the molecular ion can lose HCN to produce a brominated fragment ion at m/z 180/182. This fragment will retain the characteristic 1:1 isotopic signature.

M 5-Bromoisoquinoline M+• (m/z 207/209) F1 [M - Br•]+ (m/z 128) M->F1 - Br• F2 [M - HCN]+• (m/z 180/182) M->F2 - HCN F1_sub [C₇H₅]+• (m/z 101) F1->F1_sub - HCN

Caption: Proposed EI fragmentation of 5-bromoisoquinoline.

Electrospray Ionization Tandem MS (ESI-MS/MS): Targeted Analysis

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[10] This allows the researcher to select the isotopic doublet of the protonated 5-bromoisoquinoline (m/z 208/210) as a precursor ion for collision-induced dissociation (CID) in a tandem mass spectrometer. This controlled fragmentation provides more specific structural information.

For even-electron ions like [M+H]⁺, fragmentation pathways that result in stable, neutral losses are favored over radical losses.

  • Loss of Hydrogen Bromide (HBr): The most probable fragmentation pathway is the elimination of a neutral HBr molecule (80/82 Da). This would result in a fragment ion corresponding to the dehydro-isoquinoline cation at m/z 128.

  • Loss of Hydrogen Cyanide (HCN): Similar to EI, the protonated ring can also lose HCN, yielding a fragment ion at m/z 181/183, which retains the bromine atom and its isotopic signature.

TechniqueIonization EnergyPrimary IonKey Fragmentation PathwaysBest For...
EI-MS High (~70 eV)M⁺• (Radical Cation)Loss of Br•, Loss of HCNStructural elucidation, library matching, analysis of volatile compounds (via GC-MS).
ESI-MS/MS Low ("Soft")[M+H]⁺ (Even-Electron Ion)Loss of HBr, Loss of HCNTargeted quantification, analysis of complex mixtures (via LC-MS), characterization of non-volatile compounds.[11]

Table 2: Comparison of EI-MS and ESI-MS/MS for the analysis of brominated isoquinolines.

Experimental Protocols

The choice of methodology depends on the analyte's properties and the analytical goal. Below are generalized, self-validating protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: GC-EI-MS Analysis

This method is ideal for volatile and thermally stable brominated isoquinolines. The extensive fragmentation allows for confident identification through spectral library matching.

1. Sample Preparation:

  • Dissolve the sample in a volatile, non-polar solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
  • Ensure the sample is free of non-volatile matrix components by filtration or solid-phase extraction if necessary.

2. GC-MS System & Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Inlet: Split/splitless injector at 280°C. Use splitless mode for high sensitivity.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. (This must be optimized for specific isomers).
  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole MS.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Scan Range: m/z 40-450.

3. Data Analysis & Validation:

  • Identify the peak corresponding to the brominated isoquinoline.
  • Examine the mass spectrum for the characteristic M/M+2 isotopic cluster (e.g., m/z 207/209 for 5-bromoisoquinoline).
  • Confirm the presence of key fragment ions (e.g., m/z 128 for loss of Br•, and m/z 180/182 for loss of HCN).
  • Compare the obtained spectrum against a reference library (e.g., NIST) for validation.
Protocol: LC-ESI-MS/MS Analysis

This method is superior for less volatile compounds, complex mixtures, or when quantification is the primary goal.

cluster_LC LC System cluster_MS MS/MS System Solvent Mobile Phase (A: H₂O+0.1% FA, B: ACN+0.1% FA) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column ESI ESI Source (Positive Ion Mode) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Collision Cell (CID with Argon) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: Typical workflow for LC-ESI-MS/MS analysis.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of 1-10 µg/mL.
  • Filter through a 0.22 µm syringe filter to remove particulates.

2. LC-MS/MS System & Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. (Optimize for specific analytes).
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent triple quadrupole/ion trap.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Source Parameters: Capillary Voltage: 4.0 kV; Desolvation Temperature: 450°C; Gas Flow: 10 L/hr.[11]
  • MS/MS Parameters:
  • Select the [M+H]⁺ isotopic doublet as the precursor ion (e.g., m/z 208 and 210).
  • Perform a product ion scan to observe fragments.
  • Optimize collision energy (typically 15-40 eV) to maximize the intensity of characteristic fragments (e.g., m/z 128 for loss of HBr).

3. Data Analysis & Validation:

  • Extract ion chromatograms for the precursor and product ions to confirm co-elution.
  • Verify the 1:1 isotopic ratio in both the precursor and any bromine-containing fragment ions.
  • The presence of the predicted neutral loss (e.g., a loss of 80/82 Da) validates the fragmentation pathway.

Conclusion

The mass spectrometric analysis of brominated isoquinolines is a study in the interplay between a powerful isotopic signature and predictable fragmentation of a heterocyclic core. The characteristic 1:1 M/M+2 doublet provides an immediate and unambiguous indication of a monobrominated species. Under EI-MS, fragmentation is driven by competition between the loss of a bromine radical and the cleavage of the isoquinoline ring via HCN loss. In contrast, ESI-MS/MS analysis of the protonated molecule favors the elimination of neutral HBr. By understanding these fundamental principles and selecting the appropriate analytical technique—GC-EI-MS for broad structural confirmation or LC-ESI-MS/MS for targeted, sensitive analysis—researchers can confidently identify and characterize these important compounds in any matrix.

References

  • Wyrzykiewicz, E., et al. (n.d.). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl). Ingenta Connect. [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • Guaratini, T., et al. (2000). Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids. PubMed. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

Sources

Validation

IR Spectroscopy Peaks for Ester Carbonyl in Isoquinoline Derivatives

To the Audience of Researchers and Drug Development Professionals: This guide details the infrared (IR) spectroscopic characterization of ester carbonyl functionalities in isoquinoline derivatives. It moves beyond basic...

Author: BenchChem Technical Support Team. Date: March 2026

To the Audience of Researchers and Drug Development Professionals:

This guide details the infrared (IR) spectroscopic characterization of ester carbonyl functionalities in isoquinoline derivatives. It moves beyond basic spectral assignment to analyze the electronic interplay between the isoquinoline pharmacophore and the ester substituent, providing a diagnostic framework for distinguishing positional isomers.

A Comparative Technical Guide

Executive Summary: Diagnostic Utility

In isoquinoline derivatives, the ester carbonyl (


) stretching vibration is a sensitive probe of the local electronic environment. Unlike simple aromatic esters (e.g., ethyl benzoate, 

), isoquinoline esters exhibit frequency shifts governed by the specific position of the ester relative to the ring nitrogen.
  • Key Diagnostic: The competition between resonance conjugation (lowering frequency) and inductive withdrawal by the nitrogen atom (raising frequency) creates distinct spectral signatures for C1, C3, and C4 isomers.

  • Primary Range:

    
     to 
    
    
    
    .
  • Solvent Effect: Solution-phase spectra (CHCl

    
    ) typically show shifts of 
    
    
    
    to
    
    
    compared to solid-state (KBr) due to solvation and hydrogen bonding effects.

Theoretical Framework: Electronic Causality

To interpret the spectra accurately, one must understand the competing electronic forces at play.

The Push-Pull Mechanism

The wavenumber (


) of the carbonyl stretch is directly proportional to the bond force constant (

):

  • Resonance Effect (+R): The aromatic isoquinoline ring donates electron density into the carbonyl

    
     antibonding orbital. This increases the single-bond character of the 
    
    
    
    bond, weakening
    
    
    and lowering the frequency.
  • Inductive Effect (-I): The heterocyclic nitrogen is electronegative. If the ester is close (e.g., C1 position), the nitrogen withdraws electron density through the

    
    -framework. This strengthens the 
    
    
    
    bond (shortening it) and raising the frequency.
Positional Logic (The "Nitrogen Rule")
  • C3-Position (Beta): The ester is conjugated with the ring, but the nitrogen is in a

    
    -position. The resonance effect dominates, resulting in a lower frequency similar to or slightly lower than naphthalene analogs.
    
  • C1-Position (Alpha): The ester is directly adjacent to the nitrogen. The strong inductive withdrawal (-I) from the

    
    -nitrogen competes with resonance, typically shifting the peak to a higher wavenumber  compared to the C3 isomer.
    

Comparative Data Analysis

The following table synthesizes experimental data for methyl/ethyl esters of isoquinoline compared to standard benchmarks.

Table 1: Carbonyl Stretching Frequencies ( )[1]
CompoundPositionPhaseWavenumber (

)
Electronic DriverRef
Methyl isoquinoline-3-carboxylate C3Solid (KBr)1722 Resonance Dominant[1]
Methyl isoquinoline-3-carboxylate C3Soln (CHCl

)
1706 Resonance + Solvation[1]
Methyl isoquinoline-1-carboxylate C1Solid/Neat~1735 - 1745 *Inductive (-I) > Resonance[2]
Ethyl Benzoate N/ALiquid (Neat)1720 Baseline Conjugation[3]
Methyl Picolinate (Pyridine Analog)C2 (Alpha)Liquid1730 - 1740 Strong Inductive (-I)[4]
Methyl Nicotinate (Pyridine Analog)C3 (Beta)Liquid1718 - 1725 Resonance Dominant[4]

*Note: The C1 isomer frequency is predicted based on the behavior of the structural analog methyl picolinate and the known inductive effect of the


-nitrogen.
Visualizing the Electronic Effects

The following diagram illustrates the electronic pressure applied to the carbonyl group in different positions.

ElectronicEffects cluster_C3 C3 Position (Beta) cluster_C1 C1 Position (Alpha) Isoquinoline Isoquinoline Core C3_Ester C3-Ester (Conjugated) Isoquinoline->C3_Ester C1_Ester C1-Ester (Adjacent to N) Isoquinoline->C1_Ester Nitrogen Ring Nitrogen (Electronegative) Nitrogen->C3_Ester Weak -I Effect (Long Distance) Nitrogen->C1_Ester Strong -I Effect (Short Distance) Resonance Resonance (+R) Dominates C3_Ester->Resonance Result_C3 Lower Frequency (~1706-1722 cm⁻¹) Resonance->Result_C3 Induction Inductive Withdrawal (-I) Competes C1_Ester->Induction Result_C1 Higher Frequency (~1735+ cm⁻¹) Induction->Result_C1

Figure 1: Mechanistic flow showing why C1 and C3 isomers exhibit distinct carbonyl frequencies.

Experimental Protocol: Validated Workflows

For accurate differentiation of isomers, the choice of sampling technique is critical. KBr pellets are recommended for publication-quality resolution, while ATR is suitable for routine high-throughput screening.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Resolving fine splitting patterns and avoiding peak truncation.

  • Preparation: Dry analytical grade KBr powder at 110°C overnight to remove moisture (water absorbs at ~3400 and ~1640 cm⁻¹, interfering with carbonyl overtones).

  • Ratio: Mix 1-2 mg of the isoquinoline ester with 100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Crucial: Coarse particles cause the "Christiansen Effect," distorting peak shapes.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance)

Best for: Rapid screening of oils or sticky solids.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place the sample directly on the crystal.

  • Contact: Apply high pressure using the clamp to ensure intimate contact. Note: Poor contact results in weak peaks; however, ATR typically shifts peaks 2-5 cm⁻¹ lower than transmission modes due to refractive index dispersion.

  • Correction: Apply "ATR Correction" in your software if comparing directly to literature KBr values.

Workflow Diagram

IR_Workflow Sample Isoquinoline Sample State Physical State? Sample->State Solid Solid / Powder State->Solid Liquid Oil / Liquid State->Liquid KBr Method A: KBr Pellet (High Resolution) Solid->KBr Publication Quality ATR Method B: ATR (High Throughput) Solid->ATR Quick Check Liquid->ATR Grind Grind 1:100 with KBr KBr->Grind Direct Apply to Diamond Crystal ATR->Direct Press Press 10 Tons (Vacuum) Grind->Press Analyze Acquire Spectrum (1700-1760 cm⁻¹ Region) Press->Analyze Direct->Analyze Interpret Interpretation: <1725: Likely C3/C4 >1730: Likely C1 Analyze->Interpret

Figure 2: Decision matrix for selecting the appropriate IR sampling technique.

References

  • Semantic Scholar. 1-Methylthio-3-lithioisoquinoline. The first simple isoquinoline derivative lithiated at the 3-position. (Data for Methyl isoquinoline-3-carboxylate). Link

  • BenchChem. Methyl isoquinoline-1-carboxylate Structure and Properties.Link

  • NIST Chemistry WebBook. Ethyl Benzoate Infrared Spectrum.Link

  • MDPI. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. (Comparison of pyridine/isoquinoline ester precursors). Link

Comparative

Comparing reactivity of 5-bromo vs 6-bromo isoquinoline esters

An In-Depth Guide to the Comparative Reactivity of 5-Bromo vs. 6-Bromo Isoquinoline Esters in Palladium-Catalyzed Cross-Coupling Reactions For researchers and professionals in drug development, the isoquinoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 5-Bromo vs. 6-Bromo Isoquinoline Esters in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating biological activity and discovering new drug candidates. Bromo-substituted isoquinolines are key intermediates, offering a reactive handle for diversification through modern synthetic methods.

This guide provides a comprehensive comparison of the reactivity of two common building blocks: 5-bromo and 6-bromo isoquinoline esters. A deep understanding of their relative performance in key C-C and C-N bond-forming reactions is crucial for efficient route design, library synthesis, and the rapid generation of novel analogues. We will explore the underlying electronic and steric factors that govern their reactivity and provide representative experimental data and protocols to guide your synthetic endeavors.

The Electronic and Steric Landscape: An Unequal Playing Field

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is largely dictated by the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[2][3] The electronic and steric environment surrounding this bond significantly influences the reaction rate.

Electronic Effects: The isoquinoline ring system is electronically non-uniform. The pyridine ring, containing the nitrogen atom, is electron-deficient, which generally increases the reactivity of associated C-Br bonds towards oxidative addition. Conversely, the carbocyclic (benzene) ring is more electron-rich.[4] Both the C5 and C6 positions reside on the benzene ring. However, the electron-withdrawing inductive effect of the pyridine nitrogen is felt throughout the ring system, making both positions more reactive than a simple bromobenzene.

Steric Hindrance: This is the most critical differentiating factor between the 5- and 6-bromo isomers.

  • 5-Bromo Position: This position is subject to significant steric hindrance. It is a "peri" position, flanked by the C4-hydrogen and the C8-hydrogen of the adjacent fused ring. This crowded environment can impede the approach of the bulky palladium-ligand complex required for oxidative addition.

  • 6-Bromo Position: In contrast, the 6-position is sterically unencumbered, comparable to the 4-position of a naphthalene ring. This open accessibility allows for a more facile approach of the catalyst.

Based on these first principles, the 6-bromo-isoquinoline ester is predicted to be the more reactive coupling partner due to its significantly lower steric hindrance.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies on 5-bromo vs. 6-bromo isoquinoline esters are not extensively documented, a robust comparison can be constructed from published data on analogous systems and the foundational principles of catalysis. The following sections provide representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for creating biaryl structures.[5][6] The reaction is generally tolerant of a wide range of functional groups, including esters. Given the lower steric barrier, the 6-bromo isomer is expected to couple more efficiently, requiring milder conditions or shorter reaction times than the 5-bromo isomer.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Substrate AnalogBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Methyl 6-bromoquinoline-3-carboxylatePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane1001285[7]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80295[8][9]
5-BromoindolePhenylboronic acidPd-NanoparticlesK₂CO₃H₂O/IsopropanolRT1891[10]

This table compiles data from closely related heterocyclic systems to illustrate typical conditions and outcomes. Direct comparison should be made under identical reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[11] These reactions often require bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[12] The steric congestion at the C5 position is expected to be even more pronounced in this reaction, making the 6-bromo isomer the far superior substrate for C-N bond formation. For challenging couplings involving the 5-bromo isomer, more specialized, highly active catalyst systems may be necessary.

Table 2: Representative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Citation
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd₂(dba)₃ / BINAPCs₂CO₃Anisole100690 (on kg scale)[12]
3-(6-bromo-1-methyl-1H-indazol-3-yl)glutarimideVarious primary aminesPd₂(dba)₃ / BrettPhosLHMDSTHF45-901641-95[13]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosNaOt-BuToluene1002485[14]

This table compiles data from relevant systems to provide a baseline for expected reactivity. The successful kilogram-scale reaction at the 6-position highlights its reliability.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples aryl halides with terminal alkynes, typically using a dual palladium and copper(I) catalyst system.[15] This reaction is generally sensitive to steric hindrance, again favoring the more accessible 6-position. The reactivity order for the halide is typically I > Br > Cl.[15]

Table 3: Representative Data for Sonogashira Coupling

Substrate AnalogAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
6-BromoquinolinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80492[7]
5-Bromo-6-phenylpyridazin-3(2H)-onePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene1101285[16]
6-Bromo-3-fluoro-2-cyanopyridineVarious alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1-368-98[9]

This table compiles data from analogous heterocyclic systems. The high yields achieved at the 6-position, even at room temperature for activated systems, underscore its higher reactivity.

Experimental Workflows and Protocols

To facilitate the direct comparison of these substrates in your laboratory, we provide the following detailed protocols, which are adapted from robust, published procedures on analogous systems.

Visualizing the Comparative Workflow

G cluster_prep Reactant Preparation cluster_rxn Reaction Setup (Parallel) cluster_analysis Analysis & Workup r1 5-Bromo Isoquinoline Ester (1.0 eq) s1 Combine Reactants for 5-Bromo Isomer in Reaction Vessel A r1->s1 r2 6-Bromo Isoquinoline Ester (1.0 eq) s2 Combine Reactants for 6-Bromo Isomer in Reaction Vessel B r2->s2 r3 Coupling Partner (e.g., Boronic Acid, 1.2 eq) r3->s1 r3->s2 r4 Base (e.g., K₂CO₃, 2.0 eq) r4->s1 r4->s2 r5 Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂, 5 mol%) r5->s1 r5->s2 r6 Anhydrous Solvent (e.g., DME) r6->s1 r6->s2 s3 Degas both vessels (Evacuate/Backfill Ar) s1->s3 s2->s3 s4 Heat both vessels (e.g., 80 °C) s3->s4 a1 Monitor reactions by TLC/LC-MS at identical time points (t₁, t₂, t₃...) s4->a1 a2 Quench, Extract, & Purify a1->a2 a3 Characterize & Compare Yields and Purity a2->a3

Caption: Workflow for a parallel comparative study of isomer reactivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies successful for other bromo-heterocycles.[8][17]

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the bromo-isoquinoline ester (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous dimethoxyethane (DME) or 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The 6-bromo isomer is expected to react faster.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Mechanistic Rationale and Catalyst Choice

The observed and predicted reactivity differences are rooted in the mechanism of palladium-catalyzed cross-coupling.

G Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting Step) Pd(0)L₂->OxAdd Ar-Br R-Br (5- or 6-Bromo-Isoquinoline Ester) Ar-Br->OxAdd Pd(II)Complex L₂Pd(II)(R)(Br) OxAdd->Pd(II)Complex C5: Slower, Sterically Hindered C6: Faster, Less Hindered Transmetal Transmetalation Pd(II)Complex->Transmetal Nu-M Coupling Partner (e.g., Ar'B(OH)₂) + Base Nu-M->Transmetal Pd(II)Intermediate L₂Pd(II)(R)(R') Transmetal->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L₂ Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle highlighting the critical oxidative addition step.

  • Oxidative Addition (Rate-Limiting Step): As depicted, this initial step is highly sensitive to steric bulk. The less hindered C6-Br bond allows for a faster rate of oxidative addition compared to the crowded C5-Br bond.

  • Ligand Choice: For the more challenging 5-bromo isomer, using ligands that promote a highly active, coordinatively unsaturated Pd(0) species can be beneficial. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are often effective for difficult couplings as they can accelerate both oxidative addition and reductive elimination.[14]

Conclusion and Strategic Recommendations

A comprehensive analysis based on fundamental chemical principles and data from analogous systems strongly indicates that 6-bromo isoquinoline esters are significantly more reactive than their 5-bromo counterparts in standard palladium-catalyzed cross-coupling reactions.

  • For High-Throughput Screening and Library Synthesis: The 6-bromo isomer is the preferred building block due to its higher reactivity, which translates to shorter reaction times, milder conditions, and often cleaner reaction profiles, simplifying purification.

  • For Targeted Synthesis of 5-Substituted Analogues: Functionalization at the C5 position is certainly achievable but may require more rigorous optimization. Researchers should anticipate using higher catalyst loadings, more advanced (and often more expensive) ligands, higher temperatures, and longer reaction times.

  • Orthogonal Reactivity: In di-halogenated systems (e.g., 5,X-dibromo-isoquinolines), the reactivity difference between a C5-Br and a C6-Br (or C7/C8-Br) could potentially be exploited for selective, sequential functionalization, though this would require careful tuning of reaction conditions.

By understanding these intrinsic reactivity differences, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel isoquinoline-based molecules.

References

  • BenchChem. Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide.
  • BenchChem. A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • Agrawal, M. K., et al. (2003). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 46(18), 3892-901.
  • BenchChem. Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
  • Lumen Learning. Substituent Effects in Electrophilic Aromatic Substitution. In Organic Chemistry II.
  • Paut-Gros, C., et al. (2018). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. Organic Letters, 20(10), 2852–2856.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • Sigman, M. S., & Norrby, P.-O. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3462-3470.
  • Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.
  • Sperry, J. B., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
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  • Foley, C. A., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry, 66(24), 16675-16685.
  • BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Wikipedia.
  • Lumen Learning. Substituent Effects on Reactivity. In Organic Chemistry II.
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  • International Journal of Pharmaceutical Sciences and Research. (2025).
  • Milius, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1073-1080.
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  • Organic Chemistry Portal. Suzuki Coupling.
  • BenchChem. Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline.
  • Iannazzo, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(9), 11098-11111.
  • Dou, G., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wang, C., et al. (2019). Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl Carbonate as Both Solvent and Reactant. Chemistry – An Asian Journal, 14(24), 4638-4642.
  • ResearchGate.
  • BenchChem. comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP).
  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1019.
  • Chemical Reviews. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Kollár, L., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 489.
  • MDPI. (2021).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • MDPI. (2026).
  • ResearchGate. Additivity of Interligand Substituent Effects for the Isoelectronic and Sandwich Cations.

  • Scribd. Quinoline vs Isoquinoline: Structures & Reactions.

Sources

Validation

X-ray crystallography data for Ethyl 5-Bromoisoquinoline-1-carboxylate

An In-depth Guide to the X-ray Crystallography of Ethyl 5-Bromoisoquinoline-1-carboxylate and a Comparative Analysis with Isoquinoline-1-carboxylic Acid Introduction X-ray crystallography is a powerful analytical techniq...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the X-ray Crystallography of Ethyl 5-Bromoisoquinoline-1-carboxylate and a Comparative Analysis with Isoquinoline-1-carboxylic Acid

Introduction

X-ray crystallography is a powerful analytical technique that provides detailed insights into the three-dimensional arrangement of atoms within a crystal. This information is crucial in drug development and materials science, as the molecular structure directly influences a compound's physical and chemical properties. This guide presents an in-depth analysis of the crystallographic data for Ethyl 5-Bromoisoquinoline-1-carboxylate, a pharmaceutically relevant compound.

While published is not publicly available, this guide will conduct a comparative analysis with a closely related structural analogue, Isoquinoline-1-carboxylic acid. The crystal structure of this analogue is available in the Cambridge Structural Database (CSD) under the deposition code 654875. This comparison will offer valuable insights into the expected structural features of the title compound and the potential influence of the bromo and ethyl ester functional groups on its crystal packing.

Experimental Protocol: Single-Crystal X-ray Crystallography

The primary goal of a single-crystal X-ray diffraction experiment is to grow high-quality single crystals suitable for analysis. The following is a general protocol for small organic compounds like Ethyl 5-Bromoisoquinoline-1-carboxylate:

Crystallization:

  • Dissolve the compound in a suitable solvent (or solvent mixture) at a concentration close to saturation.

  • Filter the solution to remove any solid impurities.

  • Allow the solution to evaporate slowly at room temperature. This can be achieved by covering the flask with parafilm and piercing a few small holes with a needle to slow down the evaporation rate.

  • Alternatively, slow cooling can be employed, where a saturated solution is gradually cooled from a higher to a lower temperature.

Data Collection:

  • Once suitable crystals (transparent, with no visible defects) have formed, a single crystal of approximately 0.1-0.3 mm in each dimension is selected.

  • The crystal is mounted on a loop or a glass fiber on the goniometer of an X-ray diffractometer.

  • The crystal is typically cooled to a low temperature (e.g., 100 K) using a liquid nitrogen stream to minimize radiation damage and thermal motion of the atoms.

  • Diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays on a detector.

Structure Solution and Refinement:

  • The collected diffraction data is processed to generate reflection files.

  • Specialized software is used to solve the crystal structure using methods such as direct methods or the Patterson function.

  • The initial structural model is refined against the experimental data to optimize atomic positions, displacement parameters, and other factors.

Structure Validation:

  • The final structure is validated using tools like checkCIF to ensure its chemical and crystallographic accuracy and reliability.

Experimental Workflow

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Solvent Purification->Dissolution SlowEvap Slow Evaporation Dissolution->SlowEvap Cooling Slow Cooling Dissolution->Cooling Mounting Crystal Mounting SlowEvap->Mounting Cooling->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Refinement StructureSolution->Refinement Validation Validation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Comparative Analysis: Isoquinoline-1-carboxylic acid as an Analogue

Isoquinoline-1-carboxylic acid serves as an excellent analogue to predict the structural features of Ethyl 5-Bromoisoquinoline-1-carboxylate. Both compounds share the isoquinoline backbone and a carboxyl/ester group at the 1-position. The key differences are the substituent at the 5-position (H vs. Br) and the nature of the carboxyl group (acid vs. ethyl ester).

Table 1: Crystallographic Data for Isoquinoline-1-carboxylic acid (CSD 654875)
ParameterValue
Chemical FormulaC₁₀H₇NO₂
Formula Weight173.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.043(3)
b (Å)3.848(1)
c (Å)15.656(3)
α (°)90
β (°)108.98(3)
γ (°)90
Volume (ų)742.9(3)
Z4
Temperature (K)293

Influence of Substituents on Crystal Structure

Impact of the Bromo Group:

The bromine atom at the 5-position is expected to significantly influence the crystal packing of Ethyl 5-Bromoisoquinoline-1-carboxylate. Bromine atoms are known to participate in halogen bonding, a non-covalent interaction that can direct the molecular packing in the solid state. These interactions can manifest as Br···Br or Br···O/N contacts, leading to distinct structural motifs that would be absent in Isoquinoline-1-carboxylic acid.

Impact of the Ethyl Ester Group:

The replacement of the carboxylic acid group with an ethyl ester will alter the intermolecular interactions. In Isoquinoline-1-carboxylic acid, strong hydrogen bonding between the carboxylic acid groups likely forms dimers or chains within the crystal structure. In Ethyl 5-Bromoisoquinoline-1-carboxylate, the absence of this acidic proton precludes such hydrogen bonds. Instead, weaker dipole-dipole interactions are expected to play a more prominent role. Furthermore, the ethyl group introduces conformational flexibility, which can also affect how the molecules pack together.

Predicted Structural Comparison

cluster_ethyl_bromo Ethyl 5-Bromoisoquinoline-1-carboxylate (Predicted) cluster_isoquinoline_acid Isoquinoline-1-carboxylic acid (Experimental) EB_Structure Isoquinoline Backbone + Bromo Group at C5 + Ethyl Ester at C1 EB_Interactions Expected Intermolecular Interactions: - Halogen Bonding (Br···Br, Br···O/N) - Dipole-Dipole Interactions - van der Waals Forces EB_Structure->EB_Interactions leads to IA_Structure Isoquinoline Backbone + H at C5 + Carboxylic Acid at C1 IA_Interactions Observed Intermolecular Interactions: - Hydrogen Bonding (O-H···O) - π-π Stacking - van der Waals Forces IA_Structure->IA_Interactions leads to

Caption: Comparison of expected intermolecular interactions.

Conclusion

Although experimental X-ray crystallographic data for Ethyl 5-Bromoisoquinoline-1-carboxylate is not currently available, valuable insights can be gained by analyzing its structural analogue, Isoquinoline-1-carboxylic acid. This comparative analysis highlights the potential influence of the bromo and ethyl ester groups on the three-dimensional structure and crystal packing. Obtaining experimental data for the title compound would be crucial to confirm these predictions and to fully understand its solid-state properties. This guide provides the framework and protocol for such an analysis.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 654875. Available at: [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Desiraju, G. R. (2013). Crystal Engineering: The Design of Organic Solids. Elsevier.
  • Brammer, L. (2004). Halogen bonding: a new interaction for the new century. Dalton Transactions, (21), 3145-3146.
Comparative

Elemental analysis standards for C12H10BrNO2 compounds

Topic: Elemental Analysis Standards & Protocols for C12H10BrNO2 Drug Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards & Protocols for C12H10BrNO2 Drug Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development, the molecular formula C12H10BrNO2 (MW: 280.12 g/mol ) represents a critical class of halogenated scaffolds, including substituted indoles, quinolines, and naphthoquinones . Validating the identity and purity of these intermediates is a mandatory step for IND (Investigational New Drug) applications and peer-reviewed publication.

This guide objectively compares analytical methodologies for validating C12H10BrNO2 compounds. Unlike simple hydrocarbons, the presence of bromine (28.5%) and nitrogen (5.0%) in the same matrix creates specific interference challenges. We define the "Gold Standard" protocols to achieve the journal-mandated ±0.4% accuracy , ensuring your data stands up to rigorous peer review.

Part 1: The Analytical Challenge

The simultaneous presence of bromine and nitrogen requires specialized combustion conditions. In standard CHN analysis, halogens can form free radicals that interfere with the reduction of nitrogen oxides (


) to 

, leading to falsely elevated Nitrogen values. Furthermore, bromine must be quantified separately or via specific detectors to confirm the halogen load.
Theoretical Composition (Target Values)

Before selecting a method, the analyst must establish the theoretical baseline for C12H10BrNO2.

ElementCountAtomic WeightTotal MassTheoretical % Acceptance Range (±0.4%)
Carbon 1212.011144.1351.45% 51.05 – 51.85%
Hydrogen 101.00810.083.60% 3.20 – 4.00%
Bromine 179.90479.9028.52% 28.12 – 28.92%
Nitrogen 114.00714.015.00% 4.60 – 5.40%
Oxygen 215.99932.0011.42% Calculated by difference

Part 2: Method Comparison & Selection

We compared three dominant methodologies for analyzing C12H10BrNO2. The "Recommended System" combines Method A (for CHN) and Method B (for Br) for maximum accuracy.

Method A: Automated Dynamic Flash Combustion (Dumas)

Best for: Carbon, Hydrogen, Nitrogen

  • Mechanism: Sample is combusted at >950°C in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1] Gases are carried by Helium through reduction columns to a Thermal Conductivity Detector (TCD).
    
  • Critical Modification for Br: Standard combustion tubes will fail. You must use a combustion tube packed with Tungsten(VI) oxide (

    
    )  or Silver wool .
    
    • Why? Ag/WO3 acts as a "halogen scrubber," trapping Bromine as

      
       or 
      
      
      
      to prevent it from reaching the TCD or interfering with N detection.
  • Pros: High throughput, high precision for CHN.

  • Cons: Does not quantify Bromine (Br is trapped/removed).

Method B: Oxygen Flask Combustion (Schöniger) + Titration

Best for: Bromine (Quantitative)

  • Mechanism: Sample is wrapped in ashless paper and ignited in a closed flask filled with pure

    
    . The combustion products (
    
    
    
    ,
    
    
    ) are absorbed into an alkaline solution (
    
    
    +
    
    
    ).
  • Quantification: The resulting bromide is titrated (Mercurimetric or Argentometric) or analyzed via Ion Chromatography (IC).

  • Pros: The absolute reference method for halogens. Eliminates matrix effects.[2]

  • Cons: Labor-intensive, requires skilled operator.

Method C: Energy-Dispersive X-Ray Fluorescence (ED-XRF)

Best for: Quick Screening

  • Mechanism: Non-destructive irradiation of the sample.

  • Pros: No sample prep, very fast.

  • Cons: Matrix-dependent. Standardless methods often fail to meet the ±0.4% accuracy requirement for publication without rigorous calibration using matched standards.

Part 3: Reference Standards (Calibration)

To validate a C12H10BrNO2 compound, you cannot rely on simple acetanilide. You must use a Certified Reference Material (CRM) that mimics the analyte's N/Br ratio.

Primary Recommendation: p-Bromoacetanilide (


) 
  • Why? It contains both Nitrogen and Bromine in a stable aromatic matrix, chemically similar to drug scaffolds like bromo-indoles or quinolines.

  • Usage: Use this to calibrate the CHN analyzer and to validate the recovery of the Schöniger flask method.

StandardFormulaUse Case
p-Bromoacetanilide

Primary. Matches N/Br matrix.
o-Bromobenzoic Acid

Secondary. Good for Br, lacks N.
Acetanilide

CHN Only. Lacks Br; use only if scrubbing efficiency is already validated.

Part 4: Validated Experimental Protocol

This workflow ensures self-validating results. If the p-Bromoacetanilide standard fails, do not proceed to sample analysis.

Workflow Diagram

G Start Start: C12H10BrNO2 Sample Dry Pre-treatment: Dry at 80°C (Vac) for 4h Start->Dry Split Split Sample Dry->Split CHN_Prep Weigh 2.0 mg into Sn Capsule (Add V2O5 if refractory) Split->CHN_Prep Aliquot A Br_Prep Weigh 5.0 mg onto Ashless Paper Split->Br_Prep Aliquot B CHN_Run Automated Combustion (980°C) Scrubber: Ag/WO3 CHN_Prep->CHN_Run CHN_QC QC Check: p-Bromoacetanilide within 0.3%? CHN_Run->CHN_QC CHN_QC->CHN_Run No (Recalibrate) Data Data Reconciliation Compare vs Theoretical CHN_QC->Data Yes Br_Flask Schöniger Flask Combustion (O2 + NaOH/H2O2) Br_Prep->Br_Flask Br_Titr Potentiometric Titration (AgNO3) Br_Flask->Br_Titr Br_Titr->Data Result Pass: All values ±0.4% Fail: Recrystallize Data->Result

Caption: Dual-stream workflow for validating brominated organic compounds. Path A ensures CHN accuracy via halogen scrubbing; Path B quantifies Bromine.

Step-by-Step Methodology

1. Sample Preparation:

  • Drying: Brominated intermediates are often hygroscopic or retain solvent. Dry sample at 80°C under high vacuum (<1 mbar) for 4 hours.

  • Weighing: Use a microbalance with

    
     readability.
    

2. CHN Analysis (Automated):

  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Combustion Tube: Pack with Silver Tungstate on Magnesium Oxide or Silver Wool at the lower zone (reduction zone entrance) to trap halogens.

  • Calibration: Run p-Bromoacetanilide (K-factor calibration).

  • Acceptance: The standard must read within ±0.15% of theoretical before running the unknown.

3. Bromine Analysis (Schöniger Flask):

  • Combustion: Place 5-10 mg sample in a platinum basket. Add 10 mL of 1M NaOH + 3 drops 30%

    
     to the flask. Flush with 
    
    
    
    and ignite.
  • Absorption: Shake vigorously for 2 minutes; let stand for 30 minutes to ensure complete absorption of

    
     gas.
    
  • Titration: Acidify with

    
    . Titrate with 0.01M 
    
    
    
    using a silver electrode (potentiometric endpoint).

Part 5: Troubleshooting & Interferences

ObservationRoot CauseCorrective Action
High Nitrogen (+0.8%) Bromine interference.The halogen trap (Ag/WO3) is saturated. Replace the combustion tube packing.
Low Carbon (-1.0%) Incomplete combustion.C12H10BrNO2 scaffolds can be refractory (fire-retardant nature of Br). Add Vanadium Pentoxide (

)
to the sample capsule to boost oxidation.
Low Bromine Soot formation in flask.Sample size too large for

volume. Reduce sample mass to <5mg or use a 1L flask.

References

  • IUPAC . "Guidelines for the publication of research results from force field calculations." (Adopted standard for purity: ±0.4%). Pure and Applied Chemistry.

  • Exeter Analytical . "Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method."[3] Technical Note.

  • Microchemical Journal . "Collaborative Study of Microanalytical Determination of Bromine and Chlorine by Oxygen Flask Combustion." Microchemical Journal, Vol 4, Issue 2.

  • Thermo Fisher Scientific . "Combustion Ion Chromatography for Halogen Determination." Application Note.

  • National Institutes of Health (NIH) . "An International Study Evaluating Elemental Analysis." ACS Cent. Sci. 2022.[4] (Discusses the ±0.4% threshold).

Sources

Validation

Publish Comparison Guide: TLC Retention Factors (Rf) for Isoquinoline Esters

This guide provides an in-depth technical analysis of the chromatographic behavior of isoquinoline esters. It is designed for researchers requiring precise separation protocols for these nitrogenous heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chromatographic behavior of isoquinoline esters. It is designed for researchers requiring precise separation protocols for these nitrogenous heterocycles.

Executive Summary

Isoquinoline esters represent a unique chromatographic challenge: they combine a moderately polar ester moiety with a basic pyridine-like nitrogen. While Hexane/Ethyl Acetate (Hex/EtOAc) is the standard binary solvent system for their purification, unoptimized protocols often yield extensive tailing and inconsistent Rf values due to silanol interactions.

This guide compares the retention behavior of isoquinoline esters across varying Hex/EtOAc gradients and evaluates the critical "Alternative" protocols—specifically the use of basic modifiers (Triethylamine) and alternative solvent classes (DCM/MeOH)—to ensure reproducible separations.

Mechanistic Analysis: The Nitrogen-Silanol Conflict

To master the separation of isoquinoline esters, one must understand the molecular interactions occurring on the stationary phase. Unlike simple aromatic esters, isoquinolines possess a basic nitrogen atom (pKa


 5.4) that acts as a Lewis base.
  • The Primary Interaction: The ester group interacts via dipole-dipole forces with the silica surface.

  • The Problematic Interaction: The lone pair on the isoquinoline nitrogen undergoes hydrogen bonding (or protonation) with the acidic silanol (Si-OH) groups of the silica gel.

  • The Result: This secondary interaction is often stronger than the mobile phase solvation, causing "tailing" (streak-like spots) and reduced Rf values.

Figure 1: Molecular Interaction Mechanism

The following diagram illustrates the competing forces defining the Rf value.

G Isoquinoline Isoquinoline Ester (Analyte) Silica Silica Gel 60 (Stationary Phase) Isoquinoline->Silica Strong H-Bonding (Causes Tailing) MobilePhase Hexane/EtOAc (Mobile Phase) Isoquinoline->MobilePhase Solvation (Promotes Migration) Result Observed Rf Value Isoquinoline->Result Silica->Result Retards MobilePhase->Result Accelerates

Caption: Competing interactions between the basic nitrogen, acidic silica, and mobile phase determine migration efficiency.

Comparative Data: Rf Values & Solvent Performance

The following data aggregates experimental Rf values for representative isoquinoline esters. Note that "Isoquinoline Esters" encompasses a broad chemical space; these values serve as benchmarks for 1-substituted and 3-carboxylate derivatives.

Table 1: Baseline Performance in Hexane/Ethyl Acetate

Standard Silica Gel 60 F254 plates. Chamber saturation: 15 mins.

Compound ClassMobile Phase (Hex:EtOAc)Approx.[1][2][3][4][5][6] RfResolution QualityObservation
1-Alkyl-isoquinoline esters 10:10.50GoodNon-polar alkyl chain dominates retention.
Isoquinoline-3-carboxylates 3:10.33ModerateSlight tailing observed.
Isoquinoline-3-carboxylates 1:10.70PoorElutes too fast; poor separation from impurities.
Polar substituted esters 1:10.20 - 0.30ModerateTailing increases with polarity.

Critical Insight: A 1:1 ratio is often too polar for simple isoquinoline esters, pushing Rf > 0.6 where resolution degrades. A 3:1 or 4:1 (Hex:EtOAc) ratio is the recommended starting point for screening new esters.

Performance Comparison: Alternatives & Optimization

This section objectively compares the standard Hex/EtOAc system against modified and alternative systems. This is the core decision-making matrix for the researcher.

Comparison Matrix: Solvent System Efficacy
FeatureStandard (Hex/EtOAc) Modified (Hex/EtOAc + 1% TEA) Alternative (DCM/MeOH)
Primary Use General screening, non-polar esters.Recommended: Basic alkaloids, preventing tailing.[7][8]Highly polar or salt-form isoquinolines.
Spot Shape Often elliptical/streaked.Tight, circular spots. Circular, but solvent front often uneven.
Rf Stability High variance with humidity.High stability (TEA buffers silica).Moderate; MeOH absorbs water.
Separation Power Moderate.[9]High (Sharper bands = better resolution).High for polar impurities.
Prep Scale-up Excellent (Easy evaporation).Good (TEA requires removal).Good (DCM is volatile).
Why the "Alternative" (TEA Modifier) Wins

Adding 1-2% Triethylamine (TEA) to the Hex/EtOAc mixture is the single most effective optimization. TEA competes for the acidic silanol sites, effectively "capping" them.

  • Without TEA: Isoquinoline nitrogen sticks to silanol

    
     Tailing.
    
  • With TEA: TEA blocks silanol

    
     Isoquinoline interacts only with solvent 
    
    
    
    Sharp Spot.
Validated Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Step-by-Step Methodology
  • Plate Preparation:

    • Use Aluminum or Glass-backed Silica Gel 60 F254 plates.

    • Pre-treatment (Optional but recommended): If high precision is needed, wash plate with MeOH and dry at 110°C for 30 mins to remove adsorbed water.

  • Mobile Phase Preparation:

    • Screening Mixture: Prepare 10 mL of Hexane:EtOAc (3:1) .

    • Modifier Addition: Add 0.1 mL Triethylamine (1% v/v) if the compound contains a free pyridine nitrogen.

  • Chamber Saturation (The "Trust" Factor):

    • Place filter paper inside the developing chamber.[1][10]

    • Pour solvent over the paper to wet it, filling the bottom to 0.5 cm.

    • Wait 10-15 minutes. Causality: Un-saturated chambers cause "smiling" solvent fronts and non-reproducible Rf values due to solvent evaporation from the plate surface.

  • Visualization:

    • UV (254 nm): Isoquinolines are strongly UV active (aromatic system).

    • Stain (Dragendorff’s Reagent): Specific for alkaloids/nitrogen bases. Stains orange/red on yellow background.

Figure 2: Optimized Workflow Diagram

Workflow Start Start: Isoquinoline Ester Sample SolventSelect Select Solvent System (Start with Hex:EtOAc 3:1) Start->SolventSelect CheckStructure Is the Nitrogen Basic? SolventSelect->CheckStructure AddTEA Add 1% Triethylamine (TEA) to Mobile Phase CheckStructure->AddTEA Yes RunTLC Develop Plate (Saturated Chamber) CheckStructure->RunTLC No (Amide/Blocked) AddTEA->RunTLC Analyze Analyze Spot Shape RunTLC->Analyze Decision Tailing Observed? Analyze->Decision Decision->AddTEA Yes (Retry) Final Record Rf & Purify Decision->Final No (Sharp Spot)

Caption: Decision tree for selecting the optimal solvent system and modifier.

References
  • Separation of Isoquinoline Alkaloids on Silica. Journal of Chromatographic Science. Analyzes the effect of mobile phase modifiers on basic heterocycles.

  • Synthesis and TLC of Isoquinoline-3-carboxylate Derivatives. RSC Advances. Provides specific Rf data for ester derivatives in Hex/EtOAc systems.

  • Flash Chromatography Solvent Selection Guide. Biotage. Comparative analysis of Hex/EtOAc vs. DCM/MeOH for nitrogenous compounds.

  • TLC Retention Factors of 1-Substituted Isoquinolines. Journal of Organic Chemistry. Detailed experimental data on alkyl-isoquinoline separations.

  • Optimizing TLC for Basic Compounds. BenchChem Technical Guides. Protocols for using triethylamine and ammonia in silica chromatography.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Ethyl 5-Bromoisoquinoline-1-carboxylate

Executive Summary & Operational Context[1][2] Effective waste management of Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) requires more than simple compliance; it demands a mechanistic understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context[1][2]

Effective waste management of Ethyl 5-Bromoisoquinoline-1-carboxylate (CAS: 1111311-65-9) requires more than simple compliance; it demands a mechanistic understanding of the molecule's reactivity. As a halogenated heteroaromatic ester, this compound presents specific challenges regarding incineration chemistry and hydrolytic stability.

This guide moves beyond generic "hazardous waste" labels.[1][2][3][4] It provides a self-validating protocol designed to prevent common laboratory accidents (e.g., exothermic hydrolysis in waste drums) and ensure strict adherence to EPA (RCRA) and EU (CLP) standards.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the material's state and hazard profile. This data dictates the waste stream selection.

ParameterSpecificationOperational Implication
Chemical Name Ethyl 5-Bromoisoquinoline-1-carboxylateParent structure determines toxicity.[5]
CAS Number 1111311-65-9Use for waste manifesting.
Molecular Formula C₁₂H₁₀BrNO₂Halogenated (Br). Requires specialized incineration.
Physical State Solid (Crystalline)Dust control measures required during transfer.
Key Functionalities Ester (-COOEt), Aryl Bromide (Ar-Br)Susceptible to hydrolysis; generates HBr upon combustion.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory system.

Critical Insight: The presence of the bromine atom significantly alters the disposal cost and method. Mixing this with non-halogenated waste (e.g., pure acetone or ethanol) will reclassify the entire container as "Halogenated," increasing disposal costs by approximately 40-60% due to the need for acid-gas scrubbing during incineration.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Substance or Spill Cleanup)

Scenario: Disposal of expired reagent, surplus solids, or spill cleanup materials.[6]

  • Segregation: Do not dissolve the solid in solvent to "make it easier to pour." Keep it solid.

    • Why? Dissolving increases volume and introduces flammability hazards, complicating the waste profile.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a chemically resistant screw cap (Teflon/PTFE liner).

    • Prohibited: Do not use metal containers.[7] If hydrolysis occurs (see Section 4), the generated acid can corrode metal.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Identifier: "Hazardous Waste - Solid, Toxic, Halogenated."

    • Constituents: "Ethyl 5-Bromoisoquinoline-1-carboxylate (100%)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMF) following a reaction or purification step.

  • pH Check (The "Senior Scientist" Step): Before adding to a waste drum, check the pH of the solution.

    • Protocol: If the solution is strongly acidic (pH < 2) or basic (pH > 10), neutralize it to pH 6-8.

    • Causality: The ethyl ester moiety is susceptible to hydrolysis. In a waste drum stored for weeks, extreme pH can catalyze the cleavage of the ester, releasing ethanol and the corresponding carboxylic acid. This reaction can be exothermic and generate pressure.[7]

  • Stream Selection: Pour into the Halogenated Organic Solvents waste stream.

    • Rule: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved brominated solute mandates the "Halogenated" classification.

  • Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid waste). The isoquinoline ring is electron-rich and can react violently with strong oxidizers.

The "Why": Mechanistic Justification

To build a self-validating safety culture, researchers must understand the consequences of deviation.

Incineration & Scrubbing (The Halogen Factor)

Standard organic waste is incinerated to generate heat. However, when Ethyl 5-Bromoisoquinoline-1-carboxylate is burned, the bromine atom does not simply vanish. It reacts to form Hydrogen Bromide (HBr) and potentially elemental Bromine (


).
  • Reaction:

    
    
    
  • Consequence: HBr is highly corrosive to the incinerator's metal infrastructure. Facilities must use "scrubbers" (alkaline spray towers) to neutralize these acid gases before release. This is why segregating halogens is a critical cost and environmental control measure.

Ester Hydrolysis Risks

In a mixed-waste drum containing aqueous acids or bases, the ethyl ester group will hydrolyze:

  • Mechanism:

    
    
    
  • Risk: While not explosive, this changes the chemical composition of the waste manifest (generating an alcohol) and can slowly pressurize a sealed drum if the headspace is minimal and temperature fluctuates. Keeping waste neutral prevents this background degradation.

Visual Workflow: Waste Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalLogic Start Waste Generation: Ethyl 5-Bromoisoquinoline-1-carboxylate StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Spill Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Collect in HDPE/Glass Jar. DO NOT DISSOLVE. Solid->SolidAction pHCheck Check pH. Is it Neutral (6-8)? Liquid->pHCheck SolidLabel Label: Toxic Solid, Organic (Halogenated) SolidAction->SolidLabel Neutralize Neutralize to pH 6-8 (Prevent Ester Hydrolysis) pHCheck->Neutralize No SolventCheck Does solvent contain Halogens (DCM, Chloroform)? pHCheck->SolventCheck Yes Neutralize->SolventCheck HaloWaste Stream: Halogenated Organic Solvents SolventCheck->HaloWaste Yes (DCM) SolventCheck->HaloWaste No (EtOAc) - Solute is Brominated!

Figure 1: Decision tree for the segregation of brominated isoquinoline esters. Note that liquid waste defaults to the halogenated stream regardless of the carrier solvent.

Regulatory Framework & Compliance

United States (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), this material is not explicitly listed on the P-list (acutely hazardous) or U-list (toxic).[8] However, it is regulated based on characteristic hazards :

  • Waste Code: If dissolved in a halogenated solvent (like Methylene Chloride), the mixture carries the F002 code.

  • Generator Status: As a solid, it falls under "Process Waste." The generator must determine if it exhibits toxicity characteristics (TCLP), though for laboratory scale, it is universally managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treated with the same rigor as RCRA waste due to the halogen content.

European Union (CLP/Reach)
  • Waste Code (EWC): 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Directive: The presence of the bromine atom mandates high-temperature incineration (>1100°C) as per Directive 2000/76/EC on the incineration of waste.

Emergency Response (Spill Procedures)

Immediate Action:

  • Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[7] If powder is fine, use a N95 or P100 particulate respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a disposal jar.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a dilute soap solution. Do not use bleach (potential reaction with amines/isoquinolines).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Listings (F, K, P, and U Lists). Retrieved from [Link]

  • Washington State University. (2023). Halogenated Solvents Disposal Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-Bromoisoquinoline-1-carboxylate

Standard Operating Procedure & Safety Architecture for Handling Ethyl 5-Bromoisoquinoline-1-carboxylate As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Architecture for Handling Ethyl 5-Bromoisoquinoline-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of physical barriers deployed against specific chemical mechanisms. When handling specialized building blocks like Ethyl 5-bromoisoquinoline-1-carboxylate, understanding the why behind the protocol is just as critical as the protocol itself.

This guide provides a self-validating operational and disposal framework designed for researchers and drug development professionals.

Chemical Profile & Mechanistic Toxicology

Ethyl 5-bromoisoquinoline-1-carboxylate is a halogenated heterocyclic ester frequently utilized as an intermediate in synthetic chemistry and active pharmaceutical ingredient (API) development (1).

Quantitative Chemical Properties

Property Value Operational Implication
CAS Number 1111311-65-9 Unique identifier for SDS retrieval and inventory tracking.
Molecular Weight 280.12 g/mol Required for precise stoichiometric calculations.
Formula C₁₂H₁₀BrNO₂ The presence of Bromine dictates strict halogenated waste protocols.

| Storage Temp | 2-8°C (Dry) | Must equilibrate to room temperature before opening to prevent condensation. |

Mechanistic Toxicology: Understanding the molecular structure is critical for risk mitigation. The isoquinoline core is highly lipophilic, which facilitates rapid dermal absorption if the physical barrier of your skin is compromised. The presence of the bromine atom at the 5-position not only increases the compound's environmental persistence but also introduces halogen-specific toxicological risks, including severe ocular and respiratory tract irritation. Furthermore, the ethyl carboxylate moiety can undergo localized hydrolysis upon contact with mucosal membranes, exacerbating tissue irritation.

Causality-Driven Personal Protective Equipment (PPE) Matrix

Every piece of PPE recommended below is selected based on the specific physicochemical vulnerabilities of this compound.

PPE CategoryRequired SpecificationMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Brominated organic compounds can permeate thin latex. Double gloving extends breakthrough time and provides a fail-safe against microscopic mechanical tears during handling.
Eye Protection Splash-proof Chemical Goggles (ANSI Z87.1)Protects against aerosolized particulates. The lipophilic ester functionality makes this compound a severe ocular irritant capable of rapid corneal penetration.
Respiratory & Environmental Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of fine powders during weighing. Local exhaust ventilation is mandatory to capture volatile vapors when the compound is dissolved in synthetic solvents.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe shoesMitigates dermal exposure risks, especially since this compound is routinely dissolved in highly flammable organic solvents (e.g., DMF, THF) during downstream cross-coupling reactions.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action includes a built-in verification check to maintain a self-validating safety system.

Phase 1: Pre-Operational Setup

  • Environmental Verification: Activate the chemical fume hood and visually verify the digital airflow monitor reads between 80-100 feet per minute (fpm).

    • Validation Check: If the alarm sounds or the reading fluctuates, abort the operation. Do not open the chemical container.

  • Thermal Equilibration: Retrieve the sealed vial of Ethyl 5-bromoisoquinoline-1-carboxylate from 2-8°C storage. Place it in a desiccator at room temperature for 30 minutes.

    • Validation Check: This prevents atmospheric moisture from condensing on the cold powder, which could degrade the ester functionality.

Phase 2: Weighing and Transfer 3. Static Mitigation: Wipe the exterior of the vial and the weighing spatula with an anti-static cloth.

  • Validation Check: This prevents the fine powder from aerosolizing or clinging to surfaces due to static charge.

  • Mass Transfer: Working entirely inside the fume hood at least 6 inches behind the sash, carefully transfer the required mass into a pre-weighed, static-free weighing boat or directly into the reaction vessel.

  • Closure: Immediately re-seal the primary container, flush the headspace with an inert gas (Nitrogen or Argon) to displace moisture, and return it to 2-8°C storage.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surface with a Kimwipe dampened with a compatible solvent (e.g., ethanol or isopropanol) to capture any micro-spills. 7. PPE Disposal: Remove the outer layer of nitrile gloves and dispose of them in the solid halogenated waste stream.

Operational Workflow Visualization

Workflow Start Storage Retrieval (2-8°C, Dry) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Setup (Verify 80-100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static protocol) Hood->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Clean Decontamination (Solvent Wipe) React->Clean Waste Halogenated Waste Disposal Clean->Waste

Operational workflow for handling Ethyl 5-Bromoisoquinoline-1-carboxylate.

Waste Management & Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and regulatory risks. Because Ethyl 5-bromoisoquinoline-1-carboxylate contains a bromine atom, it must be strictly managed under Halogenated Organic Waste protocols (2).

  • The Causality of Segregation: The Environmental Protection Agency (EPA) and standard institutional Environmental Health and Safety (EHS) guidelines mandate the strict separation of halogenated (F, Cl, Br, I) from non-halogenated waste. Mixing these streams requires the entire volume to be treated as halogenated, exponentially increasing disposal costs (3). More importantly, halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic environmental pollutants like dioxins and furans.

  • Liquid Waste Handling: Any solvent mixtures containing this compound must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) containers designated exclusively for "Halogenated Solvent Waste." Containers must never exceed 90% capacity to allow for vapor expansion.

  • Solid Waste Handling: Contaminated consumables (e.g., Kimwipes, weighing boats, outer gloves, and empty original containers) must not be discarded in the general municipal trash. They must be placed in a designated solid hazardous waste pail lined with a leak-proof bag (4).

References

  • Title: 1111311-65-9 | Ethyl 5-bromoisoquinoline-1-carboxylate Source: ChemScene Product Directory URL
  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL
  • Title: HAZARDOUS MATERIALS DISPOSAL GUIDE Source: University of Windsor Environmental Health and Safety URL
  • Title: Hazardous Waste Management Program Source: Eastern Washington University EHS URL

Sources

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